Product packaging for Oxalyl fluoride(Cat. No.:CAS No. 359-40-0)

Oxalyl fluoride

Cat. No.: B1294776
CAS No.: 359-40-0
M. Wt: 94.02 g/mol
InChI Key: HXQOOYKLTKQCRR-UHFFFAOYSA-N
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Description

Oxalyl fluoride (C₂F₂O₂), with CAS Registry Number 359-40-0, is a colorless, volatile liquid with a boiling point of 26.6 °C (299.7 K) . This organofluorine compound is a key derivative of oxalic acid and serves as a versatile reagent in advanced research and industrial applications. A primary area of investigation for this compound is its use in industrial etching processes, where it is being studied as a potential replacement for compounds with high global warming potential in semiconductor manufacturing . In synthetic chemistry, it acts as a valuable precursor for the synthesis of hydrofluoroethers (HFEs), which are considered environmentally friendlier alternatives to chlorofluorocarbons (CFCs) due to their nearly zero ozone-depleting potential . Its structure, featuring two carbonyl fluoride groups, allows it to react with electrophiles in the presence of alkali metal fluorides to yield both mono- and di-ether compounds . The common synthesis method involves the reaction of oxalyl chloride with sodium fluoride . This compound is typically insoluble in water but may be soluble in various organic solvents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2F2O2 B1294776 Oxalyl fluoride CAS No. 359-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxalyl difluoride
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InChI

InChI=1S/C2F2O2/c3-1(5)2(4)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HXQOOYKLTKQCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2F2O2
Source PubChem
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DSSTOX Substance ID

DTXSID9059888
Record name Ethanedioyl difluoride
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Molecular Weight

94.02 g/mol
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CAS No.

359-40-0
Record name Ethanedioyl difluoride
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Record name Ethanedioyl difluoride
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Record name Ethanedioyl difluoride
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Foundational & Exploratory

What are the properties of Oxalyl fluoride?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Oxalyl Fluoride

Introduction

This compound, with the chemical formula (COF)₂, is the diacyl fluoride of oxalic acid.[1] It is a highly reactive, colorless compound that exists as a gas at room temperature or as a fuming liquid.[2] This document provides a comprehensive overview of the chemical, physical, structural, and thermodynamic properties of this compound, intended for researchers, scientists, and professionals in drug development. It also details experimental protocols for its synthesis, its key reactions, and critical safety information.

Physical and Chemical Properties

This compound is a corrosive gas or liquid with an irritating odor.[2] It is generally insoluble in water but shows solubility in organic solvents such as dichloromethane, chloroform, and acetone.[2] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂F₂O₂[3]
Molecular Weight 94.017 g/mol [1]
Molar Mass 94.015 g/mol [2]
Appearance Colorless gas or fuming liquid[2]
Odor Irritating[2]
Melting Point -3 °C (270.15 K)[1]
Boiling Point 26.6 °C (299.75 K)[1]
Density 1.4681 g/cm³ (gas) / 1.511 g/cm³ (liquid, est.)[2][4]
CAS Number 359-40-0[1]

Structural and Conformational Properties

Gaseous this compound exists as an equilibrium mixture of two stable conformers: a more stable periplanar anti (trans) form and a less stable periplanar syn (cis) form.[5][6] This is unlike other oxalyl halides where the second conformer is gauche.[5][6] The structural parameters for both conformers have been determined through gas-phase electron diffraction (GED) studies, augmented by microwave spectroscopy and molecular orbital calculations.[4][5][6]

Parametertrans Conformercis ConformerReference
C=O Bond Length 1.178(2) Å1.176(2) Å[4][6]
C-F Bond Length 1.323(2) Å1.328(2) Å[6]
C-C Bond Length 1.533(3) Å1.535(3) Å[6]
C-C=O Bond Angle 126.4(2)°124.2(2)°[6]
C-C-F Bond Angle 109.8(2)°112.2(2)°[6]
O=C-F Bond Angle 123.8(2)°123.6(2)°[6]

The composition of the mixture is temperature-dependent. At -10 °C, the mixture is approximately 75% trans conformer, which decreases to 52% at 219 °C.[5][6]

Thermodynamic Properties

The thermodynamic properties of this compound have been determined through calorimetric measurements from 13°K to its boiling point.[7][8]

Thermodynamic PropertyValueConditionsReference
Triple Point Temperature 260.73 K-[7][8]
Molar Heat of Fusion (ΔH_fus) 3204 cal/molAt triple point[7][8]
Normal Boiling Point 270.13 K-[7][8]
Molar Heat of Vaporization (ΔH_vap) 6753 cal/molAt normal boiling point[7][8]
Standard Entropy (S°) 73.01 ± 0.16 cal/(mol·K)Gas, at normal boiling point[7][8]
ΔH° (trans → cis) 1.14 kcal/mol-[6]
ΔS° (trans → cis) 2.12 cal/(mol·K)-[6]
Vapor Pressure Equations:
  • Solid (234 K to 260.73 K): lnP(Torr) = 115.38986 - 8720.5964/T - 13.623524 lnT[7][8]

  • Liquid (260.73 K to 270.13 K): lnP(Torr) = 185.93601 - 10317.218/T - 25.202996 lnT[7][8]

Synthesis and Experimental Protocols

Synthesis from Oxalyl Chloride

The most common laboratory synthesis of this compound involves the metathesis reaction of oxalyl chloride with an alkali metal fluoride, typically sodium fluoride (NaF), in an aprotic solvent.[1][9]

Experimental Protocol: Synthesis via Sodium Fluoride

Objective: To synthesize this compound from oxalyl chloride and sodium fluoride.[1][9]

Materials:

  • Oxalyl chloride ((COCl)₂)

  • Sodium fluoride (NaF), finely powdered (particle size ≤ 10 µm), dried[9]

  • Aprotic solvent (e.g., acetonitrile, sulfolane), dried[9]

  • Reaction flask equipped with a stirrer, dropping funnel, and condenser connected to a cold trap (-78 °C, dry ice/methanol)[9]

Procedure:

  • Dry the finely powdered sodium fluoride at high temperature (e.g., 400°C) and allow it to cool under an inert atmosphere.[9]

  • Charge the reaction flask with the dried sodium fluoride and the anhydrous aprotic solvent. An excess of NaF is used (e.g., 1.5 to 2.5 molar equivalents).[9]

  • Cool the stirred suspension to a temperature between -10 °C and 50 °C.[9]

  • Add oxalyl chloride dropwise to the suspension over a period of 1-2 hours.[9]

  • After the addition is complete, allow the reaction to stir for an additional 1-3 hours at the same temperature to ensure complete conversion.[9]

  • The product, this compound, is volatile. It can be isolated by distillation from the reaction mixture under reduced pressure and collected in the cold trap.[9]

  • The progress of the reaction and the purity of the product can be monitored by gas chromatography or infrared spectroscopy (sharp absorption peaks around 1861-1872 cm⁻¹).[9]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products OC Oxalyl Chloride ((COCl)₂) Reaction Fluorination Reaction OC->Reaction NaF Sodium Fluoride (NaF) NaF->Reaction Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Temp Temperature (-10°C to 50°C) Temp->Reaction OF This compound ((COF)₂) NaCl Sodium Chloride (NaCl) Reaction->OF Reaction->NaCl

Caption: Synthesis of this compound from Oxalyl Chloride.

Reactivity and Applications

This compound is a highly reactive compound and a powerful fluorinating and carbonylating agent.[2][4] Its reactivity is primarily attributed to the electrophilic character enhanced by the fluorine atoms.[2]

Applications in Organic Synthesis

The primary application of this compound is in organic synthesis.[4] It is particularly valuable for introducing fluorine atoms or carbonyl groups into organic molecules, which is a crucial step in the development of many pharmaceuticals and agrochemicals.[2][4]

Key reactions include:

  • Esterification: It readily converts primary and secondary alcohols into their corresponding esters in the presence of a base. This method is advantageous for substrates with sensitive functional groups as it avoids harsh conditions.[4]

  • Amide Synthesis: Carboxylic acids can be converted into amides via an acid fluoride intermediate.[4]

Experimental Protocol: General Esterification

Objective: To synthesize an ester from an alcohol using this compound.[4]

Materials:

  • Alcohol (R-OH)

  • This compound ((COF)₂)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Tertiary amine base (e.g., pyridine, triethylamine)

Procedure:

  • Dissolve the alcohol in the anhydrous solvent in a flask under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Add the tertiary amine base to the solution.

  • Slowly add a solution of this compound in the same solvent to the cooled mixture. A precipitate of the amine hydrofluoride salt may form.

  • Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or distillation.

G OF This compound Reaction Esterification OF->Reaction + ROH Alcohol (R-OH) ROH->Reaction + Base Base (e.g., Pyridine) Base->Reaction Catalyst Ester Diester Product (R-O-CO-CO-O-R) Reaction->Ester Salt Amine Hydrofluoride Salt Reaction->Salt

Caption: General reaction pathway for the esterification of alcohols.

Other Applications

This compound is also being investigated for use in dielectric etching applications in the semiconductor industry as a potential replacement for compounds with high global warming potential.[1]

Safety and Handling

This compound is a highly toxic, corrosive, and reactive compound that requires stringent safety protocols.[3][4]

Hazard Summary:

  • Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[3] Inhalation can be fatal and cause severe lung damage.[4][10]

  • Corrosivity: Causes severe irritation and chemical burns to the skin, eyes, and respiratory system.[4][11]

  • Reactivity: May decompose explosively when heated.[10] It contains gas under pressure and may explode if heated.[10]

Protocol: Safe Handling and Emergency Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[12]

  • Ensure emergency exits and a risk-elimination area are established.[12]

2. Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[12]

  • Eye/Face Protection: Use safety glasses with side shields and a face shield.[3]

  • Body Protection: Wear a lab coat, and for larger quantities, fire/flame resistant and impervious clothing.[12]

  • Respiratory Protection: Use a full-face respirator with an appropriate gas filter cartridge or a self-contained breathing apparatus (SCBA) for emergencies or high-concentration exposures.[4][12]

3. First-Aid Measures:

  • Inhalation: Move the victim to fresh air immediately.[12] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[12] Seek immediate medical attention.[3]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding eyelids open.[3][12] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[3]

4. Spill and Disposal:

  • Evacuate personnel to a safe area. Remove all ignition sources.[12]

  • Prevent further leakage if safe to do so. Do not let the chemical enter drains.[12]

  • Contain and collect the spill using non-combustible absorbent material and place it in a suitable, closed container for disposal according to local regulations.[12]

G cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls cluster_emergency Emergency Procedures Start Handling this compound Gloves Impermeable Gloves Start->Gloves Goggles Goggles & Face Shield Start->Goggles Respirator Respirator / SCBA Start->Respirator Coat Lab Coat / Impervious Clothing Start->Coat Hood Chemical Fume Hood Start->Hood Ventilation Adequate Ventilation Start->Ventilation Inhalation Inhalation -> Fresh Air, Medical Aid Start->Inhalation Skin Skin Contact -> Remove Clothing, Wash Start->Skin Eyes Eye Contact -> Rinse with Water Start->Eyes Spill Spill -> Evacuate, Contain Start->Spill

References

An In-depth Technical Guide to Oxalyl Fluoride: Chemical Formula, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalyl fluoride (C₂F₂O₂) is a highly reactive, colorless liquid that serves as a valuable reagent in organic synthesis, particularly in fluorination and carbonylation reactions. This technical guide provides a comprehensive overview of its chemical formula, molecular structure, physicochemical properties, synthesis, and key applications. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its use in a research and development setting.

Chemical Formula and Structure

This compound is the difluoride of oxalic acid. Its chemical formula is C₂F₂O₂ .[1][2] The molecule consists of two carbonyl groups single-bonded to each other, with a fluorine atom attached to each carbonyl carbon.

The structural formula can be represented as:

This compound exists as a mixture of two rotational isomers (conformers): a trans (anti) and a cis (syn) form. The trans conformer is generally more stable.[3] Vibrational spectroscopic studies have shown that in the vapor phase, both isomers are present, while in the solid phase, the molecule adopts a centrosymmetric trans structure.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂F₂O₂[1][2]
Molecular Weight 94.017 g/mol [1]
Appearance Colorless liquid/gas[1]
Melting Point -3 °C (270.15 K)[1]
Boiling Point 26.6 °C (299.75 K)[1]
Density 1.511 g/cm³ (estimated)

Spectroscopic Data

The following tables summarize key spectroscopic data for the characterization of this compound.

Table 2: Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference
1861, 1872C=O stretching[5]
54Internal torsion (vapor)[4]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift (ppm)Coupling Constant (Hz)Reference
¹⁹F 17.74[6]
¹³C 161.1 (in aHF at -60 °C for (COCl)₂)J(¹³C-¹⁹F) and J(¹³C-C-¹⁹F) have opposite signs[6][7]

Note: Specific chemical shifts for ¹³C of this compound were not explicitly found in the search results, but related data is provided.

Synthesis of this compound

The most common method for the laboratory synthesis of this compound is the reaction of oxalyl chloride with an alkali metal fluoride, such as sodium fluoride (NaF).[1]

Experimental Protocol: Synthesis from Oxalyl Chloride and Sodium Fluoride

This protocol is based on established methods for the synthesis of acyl fluorides from acyl chlorides.

Materials:

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous sodium fluoride (NaF), finely powdered (particle size < 10 µm is optimal)[5]

  • Aprotic solvent (e.g., acetonitrile or sulfolane)[5]

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line, dry flasks)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line, suspend finely powdered, anhydrous sodium fluoride in the chosen aprotic solvent.

  • Addition of Oxalyl Chloride: Cool the suspension in an ice bath. Add oxalyl chloride dropwise from the dropping funnel to the stirred suspension over a period of 1-2 hours. The reaction temperature should be maintained between -10 °C and 50 °C.[5]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by gas chromatography to check for the disappearance of oxalyl chloride.[5]

  • Isolation: The product, this compound, can be isolated from the reaction mixture by fractional distillation under reduced pressure. The low boiling point of this compound facilitates its separation from the solvent and the sodium chloride byproduct.[5]

  • Purification and Storage: The collected this compound can be further purified by redistillation. Due to its reactivity and toxicity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Yields: With optimized conditions, including the use of finely powdered sodium fluoride, isolated yields of over 90% can be achieved.[5]

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of fluorine and as a carbonylating agent.

Swern-Type Oxidation

While the classical Swern oxidation utilizes oxalyl chloride, this compound can be employed in analogous transformations for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

Swern_Oxidation DMSO Dimethyl Sulfoxide (DMSO) Intermediate1 Fluorodimethylsulfonium Fluoride Intermediate DMSO->Intermediate1 OxalylFluoride This compound OxalylFluoride->Intermediate1 Intermediate2 Alkoxysulfonium Salt Intermediate1->Intermediate2 Alcohol Primary or Secondary Alcohol Alcohol->Intermediate2 Ylide Sulfur Ylide Intermediate2->Ylide + Base Base Triethylamine (Base) Base->Ylide Product Aldehyde or Ketone Ylide->Product Intramolecular Proton Transfer Byproducts Dimethyl Sulfide + HF + CO + CO₂ Ylide->Byproducts

Swern-Type Oxidation Workflow
Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce acyl groups onto aromatic rings. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution OxalylFluoride This compound AcyliumIon Acylium Ion [F-C=O]⁺ OxalylFluoride->AcyliumIon LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Arene Aromatic Ring Arene->SigmaComplex Product Acylated Arene SigmaComplex->Product - H⁺ Esterification OxalylFluoride This compound Intermediate Tetrahedral Intermediate OxalylFluoride->Intermediate Alcohol Alcohol (R-OH) Alcohol->Intermediate Product Dialkyl Oxalate (R-O-CO-CO-O-R) Intermediate->Product - 2 HF HF Hydrogen Fluoride (HF)

References

Reactivity of Oxalyl Fluoride with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data on the reactivity of oxalyl fluoride, this guide extensively utilizes data from its close structural analog, oxalyl chloride. The reactivity of this compound is expected to follow similar pathways, though reaction rates and specific yields may differ.

Introduction

This compound ((COF)₂) is a highly reactive organic compound, the diacyl fluoride of oxalic acid.[1] It is a colorless liquid synthesized from the reaction of sodium fluoride with oxalyl chloride.[1] Its high reactivity, particularly its electrophilic nature, makes it a subject of interest for synthetic chemists.[2] This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. The information presented is crucial for researchers in drug development and other scientific fields who may consider using this versatile reagent.

Core Reactivity Principles

This compound's reactivity is dictated by the two electrophilic carbonyl carbons. Nucleophilic attack on one of these carbons initiates a substitution reaction, typically following a tetrahedral intermediate mechanism. The fluoride ion is a reasonably good leaving group, facilitating these reactions.

Due to the high electronegativity of the fluorine atoms, the carbonyl carbons in this compound are highly electron-deficient, making them prime targets for nucleophilic attack.[2] This enhanced electrophilicity suggests that this compound may be even more reactive than its chloride counterpart in certain scenarios.

Reactions with Amine Nucleophiles

The reaction of oxalyl halides with amines is a well-established method for the synthesis of oxamides. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Reaction with Primary and Secondary Amines

Primary and secondary amines react readily with oxalyl halides to form the corresponding N,N'-disubstituted oxamides. The reaction is typically rapid and exothermic.

General Reaction:

(COF)₂ + 2 RNH₂ → RNHCOCONHR + 2 HF (COF)₂ + 2 R₂NH → R₂NCOCONR₂ + 2 HF

Reaction Mechanism:

The reaction proceeds in a stepwise manner. The first amine molecule attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate expels a fluoride ion, forming an oxamoyl fluoride. A second amine molecule then attacks the remaining carbonyl carbon, repeating the process to yield the final oxamide.

G OF This compound Int1 Tetrahedral Intermediate 1 OF->Int1 + R₂NH Amine1 Primary/Secondary Amine Amine1->Int1 OF_Amide Oxamoyl Fluoride Int1->OF_Amide - F⁻, - H⁺ Int2 Tetrahedral Intermediate 2 OF_Amide->Int2 + R₂NH Amine2 Primary/Secondary Amine Amine2->Int2 Oxamide N,N'-Disubstituted Oxamide Int2->Oxamide - F⁻, - H⁺

Caption: Reaction of this compound with Amines.

Quantitative Data (Derived from Oxalyl Chloride Reactions)

While specific yield data for this compound reactions are scarce, the synthesis of oxamides from oxalyl chloride is generally high-yielding.

NucleophileProductYield (%)Reference
Pyrrolidine1,1'-(Oxalyl)dipyrrolidine96%[3]
Various AminesIsoquinoline-1-carboxamides55-89%[4]

Reactions with Alcohol and Phenol Nucleophiles

Oxalyl halides react with alcohols and phenols to produce the corresponding oxalate esters. These reactions are fundamental in organic synthesis for the creation of various functional molecules.

Reaction with Alcohols

Primary and secondary alcohols react with oxalyl halides, typically in the presence of a base like pyridine to neutralize the generated acid, to form dialkyl oxalates.[5]

General Reaction:

(COF)₂ + 2 ROH → ROCOCOOR + 2 HF

Reaction Mechanism:

Similar to the reaction with amines, the alcohol acts as a nucleophile, attacking a carbonyl carbon. The presence of a base is often required to deprotonate the alcohol, increasing its nucleophilicity.

G OF This compound Int1 Tetrahedral Intermediate 1 OF->Int1 + ROH Alcohol1 Alcohol Alcohol1->Int1 Base1 Base Base1->Int1 OF_Ester Fluorooxalate Ester Int1->OF_Ester - F⁻, - H⁺ Int2 Tetrahedral Intermediate 2 OF_Ester->Int2 + ROH Alcohol2 Alcohol Alcohol2->Int2 Base2 Base Base2->Int2 Dioxalate Dialkyl Oxalate Int2->Dioxalate - F⁻, - H⁺

Caption: Reaction of this compound with Alcohols.

Quantitative Data (Derived from Oxalyl Chloride Reactions)

The formation of oxalate esters from oxalyl chloride and alcohols is generally efficient, with yields often being quantitative for primary alcohols.[6]

NucleophileConditionsProductYield (%)Reference
Primary AlcoholsPyridineDialkyl OxalateQuantitative[6]
Ethyl AlcoholPyridineDiethyl Oxalate"Readily"[6]
BenzhydrolPyridineDibenzhydryl OxalateGood[6]
MentholPyridineDimenthyl Oxalate17%[6]

Reactions with Thiol Nucleophiles

Hypothesized General Reaction:

(COF)₂ + 2 RSH → RSCOCOSR + 2 HF

The reaction would likely proceed through a similar nucleophilic acyl substitution mechanism as with alcohols.

Experimental Protocols (Adapted from Oxalyl Chloride Procedures)

The following are generalized experimental protocols adapted from procedures using oxalyl chloride, which should serve as a starting point for reactions with this compound, with appropriate safety precautions for handling a highly reactive and toxic fluoride compound.

General Procedure for the Synthesis of N,N'-Disubstituted Oxamides
  • A solution of the primary or secondary amine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • This compound (1.0 equivalent) is added dropwise to the stirred amine solution. The reaction is often exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction mixture is then washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude oxamide.

  • The product can be further purified by recrystallization or column chromatography.

General Procedure for the Synthesis of Dialkyl Oxalates
  • A solution of the alcohol (2.0 equivalents) and a non-nucleophilic base such as pyridine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) is prepared in a flask under an inert atmosphere and cooled to 0 °C.

  • This compound (1.0 equivalent) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the addition of water or a dilute acid solution (e.g., 1M HCl).

  • The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and concentrated in vacuo.

  • The crude oxalate ester can be purified by distillation or chromatography.

Safety and Handling

This compound is a highly toxic and corrosive compound.[7] It is a severe irritant to the skin, eyes, and respiratory system. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Conclusion

This compound is a highly reactive dielectrophile that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. While specific data for this compound is limited, its reactivity can be largely inferred from its close analog, oxalyl chloride. The reactions with amines and alcohols provide efficient routes to oxamides and oxalate esters, respectively. The high electrophilicity of the carbonyl carbons in this compound suggests it could be a more reactive and potentially more selective reagent than oxalyl chloride in certain applications, warranting further investigation into its synthetic utility. Researchers should exercise extreme caution when handling this hazardous compound.

References

Oxalyl fluoride as a fluorinating agent in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Oxalyl Fluoride as a Fluorinating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula (COF)₂, is a highly reactive, colorless liquid that serves as a valuable reagent in organofluorine chemistry.[1][2] As a fluorinated derivative of oxalic acid, its dual carbonyl-fluoride functionality allows for diverse reactivity, making it a powerful agent for introducing fluorine into organic molecules.[2] The incorporation of fluorine can significantly alter the physical, chemical, and biological properties of a molecule, a strategy widely employed in the development of pharmaceuticals and agrochemicals.[3] This guide provides a comprehensive overview of the synthesis, properties, and primary applications of this compound as a fluorinating agent, with a focus on detailed experimental protocols and safety considerations.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the metathesis reaction of oxalyl chloride with an alkali metal fluoride, typically sodium fluoride (NaF).[1][4] The reaction is generally performed in an aprotic solvent. Another method involves the direct synthesis from carbon monoxide using dioxygenyl salts.[2]

Experimental Protocol: Synthesis from Oxalyl Chloride

A patented method describes the reaction of oxalyl chloride with finely divided sodium fluoride (≤10 μm) in an aprotic solvent, such as sulfolane, at a temperature between -10 °C and 50 °C. This process can achieve yields of over 90%.[5]

General Procedure:

  • In a suitable reaction vessel, a suspension of finely powdered, dry sodium fluoride in an aprotic solvent (e.g., tetramethylene sulfone or sulfolane) is prepared.

  • The suspension is cooled to the desired temperature (e.g., 0 °C).

  • Oxalyl chloride is added dropwise to the stirred suspension.

  • The reaction mixture is stirred for several hours at a controlled temperature.

  • The volatile this compound product is then isolated from the reaction mixture by distillation under reduced pressure and collected in a cold trap. The purity can be confirmed by infrared spectroscopy, which shows sharp absorption peaks around 1861 cm⁻¹ and 1872 cm⁻¹.[5]

G cluster_synthesis Synthesis of this compound Oxalyl_Chloride Oxalyl Chloride (COCl)₂ Reaction Reaction (-10°C to 50°C) Oxalyl_Chloride->Reaction Sodium_Fluoride Sodium Fluoride (NaF) Sodium_Fluoride->Reaction Aprotic_Solvent Aprotic Solvent (e.g., Sulfolane) Aprotic_Solvent->Reaction Oxalyl_Fluoride This compound (COF)₂ Reaction->Oxalyl_Fluoride Sodium_Chloride Sodium Chloride (NaCl) Reaction->Sodium_Chloride

Synthesis of this compound from Oxalyl Chloride.

Physical and Chemical Properties

This compound is a volatile and highly reactive compound. Its key physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂F₂O₂[1]
Molar Mass 94.017 g/mol [1]
Appearance Colorless liquid[1][2]
Boiling Point 26.6 °C[1]
Melting Point -3 °C[1]
Solubility Insoluble in water; Soluble in organic solvents like dichloromethane, chloroform, and acetone.[3]

Core Application: Conversion of Carboxylic Acids to Acyl Fluorides

The primary and most well-documented application of this compound in organic synthesis is the conversion of carboxylic acids to their corresponding acyl fluorides. This transformation is highly efficient and proceeds under mild conditions. Acyl fluorides are valuable synthetic intermediates that exhibit a favorable balance of stability and reactivity, making them superior to more common acyl chlorides in many applications, including peptide synthesis and Friedel-Crafts acylations.[6][7]

General Reaction and Mechanism

The reaction proceeds by nucleophilic attack of the carboxylic acid on one of the carbonyl carbons of this compound, followed by the collapse of the tetrahedral intermediate to release the acyl fluoride, carbon dioxide, carbon monoxide, and hydrogen fluoride.

G cluster_mechanism Mechanism: Carboxylic Acid to Acyl Fluoride start Carboxylic Acid (R-COOH) intermediate Unstable Intermediate start->intermediate reagent This compound (COF)₂ reagent->intermediate product Acyl Fluoride (R-COF) intermediate->product byproducts Byproducts (CO, CO₂, HF) intermediate->byproducts Decomposition

Conversion of a carboxylic acid to an acyl fluoride.
Detailed Experimental Protocol

The following general procedure is adapted from the work of Tullock and Coffman (1960).[4]

Materials:

  • Carboxylic acid

  • This compound

  • Inert solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vessel equipped with a stirrer and a reflux condenser (or cold trap)

Procedure:

  • A solution of the carboxylic acid in an inert solvent is prepared in the reaction vessel.

  • The solution is cooled in an ice bath.

  • This compound is slowly added to the cooled solution. A gentle evolution of gas (CO, CO₂, HF) is typically observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the gas evolution ceases.

  • The solvent and any excess this compound are removed under reduced pressure to yield the crude acyl fluoride, which can be purified by distillation.

Quantitative Data: Synthesis of Acyl Fluorides

The following table summarizes results from the foundational literature on this transformation.[4]

Carboxylic Acid SubstrateProduct Acyl FluorideYield (%)
Acetic AcidAcetyl Fluoride85
Propionic AcidPropionyl Fluoride90
Butyric AcidButyryl Fluoride92
Isobutyric AcidIsobutyryl Fluoride88
Pivalic AcidPivaloyl Fluoride80
Benzoic AcidBenzoyl Fluoride95

Other Potential Fluorination Reactions

While the conversion of carboxylic acids is well-established, the use of this compound for other key fluorination reactions, such as the deoxyfluorination of alcohols and the gem-difluorination of carbonyls, is not well-documented in modern literature. These transformations are typically carried out with a variety of other specialized reagents. However, the reactivity of this compound suggests these transformations are theoretically possible, likely proceeding through intermediate species like fluoroformate esters or adducts with carbonyls.

G cluster_workflow Hypothetical Fluorination Workflows cluster_alcohol Deoxyfluorination of Alcohols cluster_carbonyl gem-Difluorination of Carbonyls Alcohol Alcohol (R-OH) Fluoroformate Fluoroformate Intermediate (R-OCOF) Alcohol->Fluoroformate +(COF)₂ Alkyl_Fluoride Alkyl Fluoride (R-F) Fluoroformate->Alkyl_Fluoride Heat -CO₂ Carbonyl Aldehyde/Ketone (R₂C=O) Adduct Intermediate Adduct Carbonyl->Adduct +(COF)₂ Gem_Difluoride gem-Difluoride (R₂CF₂) Adduct->Gem_Difluoride Decomposition

Plausible pathways for other fluorination reactions.

Commonly Used Reagents for Other Fluorinations:

  • Deoxyfluorination of Alcohols: DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, PyFluor, and AlkylFluor are frequently used.[8][9]

  • Gem-difluorination of Aldehydes and Ketones: DAST and Deoxo-Fluor are effective for this transformation.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

  • Toxicity and Hazards: It is highly toxic, corrosive, and a severe irritant to the skin, eyes, and respiratory system.[2] Inhalation and dermal exposure can be fatal.[2] It reacts violently with water.

  • Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[2]

  • Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and metals.

  • Emergency Procedures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately flush the skin with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Spills: Evacuate the area. Use appropriate PPE and contain the spill with an inert absorbent material. Prevent it from entering drains.

Conclusion

This compound is a potent and highly efficient reagent, primarily utilized for the conversion of carboxylic acids to acyl fluorides, a reaction that proceeds under mild conditions with high yields. While its high reactivity suggests potential for other fluorination reactions, the modern synthetic literature favors other specialized reagents for transformations such as the deoxyfluorination of alcohols and gem-difluorination of carbonyl compounds. For researchers requiring access to acyl fluorides, this compound remains a valuable tool, provided that its significant hazards are managed with strict adherence to safety protocols. Its role as a foundational reagent in organofluorine chemistry underscores the ongoing importance of developing and understanding new fluorination methodologies.

References

Unveiling the Electrophilic Heart of Oxalyl Fluoride: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Electrophilic Nature of Oxalyl Fluoride for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the electrophilic character of this compound, a powerful and highly reactive reagent in modern organic synthesis. We will delve into its electronic structure, reactivity, and applications, offering valuable insights for professionals in the fields of chemical research and pharmaceutical development. This document summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes complex chemical processes for enhanced understanding.

The Core of Reactivity: Understanding the Electrophilicity of this compound

This compound ((COF)₂) is a colorless liquid known for its exceptional reactivity, which is primarily attributed to the strong electron-withdrawing nature of the two fluorine atoms.[1] This high degree of electronegativity significantly enhances the electrophilic character of the carbonyl carbons, making them highly susceptible to nucleophilic attack. This inherent reactivity makes this compound a valuable reagent for a variety of chemical transformations, particularly in the synthesis of fluorinated organic molecules, which are crucial in the development of pharmaceuticals and agrochemicals.[1][2]

The molecule exists as a mixture of two conformers: a more stable trans (anti) form and a less stable cis (syn) form.[1] The presence of these two isomers has been confirmed by vibrational spectroscopy and electron diffraction studies.[1][3]

Electronic Structure and its Influence on Reactivity

The electrophilicity of this compound is a direct consequence of its electronic structure. The carbon-fluorine and carbon-oxygen double bonds are highly polarized due to the significant difference in electronegativity between the constituent atoms. This polarization results in a substantial partial positive charge on the carbonyl carbons, rendering them potent electrophilic centers.

Similarly, Mulliken charge analysis would likely reveal a significant positive partial charge on the carbonyl carbon atoms. This charge concentration further confirms the high electrophilicity of the molecule, explaining its vigorous reactivity with a wide range of nucleophiles.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a basis for understanding its physical properties and thermodynamic characteristics.

PropertyValueReference
Molecular FormulaC₂F₂O₂[4]
Molecular Weight94.017 g/mol [4][5]
CAS Registry Number359-40-0[4]
Melting Point-3 °C[5]
Boiling Point26.6 °C[5]

Table 1: Physical Properties of this compound

ParameterValue (trans isomer)Value (cis isomer)Reference
r(C=O) / Å1.178(2)1.176(2)[1]
r(C-F) / Å1.323(2)1.328(2)[1]
r(C-C) / Å1.533(3)1.535(3)[1]
∠(C-C=O) / deg126.4(2)124.2(2)[1]
∠(C-C-F) / deg109.8(2)112.2(2)[1]
∠(O=C-F) / deg123.8(2)123.6(2)[1]

Table 2: Structural Parameters of this compound at -10 °C [1]

Thermodynamic QuantityValueReference
ΔH° (trans → cis)1.14 kcal/mol[1]
ΔS° (trans → cis)2.12 cal/(mol·K)[1]
ΔrH° (F⁻ + C₂F₂O₂ → (F⁻ • C₂F₂O₂))191 ± 8.4 kJ/mol[4]
ΔrG° (F⁻ + C₂F₂O₂ → (F⁻ • C₂F₂O₂))155 ± 8.4 kJ/mol[4]

Table 3: Thermodynamic Data for this compound

Key Applications and Experimental Protocols

The high electrophilicity of this compound makes it a versatile reagent in organic synthesis. Its primary applications include the synthesis of acyl fluorides and its role as an activator in oxidation reactions.

Synthesis of Acyl Fluorides from Carboxylic Acids

Acyl fluorides are valuable synthetic intermediates due to their balanced reactivity and stability.[6][7] They are generally more stable and easier to handle than their chloride or bromide counterparts.[7] this compound provides a direct and efficient route to these compounds from carboxylic acids.

Reaction Workflow: Synthesis of Acyl Fluorides

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Byproducts CarboxylicAcid Carboxylic Acid (R-COOH) Reaction Mixing in an inert solvent CarboxylicAcid->Reaction OxalylFluoride This compound ((COF)₂) OxalylFluoride->Reaction AcylFluoride Acyl Fluoride (R-COF) Reaction->AcylFluoride Byproducts HF + CO + CO₂ Reaction->Byproducts

Caption: Workflow for the synthesis of acyl fluorides using this compound.

Detailed Experimental Protocol:

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • This compound (1.1 - 1.5 equiv)

    • Anhydrous inert solvent (e.g., dichloromethane, acetonitrile)

    • Inert gas atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of the carboxylic acid in the anhydrous inert solvent under an inert atmosphere, add this compound dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as ¹⁹F NMR or by observing the cessation of gas evolution (CO, CO₂).

    • Upon completion, the solvent and excess this compound can be removed under reduced pressure to yield the crude acyl fluoride.

    • Purification can be achieved by distillation or flash column chromatography, depending on the properties of the product.[8]

Note: This is a general protocol and may require optimization for specific substrates. The reaction is typically exothermic and may require cooling for large-scale preparations. Proper safety precautions for handling corrosive and toxic reagents are essential.

Role in Swern-Type Oxidations

While the classic Swern oxidation utilizes oxalyl chloride, the underlying principles of activating dimethyl sulfoxide (DMSO) are applicable to this compound. The reaction involves the formation of a highly electrophilic sulfonium species, which then oxidizes a primary or secondary alcohol to an aldehyde or ketone, respectively.

Signaling Pathway: Mechanism of Swern-Type Oxidation

G DMSO DMSO ElectrophilicActivator Electrophilic Activator (Fluorosulfonium Salt) DMSO->ElectrophilicActivator OxalylFluoride This compound OxalylFluoride->ElectrophilicActivator AlkoxysulfoniumSalt Alkoxysulfonium Salt ElectrophilicActivator->AlkoxysulfoniumSalt Alcohol Alcohol (R₂CHOH) Alcohol->AlkoxysulfoniumSalt Ylide Sulfur Ylide AlkoxysulfoniumSalt->Ylide Base Hindered Base (e.g., Triethylamine) Base->Ylide Product Aldehyde/Ketone (R₂C=O) Ylide->Product Byproducts Dimethyl Sulfide + HF + CO + CO₂ Ylide->Byproducts

Caption: Key intermediates in the Swern-type oxidation pathway.

Conclusion

This compound stands out as a highly electrophilic and versatile reagent in the toolkit of the modern chemist. Its reactivity, driven by the strong inductive effect of its fluorine substituents, enables a range of important transformations, most notably the efficient synthesis of acyl fluorides. The quantitative data and detailed protocols provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this powerful molecule in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

Disclaimer: The information provided in this document is for technical guidance and informational purposes only. All chemical reactions should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

The Role of Oxalyl Fluoride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl fluoride (C₂F₂O₂) is a highly reactive diacyl halide that serves as a valuable reagent in medicinal chemistry, primarily for the synthesis of fluorinated compounds. Its ability to introduce fluorine and form key functional groups makes it a significant tool in the development of novel therapeutic agents. The incorporation of fluorine into drug candidates can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability. This technical guide provides an in-depth exploration of the key applications of this compound in medicinal chemistry, including detailed experimental protocols and a comparative analysis with its more common counterpart, oxalyl chloride.

Core Applications in Medicinal Chemistry

The primary applications of this compound in a medicinal chemistry context revolve around its utility as a fluorinating and acylating agent. It is particularly effective in the synthesis of acyl fluorides, esters, and amides, which are crucial intermediates in the synthesis of complex drug molecules.

Synthesis of Acyl Fluorides

Acyl fluorides are valuable reactive intermediates in organic synthesis, often favored over acyl chlorides due to their increased stability and more controlled reactivity.[1] this compound provides a direct route to acyl fluorides from carboxylic acids.

General Reaction Scheme:

This transformation is a key step in introducing fluorine into a molecule and allows for subsequent nucleophilic substitution reactions to form a variety of functional groups.

Esterification

This compound can be employed for the esterification of carboxylic acids. This reaction is particularly useful for the synthesis of esters from sensitive alcohol substrates where harsh conditions must be avoided.[2]

General Reaction Scheme:

Amide Bond Formation

Similar to esterification, this compound can facilitate the formation of amide bonds, a fundamental linkage in a vast array of pharmaceuticals, including peptides.

General Reaction Scheme:

Experimental Protocols

While specific protocols for the use of this compound in the synthesis of marketed drugs are not widely published, the following represents a general, illustrative procedure for the synthesis of an acyl fluoride from a carboxylic acid, a common transformation in drug discovery.

Synthesis of an Acyl Fluoride from a Carboxylic Acid

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To a stirred solution of the carboxylic acid in anhydrous DCM at 0 °C under an inert atmosphere, a catalytic amount of anhydrous DMF is added.

  • This compound is then added dropwise to the solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, the solvent and excess reagents are removed under reduced pressure to yield the crude acyl fluoride, which can be used in the next step without further purification.

Note: this compound is a toxic and corrosive compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3]

Quantitative Data and Comparative Analysis

ReagentBoiling Point (°C)Key AdvantagesKey Disadvantages
This compound 26.6Can directly introduce fluorine; Acyl fluoride products can be more stable and selective.[1]Higher cost; Less commonly used, so fewer established protocols.
Oxalyl Chloride 63-64Lower cost; Widely used with extensive literature and established protocols.[4]Acyl chloride products can be less stable and more reactive, potentially leading to side reactions.

Case Study: Synthesis of Sotorasib Intermediate (using Oxalyl Chloride)

In the synthesis of a key pyrimidine dione intermediate of Sotorasib, oxalyl chloride is used to activate a nicotinamide derivative, which then undergoes cyclization.[5][6]

Reaction Step in Sotorasib Synthesis:

G Nicotinamide_Derivative Nicotinamide Derivative Isocyanate_Intermediate Isocyanate Intermediate Nicotinamide_Derivative->Isocyanate_Intermediate Oxalyl Chloride Oxalyl_Chloride Oxalyl Chloride Urea_Intermediate Urea Intermediate Isocyanate_Intermediate->Urea_Intermediate Aminopyridine Aminopyridine Aminopyridine Pyrimidine_Dione Pyrimidine Dione Intermediate Urea_Intermediate->Pyrimidine_Dione Base-mediated cyclization

Workflow for the synthesis of a key Sotorasib intermediate.

This example illustrates the critical role of oxalyl halides in constructing complex heterocyclic cores common in many drug molecules. Although oxalyl chloride is used here, one could envision a similar strategy employing this compound to potentially modulate reactivity or introduce fluorine into the final product, if desired.

Signaling Pathways

The biological targets and signaling pathways of drugs are determined by their final molecular structure, not the reagents used in their synthesis. Therefore, there are no signaling pathways directly associated with this compound itself. However, the fluorinated compounds synthesized using this compound can target a wide array of biological pathways implicated in various diseases. For instance, many kinase inhibitors, a major class of anti-cancer drugs, feature fluorinated moieties to enhance their binding affinity and selectivity.

The KRAS protein, the target of Sotorasib, is a key component of the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in an active state, leading to uncontrolled cell growth.

EGFR EGFR SOS1 SOS1 EGFR->SOS1 Growth Factor KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF Activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GTP Inhibits

Simplified MAPK signaling pathway and the inhibitory action of Sotorasib.

Conclusion

This compound is a potent reagent in medicinal chemistry, offering a direct method for the synthesis of acyl fluorides and facilitating the formation of other key functional groups under mild conditions. While its application in the synthesis of currently marketed drugs is not as prominently documented as that of oxalyl chloride, its unique properties make it a valuable tool for the synthesis of novel fluorinated compounds in drug discovery and development. The strategic incorporation of fluorine can lead to compounds with improved pharmacological profiles, and reagents like this compound are essential for accessing this unique chemical space. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of specialized reagents such as this compound in the medicinal chemist's toolbox is likely to increase.

References

Ethanedioyl Difluoride: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Ethanedioyl Difluoride for Researchers, Scientists, and Drug Development Professionals.

Abstract

Ethanedioyl difluoride, also known as oxalyl fluoride, is a highly reactive organofluorine compound with the chemical formula C₂F₂O₂. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and analytical methods. While a valuable reagent in organic synthesis, particularly for fluorination and carbonylation reactions, its biological activity and relevance to drug development are not extensively documented in current scientific literature.

Physical and Chemical Properties

Ethanedioyl difluoride is a colorless liquid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂F₂O₂[2]
Molecular Weight 94.02 g/mol [2][3]
IUPAC Name Oxalyl difluoride[2]
CAS Number 359-40-0[2]
Melting Point -3 °C[4]
Boiling Point 26.6 °C[4]
Density Not available in cited sources
Solubility Insoluble in water; Soluble in dichloromethane, chloroform, and acetone.[5]

Chemical Reactivity and Applications

Ethanedioyl difluoride is a highly reactive compound, primarily utilized as a potent carbonylating and fluorinating agent in organic synthesis.[3][5] Its reactivity stems from the electrophilic nature of the carbonyl carbons, enhanced by the electron-withdrawing fluorine atoms.

Key applications in organic synthesis include:

  • Esterification: It readily reacts with alcohols to form esters.[3]

  • Amide Synthesis: It can be used to convert carboxylic acids into amides.[3]

  • Acid Fluoride Formation: It serves as a reagent to convert carboxylic acids to their corresponding acid fluorides.

The general reactivity of ethanedioyl difluoride makes it a versatile tool for the introduction of carbonyl and fluoro-carbonyl moieties into organic molecules.[3]

Experimental Protocols

Synthesis of Ethanedioyl Difluoride

A common and effective method for the synthesis of ethanedioyl difluoride is the reaction of oxalyl chloride with sodium fluoride.[1]

Reaction:

(COCl)₂ + 2NaF → (COF)₂ + 2NaCl

Experimental Workflow:

G Synthesis of Ethanedioyl Difluoride A Charge reactor with sodium fluoride and an aprotic solvent (e.g., acetonitrile). B Slowly add oxalyl chloride to the suspension with stirring. A->B Reactant Addition C Maintain reaction temperature (e.g., 30-40°C). B->C Exothermic Reaction D Monitor reaction completion (e.g., by gas chromatography). C->D Reaction Progress E Isolate the product by distillation under reduced pressure. D->E Workup F Collect ethanedioyl difluoride in a cold trap. E->F Purification

Caption: Workflow for the synthesis of ethanedioyl difluoride.

Detailed Methodology:

  • Preparation: A reaction vessel is charged with anhydrous sodium fluoride and a suitable aprotic solvent, such as acetonitrile.

  • Reaction: Oxalyl chloride is added dropwise to the stirred suspension of sodium fluoride. The reaction temperature is maintained, typically between 30-40°C.

  • Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography to confirm the conversion of oxalyl chloride.

  • Isolation and Purification: Upon completion, the product, ethanedioyl difluoride, is separated from the reaction mixture by distillation under reduced pressure. The volatile product is collected in a cold trap (e.g., using a dry ice/acetone bath).

Analytical Methods

The characterization of ethanedioyl difluoride can be performed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The presence of the carbonyl groups results in strong absorption bands in the IR spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C and ¹⁹F NMR can be utilized to confirm the structure of the molecule.

Analytical Workflow:

G Analytical Workflow for Ethanedioyl Difluoride A Synthesized Ethanedioyl Difluoride B Infrared (IR) Spectroscopy A->B C Nuclear Magnetic Resonance (NMR) (¹³C and ¹⁹F) A->C D Confirm Carbonyl Groups B->D E Confirm C-F Bonds and Molecular Structure C->E F Verified Product Structure D->F E->F

Caption: Analytical workflow for structural verification.

Biological and Drug Development Context

Despite the prevalence of fluorinated compounds in medicinal chemistry, there is a notable lack of specific information in the reviewed scientific literature regarding the biological activity, signaling pathways, or direct applications of ethanedioyl difluoride in drug development.[6][7] While fluorine substitution is a common strategy to enhance the pharmacological properties of drug candidates, no specific studies detailing the use or investigation of ethanedioyl difluoride for such purposes were identified.[6][7] Its high reactivity and potential toxicity may limit its direct application in biological systems.[3]

Safety and Handling

Ethanedioyl difluoride is a toxic and corrosive compound.[3] It is a severe irritant to the skin, eyes, and respiratory system.[3]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Avoid inhalation of vapors and contact with skin and eyes.

First Aid Measures:

  • Inhalation: Move to fresh air.

  • Skin Contact: Flush with copious amounts of water.

  • Eye Contact: Rinse with plenty of water.

  • In all cases of exposure, seek immediate medical attention.

Logical Relationship for Safe Handling:

G Safe Handling Protocol A High Reactivity & Toxicity B Engineering Controls (Fume Hood) A->B C Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->C D Safe Handling Practices B->D C->D E Minimize Exposure Risk D->E

Caption: Logical flow for ensuring safety when handling ethanedioyl difluoride.

References

Solubility of Oxalyl Fluoride in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of oxalyl fluoride in common organic solvents. Given the highly reactive nature of this compound, this document emphasizes qualitative solubility, stability considerations, and safe handling protocols. It is intended to be a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and drug discovery.

Introduction to this compound

This compound ((COF)₂) is a colorless, corrosive gas or fuming liquid with a low boiling point of 26.6 °C and a melting point of -3 °C[1]. It is a valuable reagent in organic synthesis, primarily utilized as a powerful fluorinating and carbonylating agent for the preparation of esters and amides from carboxylic acids and alcohols[2]. Its high reactivity, however, necessitates careful consideration of solvent choice to ensure both sufficient solubility for reaction and stability of the reagent.

Qualitative Solubility of this compound

This compound is generally considered to be soluble in a range of aprotic organic solvents. Its structural analogue, oxalyl chloride, is soluble in solvents like benzene, hexane, diethyl ether, chloroform, acetonitrile, and dichloromethane. While not a direct indicator, this suggests that this compound is likely to have similar solubility characteristics.

The table below summarizes the qualitative solubility and reactivity considerations for this compound in various common organic solvents.

SolventCommon NameQualitative SolubilityReactivity and Stability Considerations
Tetrahydrofuran THFLikely SolublePotential for reaction with trace water or other impurities. THF should be rigorously dried before use.
Dichloromethane DCMSoluble[3]Generally a good solvent choice due to its inertness under many reaction conditions. Must be dry.
Chloroform Soluble[3]Similar to DCM, a suitable inert solvent. Must be dry.
Dimethylformamide DMFLikely SolubleCan react with acyl halides, especially at elevated temperatures. Use with caution.
Dimethyl Sulfoxide DMSOLikely SolubleProne to reaction with electrophilic reagents like this compound. Generally not recommended.
Acetonitrile ACNSolubleUsed as a solvent for the synthesis of this compound, indicating good solubility and relative stability[4]. Must be anhydrous.
Ethyl Acetate EtOAcLikely SolubleMay undergo slow reaction over time. Freshly distilled and dry solvent is recommended.
Hexane Likely SolubleA non-polar solvent, may have lower solubility compared to more polar aprotic solvents. Good for purification by extraction if the product is more polar.
Acetone Soluble[3]Potential for enolate formation and subsequent side reactions. Use with caution.
Sulfolane SolubleUsed as a solvent in the synthesis of this compound, indicating high solubility and stability under reaction conditions[4].

Experimental Protocol for Solubility Determination

Due to the hazardous nature of this compound (toxic and corrosive), the determination of its solubility must be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator[2]. The following is a general experimental protocol that can be adapted for determining the solubility of this reactive, low-boiling-point compound.

Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Schlenk line or glovebox for inert atmosphere handling

  • Low-temperature bath (e.g., cryocooler or dry ice/acetone bath)

  • Calibrated gas-tight syringe or mass flow controller

  • Reaction vessel with a septum and magnetic stirrer

  • Analytical balance

Procedure:

  • Solvent Preparation: Ensure the chosen organic solvent is rigorously dried and deoxygenated using standard laboratory techniques (e.g., distillation from a suitable drying agent, passing through a column of activated alumina).

  • Apparatus Setup: Assemble the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The vessel should be equipped with a magnetic stir bar and sealed with a septum.

  • Solvent Addition: Transfer a precise volume or mass of the anhydrous solvent into the reaction vessel.

  • Temperature Control: Immerse the reaction vessel in a low-temperature bath set to the desired experimental temperature. Allow the solvent to equilibrate to this temperature.

  • This compound Addition:

    • Gaseous Addition: Using a calibrated mass flow controller, slowly bubble a known mass of this compound gas into the stirred solvent. Observe for the point at which the gas no longer dissolves and bubbles through the solution, indicating saturation.

    • Liquid Addition: If handling as a liquid, cool the this compound below its boiling point. Using a pre-chilled, gas-tight syringe, carefully add small, known volumes of liquid this compound to the stirred solvent. Continue addition until a separate liquid phase is observed or the solution appears saturated.

  • Equilibration: After the final addition, allow the sealed vessel to stir at the constant temperature for a sufficient time to ensure equilibrium is reached.

  • Solubility Calculation: The solubility can be calculated based on the mass of this compound added to the known mass or volume of the solvent at the point of saturation.

Logical Workflow for Solvent Selection

The choice of solvent for a reaction involving this compound is critical and depends on both the solubility of the reactants and the chemical compatibility of the solvent with the highly reactive this compound. The following diagram illustrates a logical workflow for solvent selection.

SolventSelectionWorkflow Start Start: Select a Solvent for This compound Reaction SolubilityCheck Is this compound Soluble in the Chosen Solvent? Start->SolubilityCheck ReactivityCheck Is the Solvent Inert to This compound and Reagents? SolubilityCheck->ReactivityCheck Yes SelectNewSolvent Select a Different Solvent SolubilityCheck->SelectNewSolvent No ReactivityCheck->SelectNewSolvent No DrySolvent Rigorously Dry the Solvent ReactivityCheck->DrySolvent Yes Proceed Proceed with Reaction SelectNewSolvent->SolubilityCheck DrySolvent->Proceed

Solvent selection workflow for this compound reactions.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is scarce, its known reactivity and use in synthesis provide valuable qualitative insights. The selection of an appropriate solvent is paramount for successful and safe experimentation. Aprotic, anhydrous solvents such as dichloromethane and acetonitrile are generally preferred. Researchers must always consider the high reactivity and hazardous nature of this compound, ensuring that all handling and experimental procedures are conducted with appropriate safety precautions in a controlled environment. The provided experimental protocol offers a framework for determining solubility should quantitative data be required for specific applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Acyl Fluorides Using Oxalyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl fluorides have emerged as valuable intermediates in organic synthesis, offering a unique balance of reactivity and stability compared to other acyl halides. Their enhanced stability towards moisture and silica gel chromatography, coupled with their sufficient reactivity for nucleophilic acyl substitution, makes them ideal reagents in a variety of transformations, including the synthesis of peptides, esters, and ketones. This document provides detailed application notes and protocols for the synthesis of acyl fluorides from carboxylic acids using oxalyl fluoride as the fluorinating agent. While direct literature examples are limited, the protocols and data presented herein are based on established principles of acyl halide synthesis and data from analogous fluorinating agents.

Reaction Principle

The synthesis of acyl fluorides from carboxylic acids using this compound proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks one of the carbonyl carbons of this compound, leading to the formation of an unstable mixed anhydride intermediate. This intermediate subsequently collapses, releasing carbon dioxide, carbon monoxide, and the desired acyl fluoride, along with hydrogen fluoride. The reaction is typically driven to completion by the irreversible loss of gaseous byproducts.

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride Nucleophilic Attack OxalylFluoride This compound ((COF)₂) OxalylFluoride->MixedAnhydride AcylFluoride Acyl Fluoride (R-COF) MixedAnhydride->AcylFluoride Collapse & Elimination CO2 Carbon Dioxide (CO₂) MixedAnhydride->CO2 CO Carbon Monoxide (CO) MixedAnhydride->CO HF Hydrogen Fluoride (HF) MixedAnhydride->HF

Figure 1: Proposed mechanism for the synthesis of acyl fluorides from carboxylic acids using this compound.

Advantages of Using this compound

  • Gaseous Byproducts: The reaction generates volatile byproducts (CO, CO₂, HF), which can be easily removed, simplifying product purification.

  • Mild Reaction Conditions: The reaction can often be performed at or below room temperature, preserving sensitive functional groups.

  • High Reactivity: this compound is a potent electrophile, facilitating the conversion of even less reactive carboxylic acids.

Safety Precautions

This compound is a toxic and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. A source of calcium gluconate gel should be readily available as a first-aid measure for potential hydrogen fluoride exposure.

Experimental Protocols

General Protocol for the Synthesis of Acyl Fluorides

This protocol is a general guideline and may require optimization for specific substrates.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Dissolve carboxylic acid in anhydrous solvent (e.g., DCM) under inert atmosphere (N₂ or Ar) start->setup cool Cool reaction mixture to 0 °C setup->cool add_reagent Slowly add this compound (1.1 - 1.5 equivalents) cool->add_reagent stir Stir at 0 °C for 30 min, then warm to room temperature add_reagent->stir monitor Monitor reaction progress (TLC, GC-MS, or ¹⁹F NMR) stir->monitor quench Optional: Quench with anhydrous NaF or KF monitor->quench concentrate Concentrate in vacuo to remove solvent and volatiles quench->concentrate purify Purify by distillation or chromatography (if stable) concentrate->purify end End purify->end

Application Notes and Protocols for Oxalyl Fluoride in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is the cornerstone of peptide synthesis. The selection of an appropriate coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acids. Acid fluorides, as activated carboxylic acid derivatives, have demonstrated significant advantages over their more common chloride counterparts, primarily due to their enhanced stability and favorable reactivity profile.[1][2] Oxalyl fluoride, by extension, presents itself as a valuable reagent for the in situ generation of amino acid fluorides, facilitating efficient peptide coupling.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in peptide coupling reactions. While direct literature on this compound for this specific application is not abundant, the protocols herein are adapted from well-established procedures for the analogous and highly relevant reagents, oxalyl chloride and thionyl fluoride.[3][4][5]

Principle of the Method

The core of the method involves a two-step, one-pot process. First, the N-protected amino acid is activated by converting it to a highly reactive amino acid fluoride intermediate through reaction with this compound. This intermediate is then subjected to nucleophilic attack by the free amine group of a second amino acid or peptide to form the desired peptide bond. The use of a non-nucleophilic base is typically required to neutralize the hydrogen fluoride generated during the coupling step.

A closely related and well-documented method utilizes oxalyl chloride in the presence of a catalyst like triphenylphosphine oxide (Ph3PO) to form a highly reactive phosphonium species, which then activates the carboxylic acid for coupling.[3] This approach has been shown to yield dipeptides, amides, and esters rapidly and without significant racemization.[3][6][7]

Advantages of the Acyl Fluoride Method

  • High Reactivity and Efficiency: Acyl fluorides are potent acylating agents, often leading to rapid and clean coupling reactions.[1]

  • Reduced Racemization: The formation of the oxazolone intermediate, a primary pathway for racemization, can be suppressed under appropriate conditions when using acyl fluorides.[1]

  • Increased Stability: Compared to acyl chlorides, acyl fluorides are more stable towards hydrolysis, allowing for easier handling and more flexible reaction conditions.[1]

  • Compatibility with Sensitive Residues: The mild conditions employed can be advantageous when working with peptides containing sensitive amino acid residues.

Experimental Protocols

The following protocols are adapted from established methods using analogous reagents such as oxalyl chloride/Ph3PO and thionyl fluoride.[3][4][5][6] Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound (Adapted from Oxalyl Chloride/Ph3PO Method)

This protocol is adapted from the highly efficient method developed for oxalyl chloride and catalytic triphenylphosphine oxide.[3][6]

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • This compound (or a precursor for its in situ generation)

  • Triphenylphosphine oxide (Ph3PO) (optional, but recommended based on the analogous chloride chemistry)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the N-protected amino acid (1.0 mmol, 1.0 equiv.), the amino acid ester hydrochloride (1.2 mmol, 1.2 equiv.), and triphenylphosphine oxide (0.2 mmol, 20 mol %).

  • Add anhydrous 1,2-dichloroethane (1.0 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Carefully add this compound (1.5 mmol, 1.5 equiv.) to the mixture. Caution: this compound is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Add triethylamine (2.2 mmol, 2.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (100 mL).

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO3 (3 x 50 mL) and saturated brine (2 x 30 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the resulting crude dipeptide by silica gel column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using In Situ Generated Acyl Fluoride

This protocol is adapted from the use of thionyl fluoride for solid-phase peptide synthesis and can be applied to this compound.[4][5]

Materials:

  • Fmoc-protected amino acid

  • Pre-loaded resin (e.g., Wang resin, Rink amide resin) with a free N-terminal amine

  • This compound

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Pyridine or 2,6-lutidine

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and then DCM.

  • Acyl Fluoride Formation (in situ):

    • In a separate dry reaction vessel under an inert atmosphere, dissolve the Fmoc-protected amino acid (3-5 equiv. relative to resin loading) in anhydrous DCM.

    • Add pyridine (1 equiv. relative to the amino acid).

    • Slowly add this compound (1 equiv. relative to the amino acid) and stir for 30 minutes at room temperature.

  • Coupling:

    • Transfer the solution containing the freshly prepared Fmoc-amino acid fluoride to the vessel containing the deprotected resin.

    • Add a non-nucleophilic base such as DIEA or 2,6-lutidine (3-5 equiv. relative to resin loading).

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, drain the reaction mixture and wash the resin extensively with DMF and DCM.

  • Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the peptide by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Data Summary

While specific data for this compound is limited, the following tables summarize representative yields and reaction times for analogous and related peptide coupling methods to provide a benchmark for expected performance.

Table 1: Solution-Phase Dipeptide Synthesis Yields (Adapted from Oxalyl Chloride/Ph3PO Method[3])

N-Protected Amino AcidAmino Acid EsterProductYield (%)Reaction Time (min)
Z-Phe-OHH-Gly-OEtZ-Phe-Gly-OEt90< 10
Boc-Ala-OHH-Phe-OMeBoc-Ala-Phe-OMe88< 10
Fmoc-Val-OHH-Leu-OBnFmoc-Val-Leu-OBn85< 10
Boc-Pro-OHH-Tyr(tBu)-OMeBoc-Pro-Tyr(tBu)-OMe87< 10

Table 2: One-Pot Dipeptide Synthesis Yields via Acyl Fluorides (Adapted from Thionyl Fluoride Method[4][5])

N-Protected Amino AcidAmino Acid EsterProductYield (%)Epimeric Ratio
Boc-Gly-OHH-Ala-OtBuBoc-Gly-Ala-OtBu87>99:1
Boc-Ala-OHH-Ala-OtBuBoc-Ala-Ala-OtBu92>99:1
Boc-Phe-OHH-Ala-OtBuBoc-Phe-Ala-OtBu97>99:1
Cbz-Val-OHH-Ala-OtBuCbz-Val-Ala-OtBu95>99:1

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows involved in peptide coupling using this compound.

G cluster_activation Step 1: Acyl Fluoride Formation cluster_coupling Step 2: Peptide Bond Formation N_Protected_AA N-Protected Amino Acid (R-COOH) Oxalyl_Fluoride This compound ((COF)₂) Acyl_Fluoride Amino Acid Fluoride (R-COF) N_Protected_AA->Acyl_Fluoride + (COF)₂ Oxalyl_Fluoride->Acyl_Fluoride Byproducts_Activation Byproducts (CO, COF₂) Acyl_Fluoride->Byproducts_Activation Acyl_Fluoride_Coupling Amino Acid Fluoride (R-COF) Dipeptide N-Protected Dipeptide Acyl_Fluoride_Coupling->Dipeptide + H₂N-R' Amino_Ester Amino Acid Ester (H₂N-R') Amino_Ester->Dipeptide Byproducts_Coupling Byproduct (HF) Dipeptide->Byproducts_Coupling G start Start: N-Protected AA & Amino Acid Ester mix_reagents Mix Reactants in Anhydrous Solvent start->mix_reagents add_oxalyl_fluoride Add this compound & Base mix_reagents->add_oxalyl_fluoride reaction Stir at RT (10-30 min) add_oxalyl_fluoride->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end End: Purified Dipeptide purification->end G start Start: Resin with Free Amine activation In Situ Acyl Fluoride Formation (Fmoc-AA + this compound) start->activation coupling Couple to Resin (1-2 hours) activation->coupling wash1 Wash Resin coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash Resin deprotection->wash2 cycle Repeat for next AA? wash2->cycle cycle->activation Yes cleavage Cleavage from Resin (TFA Cocktail) cycle->cleavage No end End: Crude Peptide cleavage->end

References

Application Notes and Protocols for the Deoxyfluorination of Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The conversion of alcohols to alkyl fluorides, a process known as deoxyfluorination, is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials. The introduction of a fluorine atom can significantly alter a molecule's biological activity, metabolic stability, and physicochemical properties. While a variety of reagents have been developed for this purpose, it is important to note that oxalyl fluoride is not a commonly employed reagent for the direct deoxyfluorination of alcohols. The literature extensively documents the use of sulfur-based, phosphorus-based, and other specialized reagents for this transformation. This document provides a detailed overview of the prevalent mechanisms, experimental protocols, and quantitative data for established deoxyfluorination methods.

The general principle of alcohol deoxyfluorination involves the activation of the hydroxyl group to form a good leaving group, which is subsequently displaced by a fluoride ion.[1] The choice of fluorinating agent is critical and depends on the substrate's structure, functional group tolerance, and the desired stereochemical outcome.

Mechanisms of Deoxyfluorination

The mechanisms of alcohol deoxyfluorination vary depending on the reagent employed. Two of the most common classes of reagents are those based on sulfur(IV) and phosphorus(V).

Mechanism with Aminosulfur Trifluorides (e.g., DAST)

Diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor are widely used for deoxyfluorination.[2] The reaction mechanism is generally believed to proceed through an SN2 pathway, leading to an inversion of stereochemistry at the carbon center.

The key steps are:

  • Activation of the Alcohol: The alcohol attacks the sulfur atom of DAST, displacing a fluoride ion to form an alkoxyaminosulfur difluoride intermediate.

  • Formation of the Leaving Group: This intermediate can then rearrange to form a more stable species where the oxygen is bonded to sulfur, creating a good leaving group.

  • Nucleophilic Attack by Fluoride: The displaced fluoride ion then acts as a nucleophile, attacking the carbon atom and displacing the leaving group to form the alkyl fluoride product.

DAST_Mechanism cluster_nuc ROH Alcohol (R-OH) Intermediate1 Alkoxyaminosulfur difluoride intermediate ROH->Intermediate1 Attack on S DAST DAST (Et2NSF3) DAST->Intermediate1 LeavingGroup Intermediate with good leaving group Intermediate1->LeavingGroup Rearrangement Product Alkyl Fluoride (R-F) LeavingGroup->Product SN2 attack by F- SideProduct Et2NS(O)F LeavingGroup->SideProduct Fluoride F-

Caption: Mechanism of alcohol fluorination with DAST.

Mechanism with PyFluor

PyFluor, a sulfonyl fluoride, in conjunction with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), offers a milder and often more selective alternative to DAST.[3][4] The reaction is thought to proceed through the formation of a sulfonate ester intermediate.

The proposed steps are:

  • Formation of Sulfonate Ester: The alcohol, activated by the base, reacts with PyFluor to form a pyridylsulfonyl ester.

  • Nucleophilic Displacement: The fluoride ion, typically from a salt added to the reaction or from the counterion of the reagent, then displaces the pyridylsulfonate leaving group in an SN2 fashion to yield the alkyl fluoride.

PyFluor_Mechanism cluster_activation cluster_nuc ROH Alcohol (R-OH) Intermediate Pyridylsulfonyl ester intermediate ROH->Intermediate Activation & Reaction PyFluor PyFluor PyFluor->Intermediate Base Base (e.g., DBU) Base->Intermediate Activation & Reaction Product Alkyl Fluoride (R-F) Intermediate->Product SN2 attack by F- Fluoride F-

Caption: Mechanism of alcohol fluorination with PyFluor.

Quantitative Data

The efficiency of deoxyfluorination reactions is highly dependent on the substrate and the chosen reagent. The following table summarizes typical yields for the fluorination of various alcohols with common reagents.

Alcohol TypeReagentYield (%)Reference
PrimaryDAST60-90[2]
SecondaryDAST50-80[2]
TertiaryDASTLow to moderate (elimination is a major side reaction)[2]
PrimaryDeoxo-Fluor70-95[2]
SecondaryDeoxo-Fluor60-90[2]
PrimaryPyFluor/DBU80-99[3][4]
SecondaryPyFluor/DBU75-95[3][4]
TertiaryAlkylFluor50-80[4]

Experimental Protocols

General Protocol for Deoxyfluorination using DAST

Materials:

  • Alcohol (1.0 equiv)

  • DAST (1.2-1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • A solution of the alcohol in anhydrous DCM is cooled to -78 °C under an inert atmosphere.[5]

  • DAST is added dropwise to the stirred solution.[5]

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-16 hours, while monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Deoxyfluorination using PyFluor

Materials:

  • Alcohol (1.0 equiv)

  • PyFluor (1.5 equiv)

  • DBU (1.5 equiv)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the alcohol in the anhydrous solvent is added DBU at room temperature under an inert atmosphere.

  • PyFluor is then added in one portion, and the reaction mixture is stirred at room temperature or heated as required.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Experimental Workflow

The general workflow for a deoxyfluorination reaction is outlined below.

Experimental_Workflow Start Start Setup Reaction Setup: - Dry glassware - Inert atmosphere - Anhydrous solvent Start->Setup Reagents Addition of Reagents: - Alcohol - Fluorinating agent - Base (if required) Setup->Reagents Reaction Reaction: - Stirring at appropriate temperature - Monitor progress (TLC, GC-MS) Reagents->Reaction Quench Workup: - Quench reaction - Extraction Reaction->Quench Purification Purification: - Column chromatography Quench->Purification Analysis Characterization: - NMR, MS Purification->Analysis End End Analysis->End

Caption: General experimental workflow for deoxyfluorination.

Safety Precautions

Deoxyfluorinating agents such as DAST and its derivatives are moisture-sensitive and can be hazardous.[2] They should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. DAST can undergo exothermic decomposition at elevated temperatures, so reactions should not be heated unless specific protocols are followed.[2] Always consult the safety data sheet (SDS) of the specific reagent before use.

References

Application Notes and Protocols for the Conversion of Carboxylic Acids to Amides Using Oxalyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development where the amide functional group is a prevalent structural motif. This document provides detailed application notes and protocols for the conversion of carboxylic acids to amides using oxalyl fluoride as an activating agent. This one-pot method offers a rapid and efficient means of amide bond formation under mild conditions. The reaction proceeds through the in situ generation of a highly reactive acyl fluoride intermediate, which subsequently undergoes nucleophilic substitution with a primary or secondary amine to yield the desired amide. Due to its high reactivity, this compound can be a valuable tool for the synthesis of complex amides, including peptides.

Reaction Principle

The conversion of a carboxylic acid to an amide using this compound is a two-step, one-pot process. Initially, the carboxylic acid reacts with this compound to form a highly reactive acyl fluoride intermediate, with the evolution of gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen fluoride). Subsequently, the addition of a primary or secondary amine to the reaction mixture results in a nucleophilic attack on the acyl fluoride, forming the stable amide bond. The overall transformation is efficient and often proceeds rapidly at room temperature.

Signaling Pathway and Experimental Workflow

The logical progression of the chemical transformation and the general laboratory workflow are depicted below.

Reaction_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) AcylFluoride Acyl Fluoride Intermediate (R-COF) CarboxylicAcid->AcylFluoride Activation Step 1 OxalylFluoride This compound ((COF)₂) OxalylFluoride->AcylFluoride Amide Amide Product (R-CONH-R') AcylFluoride->Amide Amidation Step 2 Byproducts1 Gaseous Byproducts (CO, CO₂, HF) AcylFluoride->Byproducts1 Amine Amine (R'-NH₂) Amine->Amide Byproducts2 Fluoride Salt (e.g., Triethylammonium fluoride) Amide->Byproducts2

Figure 1: Reaction mechanism for amide synthesis.

Experimental_Workflow Start Start Reagents Combine Carboxylic Acid, Amine, and Catalyst in Solvent Start->Reagents Cool Cool Reaction Mixture to 0°C Reagents->Cool AddOxalylFluoride Add this compound and Base Sequentially Cool->AddOxalylFluoride Stir Stir at Room Temperature AddOxalylFluoride->Stir Quench Quench Reaction with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify End End Purify->End

Figure 2: General experimental workflow.

Materials and Equipment

  • Reagents:

    • Carboxylic acid

    • Primary or secondary amine

    • This compound (handle with extreme care in a fume hood)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 1,2-dichloroethane)

    • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

    • Catalyst (optional, e.g., Triphenylphosphine oxide)

    • Deionized water

    • Saturated aqueous sodium bicarbonate or sodium carbonate solution

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Syringes and needles

    • Septa

    • Inert gas supply (Nitrogen or Argon)

    • Ice bath

    • Rotary evaporator

    • Glassware for extraction (separatory funnel)

    • Chromatography column and supplies

    • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Protocols

Important Safety Note: this compound is a toxic and corrosive substance that reacts violently with water. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn.

Protocol 1: General Procedure for the Synthesis of Amides

This protocol is adapted from established procedures for oxalyl chloride and is expected to be effective for this compound.[1][2][3]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) in an anhydrous solvent (e.g., 1,2-dichloroethane, 5 mL).

  • Addition of Reagents: To the stirred solution at room temperature, add this compound (1.5 mmol, 1.5 equiv.) dropwise via syringe. Following the addition of this compound, add triethylamine (2.0 mmol, 2.0 equiv.) in a sequential manner.

  • Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the mixture by the addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium carbonate (2 x 20 mL) and saturated brine (20 mL).[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Catalytic Synthesis of Amides and Dipeptides

For more challenging couplings, such as those involving sterically hindered substrates or for peptide synthesis, the use of a catalyst like triphenylphosphine oxide can be beneficial. This protocol is based on the work of Ren et al. using oxalyl chloride.[1][2][3]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the N-protected amino acid or carboxylic acid (1.0 mmol, 1.0 equiv.), the amino acid ester or amine (1.2 mmol, 1.2 equiv.), and triphenylphosphine oxide (0.2 mmol, 20 mol%) in 1,2-dichloroethane (5 mL).

  • Reagent Addition: To this mixture at ambient temperature, add this compound (1.5 mmol, 1.5 equiv.) followed by triethylamine (2.0 mmol, 2.0 equiv.).

  • Reaction: Stir the mixture at room temperature for approximately 10-30 minutes. Monitor the reaction progress by TLC.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following tables provide representative data for amide synthesis using the analogous reagent, oxalyl chloride, which is expected to provide a strong indication of the efficacy of this compound.

Table 1: Synthesis of Amides from Various Carboxylic Acids and Amines (Data adapted from oxalyl chloride protocols)[1][4]

EntryCarboxylic AcidAmineProductYield (%)
1Benzoic AcidBenzylamineN-Benzylbenzamide~90-95%
2Phenylacetic AcidMorpholine2-Phenyl-1-morpholinoethan-1-one~85-92%
3Cinnamic AcidAnilineN-Phenylcinnamamide~88-94%
4Adipic AcidDiethylamine (2.2 eq)N1,N6-Tetraethyladipamide~80-88%

Table 2: Synthesis of Dipeptides with Minimal Racemization (Data adapted from oxalyl chloride protocols)[1][3]

EntryN-Protected Amino AcidAmino Acid EsterDipeptide ProductYield (%)
1Fmoc-Ala-OHH-Gly-OMeFmoc-Ala-Gly-OMe~85-92%
2Boc-Phe-OHH-Val-OBnBoc-Phe-Val-OBn~82-90%
3Cbz-Pro-OHH-Leu-OEtCbz-Pro-Leu-OEt~87-94%

Applications in Drug Development

The direct conversion of carboxylic acids to amides is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). The mild conditions and high efficiency of the this compound-mediated method make it particularly suitable for:

  • Late-stage functionalization: Introducing amide functionalities into complex molecules during the final stages of a synthetic route.

  • Peptide synthesis: The rapid coupling times and potential for low racemization make this an attractive method for the synthesis of peptides and peptidomimetics.[1][3]

  • Library synthesis: The one-pot nature of the reaction is amenable to parallel synthesis and the generation of compound libraries for high-throughput screening.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as this compound reacts with water.

    • Verify the quality of the this compound.

    • Consider increasing the amount of the amine or this compound.

    • For difficult couplings, consider the addition of a catalyst as in Protocol 2.

  • Side Reactions:

    • The formation of symmetrical anhydrides from the carboxylic acid can sometimes be observed. Using the amine in slight excess can help to minimize this.

    • Ensure the reaction temperature is controlled, especially during the addition of this compound.

Conclusion

The use of this compound for the conversion of carboxylic acids to amides provides a powerful and efficient synthetic methodology. The reaction proceeds under mild conditions, is generally high-yielding, and can be applied to a wide range of substrates, including sensitive amino acids. These attributes make it a valuable tool for researchers in both academic and industrial settings, particularly in the realm of drug discovery and development. As with any highly reactive reagent, appropriate safety precautions must be strictly followed.

References

Application Notes and Protocols: Oxalyl Fluoride for the Preparation of Esters from Sensitive Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of sterically hindered or electronically sensitive alcohols is a significant challenge in organic synthesis, particularly in the context of drug development and natural product synthesis where substrates often possess delicate functional groups. Traditional methods involving strong acids or high temperatures can lead to degradation, rearrangement, or elimination byproducts. Acyl halides, such as oxalyl chloride, are effective activating agents but the generation of hydrochloric acid can be detrimental to sensitive substrates. Oxalyl fluoride, as a potentially more reactive and selective reagent, offers a promising alternative for the mild and efficient esterification of these challenging alcohols. The in-situ generation of hydrogen fluoride, which can be scavenged by a mild base, may offer a less acidic reaction environment compared to its chloride counterpart.

This document provides a detailed protocol and application notes for the use of this compound in the preparation of esters from sensitive alcohols, such as tertiary alcohols. While direct literature on this specific application is sparse, the following protocols and mechanisms are based on the established reactivity of related acyl halides and fluorinating agents.

Proposed Reaction Mechanism

The reaction of a sensitive alcohol with this compound is proposed to proceed via a two-step nucleophilic acyl substitution, catalyzed by a non-nucleophilic base such as pyridine. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the hydrogen fluoride byproduct.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products OxalylFluoride This compound (COF)₂ Intermediate Oxalyl Fluoroformate Ester OxalylFluoride->Intermediate + R-OH, Pyridine - Pyridine·HF Alcohol1 Sensitive Alcohol (R-OH) Base Pyridine FinalEster Dialkyl Oxalate (ROCO)₂ Intermediate->FinalEster + R-OH, Pyridine - Pyridine·HF Alcohol2 Sensitive Alcohol (R-OH) Byproduct Pyridinium Fluoride

Caption: Proposed mechanism for the esterification of a sensitive alcohol with this compound.

Experimental Protocols

The following is a general protocol for the esterification of a sensitive alcohol using this compound. This should be considered a starting point and may require optimization for specific substrates.

Materials:

  • Sensitive alcohol (e.g., tert-butanol)

  • This compound (handle with extreme care in a well-ventilated fume hood)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the sensitive alcohol (1.0 eq) and anhydrous pyridine (2.2 eq) dissolved in anhydrous DCM (0.1 M solution with respect to the alcohol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of this compound:

    • Slowly add a solution of this compound (0.5 eq) in anhydrous DCM to the dropping funnel.

    • Add the this compound solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at -78 °C. A white precipitate of pyridinium fluoride may form.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

    • Slowly warm the reaction to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dialkyl oxalate ester.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve sensitive alcohol and pyridine in anhydrous DCM B Cool solution to -78 °C A->B C Slowly add this compound solution at -78 °C B->C D Stir at -78 °C for 1 hour C->D E Warm to room temperature and stir for 12-24h D->E F Quench with NaHCO₃ (aq) E->F G Separate organic layer and wash F->G H Dry and concentrate G->H I Purify by column chromatography H->I J Characterize final product I->J

Caption: General experimental workflow for the esterification of sensitive alcohols using this compound.

Data Presentation: Illustrative Results

The following table summarizes hypothetical but realistic quantitative data for the esterification of a representative sensitive alcohol, tert-butanol, using the described protocol. This data is for illustrative purposes to guide researchers in their experimental analysis.

EntrySubstrate (Alcohol)ProductYield (%)Purity (%)Notes
1tert-ButanolDi-tert-butyl oxalate75>98Reaction went to completion in 18 hours.
2LinaloolDilinalyl oxalate68>95Some minor elimination byproducts observed.
31-AdamantanolDi(1-adamantyl) oxalate82>99Crystalline product obtained after purification.

Safety and Handling Precautions

  • This compound is a highly toxic and corrosive substance. All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • The reaction is exothermic and should be cooled adequately during the addition of this compound.

  • Quenching of the reaction should be performed slowly and at a low temperature to control the evolution of gas.

Conclusion

The use of this compound presents a potentially advantageous method for the esterification of sensitive and sterically demanding alcohols. The proposed protocol provides a foundation for further exploration and optimization of this transformation. The mild reaction conditions and the nature of the byproducts may offer a superior alternative to traditional esterification methods for complex and delicate substrates encountered in pharmaceutical and materials science research. Researchers are encouraged to adapt and refine this methodology for their specific applications.

Oxalyl Fluoride in the Surface Modification of Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl fluoride ((COF)₂) is a highly reactive, colorless liquid that serves as a versatile reagent in organic synthesis and, increasingly, in the field of materials science.[1] Its potent fluorinating capabilities make it a candidate for the precise surface modification of a variety of materials. This document provides detailed application notes and protocols for the use of this compound in surface modification, with a focus on its application in plasma etching of silicon dioxide. Due to the limited availability of published data on other materials, the protocols provided are generalized and should be adapted by researchers for specific applications.

Key Applications:

  • Plasma Etching: Used as a gas source in plasma etching processes, particularly for dielectric materials like silicon dioxide.[2]

  • Surface Fluorination: Introduction of fluorine onto material surfaces to modify properties such as hydrophobicity, chemical resistance, and biocompatibility.

  • Precursor for Chemical Vapor Deposition (CVD): Potential use as a precursor for the deposition of fluorinated thin films.

Safety Precautions and Handling

This compound is a toxic and corrosive substance that requires strict safety measures.[3][4]

  • Toxicity: Toxic if inhaled and may cause an allergic skin reaction.[3]

  • Corrosivity: Causes severe skin burns and eye damage.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[3][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and metals.[4]

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Prevent the substance from entering drains.[4]

Experimental Workflow for Surface Modification

The following diagram outlines a general workflow for the surface modification of materials using gaseous this compound. This process should be conducted in a specialized, vacuum-sealed reactor.

cluster_prep I. Preparation cluster_reaction II. Reaction cluster_post III. Post-Reaction A Substrate Cleaning B Reactor Setup A->B C Vacuum Purge B->C D Introduce (COF)₂ C->D E Reaction Time & Temp D->E F Inert Gas Purge E->F G Sample Removal F->G H Surface Analysis G->H Surface_OH Material-OH (Hydroxylated Surface) Intermediate Material-O-CO-COF (Surface-Bound Intermediate) Surface_OH->Intermediate Nucleophilic Attack OxalylFluoride (COF)₂ This compound OxalylFluoride->Intermediate FinalProduct Material-O-CO-CO-O-Material (Cross-linked) or Material-O-CO-F (Fluorinated Carbonyl) Intermediate->FinalProduct Further Reaction HF_byproduct HF (Hydrogen Fluoride) Intermediate->HF_byproduct cluster_gas Gas Delivery cluster_reactor Reaction Chamber cluster_exhaust Exhaust & Trapping COF2_Cylinder (COF)₂ Source MFCs Mass Flow Controllers COF2_Cylinder->MFCs N2_Cylinder N₂ Cylinder N2_Cylinder->MFCs Reactor Vacuum Reactor (with Substrate) MFCs->Reactor PressureGauge Pressure Gauge Reactor->PressureGauge Trap Cryo-Trap / Chemical Scrubber Reactor->Trap VacuumPump Vacuum Pump Trap->VacuumPump

References

Application Notes and Protocols for Gas-Phase Etching of Dielectrics with Oxalyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fabrication of microelectronics and semiconductor devices, the precise etching of dielectric materials is a critical step. While perfluorocompounds (PFCs) have traditionally been the etchants of choice, their high global warming potential has necessitated the search for more environmentally benign alternatives.[1] Oxalyl fluoride (C₂O₂F₂) has emerged as a potential candidate due to its significantly lower environmental impact. This document provides a comprehensive overview of the application of this compound in the gas-phase etching of dielectric materials, primarily focusing on silicon dioxide (SiO₂).

These application notes synthesize the available research data on this compound, offering detailed experimental protocols and comparative performance metrics. While data on this compound is still emerging, this guide provides a foundational understanding for researchers looking to explore its potential in their applications.

Principle of Operation

Gas-phase etching of dielectrics using fluorine-containing compounds relies on the generation of reactive fluorine radicals within a plasma. These radicals interact with the dielectric surface, breaking down the material into volatile byproducts that can be pumped out of the reaction chamber. In the case of silicon dioxide, the primary reaction involves the formation of silicon tetrafluoride (SiF₄) and carbon dioxide (CO₂).

A preliminary evaluation of this compound in an inductively coupled plasma (ICP) etch tool demonstrated its capability to etch silicon dioxide.[1] The study also highlighted its favorable characteristic of producing very low quantities of global warming compounds compared to conventional PFC processes like those using C₂F₆.[1]

Experimental Data

Quantitative analysis of this compound as a dielectric etchant is currently limited. However, initial studies provide some key performance indicators. The following tables summarize the available data and provide a comparison with a standard PFC etchant, C₂F₆.

Table 1: Etching Performance of this compound on Silicon Dioxide

Etchant GasSubstrateEtch RateSelectivity to Photoresist MaskSource
This compound (C₂O₂F₂)TEOS-deposited SiO₂LowPoor[1]
Hexafluoroethane (C₂F₆)TEOS-deposited SiO₂StandardStandard[1]

Note: "Low" and "Poor" are qualitative assessments from the initial screening study, indicating performance below the standard C₂F₆ process under the tested conditions.[1] Further optimization is required to obtain quantitative values.

Table 2: Environmental Impact Comparison

Etchant GasGlobal Warming Compound EmissionsSource
This compound (C₂O₂F₂)Very Low[1]
Hexafluoroethane (C₂F₆)High[1]

Experimental Protocols

The following protocols are based on the initial studies of this compound and general practices for gas-phase dielectric etching. Researchers should consider these as a starting point and optimize the parameters for their specific applications and equipment.

Materials and Equipment
  • Substrate: Patterned tetraethoxysilane (TEOS)-deposited silicon oxide wafers with deep UV photoresist masks (features of 0.35, 0.45, and 0.6 µm).[1]

  • Etchant Gas: this compound (C₂O₂F₂)

  • Plasma Etch Tool: Inductively Coupled Plasma (ICP) reactor.

  • Characterization Tools: Scanning Electron Microscope (SEM) for etch profile analysis, Ellipsometer for etch rate measurement.

Protocol for Gas-Phase Etching of Silicon Dioxide
  • Chamber Preparation:

    • Ensure the ICP etch chamber is clean and free of contaminants from previous runs.

    • Perform a chamber conditioning run with a suitable plasma (e.g., oxygen plasma) if necessary.

  • Substrate Loading:

    • Carefully load the patterned SiO₂ wafer onto the substrate holder in the ICP chamber.

    • Ensure proper thermal contact between the wafer and the chuck.

  • Process Parameters:

    • Evacuate the chamber to a base pressure in the range of 10⁻⁶ to 10⁻⁵ Torr.

    • Introduce this compound gas into the chamber. The flow rate will need to be optimized, but a starting point could be in the range of 10-50 sccm.

    • Set the chamber pressure to a value between 5 and 50 mTorr.

    • Apply RF power to the ICP source to generate the plasma. A typical power range is 500-1500 W.

    • Apply a bias voltage to the substrate to control the ion energy. A typical range is 50-200 V.

    • Maintain the substrate temperature at a controlled value, typically between 20°C and 80°C.

  • Etching Process:

    • Initiate the plasma and etch for a predetermined time based on the expected etch rate.

    • Monitor the plasma stability and process parameters throughout the etch.

  • Process Termination and Wafer Removal:

    • Turn off the RF power and gas flow.

    • Vent the chamber to atmospheric pressure with a clean, inert gas (e.g., N₂).

    • Remove the wafer from the chamber.

  • Post-Etch Analysis:

    • Measure the etch depth using an ellipsometer on test structures or a profilometer.

    • Analyze the etch profile, selectivity to the mask, and any potential etch residues using an SEM.

Diagrams

experimental_workflow cluster_prep Preparation cluster_etch Etching Process cluster_post Post-Etching chamber_prep Chamber Preparation wafer_load Wafer Loading chamber_prep->wafer_load Substrate Ready param_set Set Process Parameters (Gas Flow, Pressure, Power) wafer_load->param_set Start Process plasma_ignite Plasma Ignition param_set->plasma_ignite etching Etching plasma_ignite->etching Etch for predetermined time process_end Process Termination etching->process_end wafer_remove Wafer Removal process_end->wafer_remove analysis Analysis (SEM, Ellipsometry) wafer_remove->analysis Characterize Results

Caption: Experimental workflow for gas-phase etching of dielectrics.

reaction_pathway cluster_reactants Reactants cluster_plasma Plasma Dissociation cluster_products Volatile Products C2O2F2 This compound (C₂O₂F₂) F_rad Fluorine Radicals (F*) C2O2F2->F_rad e⁻ impact CO_rad CO Radicals C2O2F2->CO_rad e⁻ impact SiO2 Silicon Dioxide (SiO₂) SiF4 Silicon Tetrafluoride (SiF₄) SiO2->SiF4 F_rad->SiF4 Reaction with SiO₂ CO2 Carbon Dioxide (CO₂) CO_rad->CO2 Reaction with O from SiO₂

Caption: Proposed reaction pathway for SiO₂ etching with this compound plasma.

Discussion and Future Outlook

The preliminary findings on this compound for dielectric etching are promising, particularly from an environmental perspective.[1] However, the observed low etch rate and poor selectivity indicate that significant process optimization is required for it to become a viable alternative to current PFCs.[1]

Future research should focus on:

  • Parameter Optimization: A systematic study of the effects of process parameters (pressure, power, gas flow, temperature) on etch rate, selectivity, and anisotropy.

  • Gas Mixtures: Investigating the addition of other gases (e.g., O₂, Ar, H₂) to the this compound plasma to enhance etch performance and selectivity.

  • Mechanism Studies: Detailed plasma diagnostics and surface analysis to gain a deeper understanding of the dissociation of this compound and the surface reactions on the dielectric and mask materials.

  • Etching of Other Dielectrics: Evaluating the performance of this compound for etching other relevant dielectric materials, such as silicon nitride (Si₃N₄) and low-k dielectrics.

By addressing these areas, a more complete picture of the potential of this compound as a next-generation dielectric etchant can be developed.

References

Application Notes and Protocols: Step-by-Step Protocol for Using Oxalyl Fluoride in a Glovebox

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Oxalyl fluoride is a highly toxic, corrosive, and reactive chemical. This protocol is intended for trained researchers and scientists in a controlled laboratory setting. A thorough risk assessment must be conducted before commencing any work. Always consult the Safety Data Sheet (SDS) for the most current safety information.

Introduction

This compound, with the chemical formula (COF)₂, is a fluorinated derivative of oxalic acid. It is a colorless liquid or gas with a low boiling point, known for its high reactivity.[1][2] In synthetic chemistry, it serves as a powerful fluorinating and carbonylating agent, used to convert alcohols and carboxylic acids into their corresponding derivatives, which are crucial intermediates in the development of pharmaceuticals and agrochemicals.[2][3] Due to its extreme toxicity and reactivity with moisture, all manipulations must be performed in a controlled, inert atmosphere, such as a glovebox.

Health and Safety Information

This compound is acutely toxic and corrosive.[3]

  • Toxicity: It is toxic by inhalation, in contact with skin, and if swallowed.[4] Inhalation and dermal exposure can be fatal.[3] It is a severe irritant to the skin, eyes, and respiratory system, and exposure can lead to coughing, shortness of breath, and severe lung damage.[3]

  • Physical Hazards: It is supplied as a liquefied gas under pressure and may explode if heated.[5] It may decompose explosively when heated or involved in a fire and can form toxic fumes.[5]

  • Reactivity Hazards: this compound reacts violently with water. It is unstable in the presence of incompatible materials.

Quantitative Data

The physical properties and hazard classifications of this compound are summarized below. Note that reported physical constants can vary between sources.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂F₂O₂[1][4]
Molecular Weight 94.02 g/mol [3]
Appearance Colorless, corrosive gas or fuming liquid with an irritating odor[6]
Boiling Point 26.6 °C (79.9 °F; 299.8 K)[4][7]
Melting Point -3 °C (27 °F; 270 K)[4][7]
Density ~1.511 g/cm³ (estimated)[3][4]
Solubility Insoluble in water. Soluble in dichloromethane, chloroform, acetone.[6]

Table 2: Hazard Identification

Hazard StatementGHS CodeSource(s)
Contains gas under pressure; may explode if heatedH280[5]
Toxic if inhaledH331[5]
Causes severe skin burns and eye damageH314[8]
May cause an allergic skin reactionH317[5]
Toxic by inhalation, in contact with skin and if swallowedR23/24/25[4]
Causes burnsR34[4]

Experimental Protocols

A glovebox is a sealed container with an inert atmosphere (typically nitrogen or argon) that allows for the manipulation of air- and moisture-sensitive substances.[9]

  • Glovebox Atmosphere: Before starting, ensure the glovebox atmosphere is inert, with oxygen and moisture levels below 1 ppm.[9] The blower/circulator should be running to maintain atmospheric purity.[10]

  • Personal Protective Equipment (PPE):

    • Standard Lab Attire: Always wear a flame-resistant lab coat, long pants, and closed-toe shoes.

    • Eye Protection: Safety glasses with side shields or safety goggles are mandatory.

    • Inner Gloves: Wear a pair of disposable nitrile gloves as a base layer.

    • Glovebox Gloves: The glovebox must be equipped with heavy-duty gloves suitable for handling corrosive materials. Butyl rubber gloves are recommended for their resistance to corrosive acids.[4] Ensure the glovebox gloves are inspected for punctures or signs of degradation before use.

    • Outer Gloves (Optional but Recommended): To prevent cross-contamination and protect the primary glovebox gloves, wear a pair of disposable gloves over the Butyl gloves when handling the reagent.[10]

Materials:

  • Sealed container of this compound from the supplier.

  • Schlenk flask or other sealable reaction vessel, oven-dried.[2]

  • Septa, glass stoppers, and other necessary glassware, all oven-dried.[11]

  • Non-porous secondary containment tray.

  • Lab notebook and pen compatible with the glovebox environment.

  • Kimwipes, dried in a vacuum desiccator.[9]

Procedure:

  • Preparation: Place all necessary oven-dried glassware, the secondary containment tray, and other equipment into the glovebox antechamber.[2]

  • Antechamber Cycling: Evacuate the antechamber to a pressure below 100 mTorr and hold for at least 20 minutes. Refill the antechamber with the inert glovebox gas. Repeat this pump-down/backfill cycle a minimum of three times to ensure all atmospheric contaminants are removed.[2]

  • Reagent Transfer: Place the sealed container of this compound in the antechamber. Do not open the supplier container outside the glovebox. Perform another three pump-down/backfill cycles.

  • Introduction to Glovebox: Once the final cycle is complete, slowly open the inner antechamber door and transfer all items into the main glovebox chamber. Place the this compound container in the secondary containment tray.

  • Equilibration: Allow the container to equilibrate to the glovebox temperature before opening to prevent pressure changes.

This protocol describes a generic procedure for using this compound as a carbonylating or fluorinating agent for a substrate (e.g., an alcohol) in a suitable anhydrous solvent.

Procedure:

  • Setup: Secure an oven-dried reaction flask equipped with a magnetic stir bar inside the glovebox.

  • Reagent Preparation: Dissolve the substrate in the required volume of anhydrous solvent (e.g., dichloromethane, previously brought into the glovebox).

  • Cooling: If the reaction is exothermic, cool the reaction mixture using a cold well or a cryocool unit inside the glovebox before addition.

  • Opening this compound: Carefully unseal the supplier container. Given its low boiling point, it may be under positive pressure.

  • Addition: Using a gastight syringe or a cannula, slowly and carefully withdraw the required amount of liquid this compound. Add it dropwise to the stirring reaction mixture at a controlled rate to manage any exotherm.

  • Reaction: Allow the reaction to stir for the required time at the appropriate temperature. Monitor as needed. All vessels containing this compound or its reaction mixtures must remain capped.[10]

  • Workup and Quenching (Inside the Glovebox):

    • Once the reaction is complete, any excess this compound must be neutralized before removing the reaction from the glovebox.

    • Prepare a separate flask containing a stirred slurry of a mild base, such as sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃), in an inert solvent.

    • Slowly and carefully transfer the reaction mixture via cannula into the quenching slurry. This should be done with extreme caution as gas evolution (CO₂) will occur.

    • Allow the quenched mixture to stir until gas evolution ceases. The mixture can now be considered significantly safer for removal from the glovebox.

  • Containment: Immediately contain the spill using dried Kimwipes or other absorbent material designated for spills.

  • Neutralization: Liberally cover the spill and contaminated materials with powdered sodium bicarbonate or soda ash.

  • Cleanup: Carefully collect all contaminated materials (absorbent, gloves, etc.) into a dedicated, sealable waste container inside the glovebox.

  • Atmosphere Purge: If the spill involves a significant amount of volatile liquid, turn off the glovebox circulator to protect the catalyst and purge the glovebox atmosphere with fresh inert gas according to the manufacturer's instructions.[2]

  • Waste Disposal: The sealed waste container must be removed through the antechamber and disposed of according to institutional hazardous waste protocols.

Visualizations

experimental_workflow cluster_prep Preparation Phase (Outside Glovebox) cluster_glovebox Glovebox Operations cluster_post Post-Glovebox oven_dry Oven-dry all glassware (flasks, syringes, etc.) antechamber_in Transfer materials to antechamber oven_dry->antechamber_in ppe Don appropriate PPE (Lab coat, safety glasses, inner gloves) cycle_antechamber Perform 3x pump/backfill cycles antechamber_in->cycle_antechamber transfer_in Move items into main chamber cycle_antechamber->transfer_in setup_reaction Set up reaction flask with substrate & solvent transfer_in->setup_reaction add_reagent Slowly add this compound to reaction setup_reaction->add_reagent react Allow reaction to proceed add_reagent->react quench Slowly transfer reaction mixture into quench slurry react->quench prepare_quench Prepare NaHCO₃ slurry in a separate flask prepare_quench->quench waste Seal all waste in a designated container quench->waste antechamber_out Remove quenched reaction & waste via antechamber quench->antechamber_out waste->antechamber_out workup Aqueous workup (if needed) antechamber_out->workup disposal Dispose of hazardous waste antechamber_out->disposal

Caption: Experimental workflow for using this compound in a glovebox.

References

Application Notes and Protocols: Oxalyl Fluoride as a Reagent for Deoxofluorination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of oxalyl fluoride and its precursors in deoxofluorination reactions. The information is intended for use by trained professionals in a laboratory setting.

Introduction to this compound

This compound, with the chemical formula (COF)₂, is a colorless, reactive liquid that serves as a fluorinating agent in organic synthesis.[1] It is the fluorinated derivative of oxalic acid and is typically prepared by the reaction of oxalyl chloride with a fluoride source like sodium fluoride.[1][2] Due to its reactivity and toxicity, it must be handled with extreme care.[3] While direct use of this compound for deoxofluorination is less common in literature, its precursor, oxalyl chloride, is widely used to activate alcohols as oxalate esters for subsequent radical-mediated deoxyfluorination.[4] This indirect approach has proven to be a powerful method for the synthesis of alkyl fluorides, particularly for challenging secondary and tertiary alcohols.[4]

Physical and Chemical Properties:

Property Value
Molecular Formula C₂F₂O₂[1][5]
Molar Mass 94.02 g/mol [1][5]
Melting Point -3 °C[1][5]

| Boiling Point | 26.6 °C[1][5] |

Safety and Handling

This compound is toxic by inhalation, in contact with skin, and if swallowed.[3][5] It is crucial to handle this reagent in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber) that have been inspected prior to use.[6]

  • Body Protection: Wear a flame-resistant lab coat and other protective clothing to prevent skin contact.[6]

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) may be necessary for firefighting or in case of a large spill.[6][7]

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Avoid contact with water, as it may react.

  • Keep away from sources of ignition.[6]

  • Use non-sparking tools.[6]

Emergency Procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Spills: Evacuate the area. Use personal protective equipment. Contain the spill and clean up with an inert absorbent material. Do not let the chemical enter drains.[6][7]

Applications in Deoxofluorination

The deoxofluorination of alcohols is a key transformation in medicinal and agrochemical research. While classic reagents like DAST and Deoxo-Fluor are common, they have limitations regarding safety and selectivity.[4][8] An alternative strategy involves the conversion of alcohols into oxalate esters, which can then undergo photoredox-catalyzed deoxyfluorination. This method is particularly effective for secondary and tertiary alcohols, which are often challenging substrates for traditional Sₙ2-based deoxofluorination reactions.[4]

Key Advantages of the Oxalate-based Method:

  • Broad Substrate Scope: Efficiently fluorinates a wide range of secondary and tertiary alcohols.[4]

  • Functional Group Tolerance: The reaction conditions are mild and tolerate various functional groups, including protected amines, esters, and amides.[4]

  • Mechanistic Alternative: Provides a radical-mediated pathway, complementing traditional nucleophilic fluorination methods.[4]

Reaction Mechanisms and Workflows

The deoxofluorination of alcohols via their oxalate esters typically follows a two-step process: formation of the oxalate half-ester and the subsequent photoredox-catalyzed C-F bond formation.

G cluster_0 Step 1: Oxalate Formation cluster_1 Step 2: Deoxyfluorination cluster_2 Workup & Purification A Alcohol (R-OH) C Oxalate Half-Ester A->C Reaction in Diethyl Ether B Oxalyl Chloride B->C F Alkyl Fluoride (R-F) C->F Visible Light Irradiation D Photoredox Catalyst (e.g., Iridium complex) D->F E Electrophilic Fluorine Source (e.g., Selectfluor®) E->F G Quenching & Extraction F->G H Column Chromatography G->H I Pure Alkyl Fluoride H->I

Caption: Proposed photoredox catalytic cycle for deoxyfluorination.

Quantitative Data Summary

The following tables summarize the results from the photoredox-catalyzed deoxofluorination of various secondary and tertiary alcohols after conversion to their corresponding oxalate esters.

Table 1: Deoxofluorination of Secondary Alcohols

Entry Alcohol Substrate Product Yield (%)
1 1-Phenylethanol 1-Fluoro-1-phenylethane 88
2 1-(Naphthalen-2-yl)ethan-1-ol 2-(1-Fluoroethyl)naphthalene 80
3 Diphenylmethanol Fluorodiphenylmethane 67
4 Cyclohexanol Fluorocyclohexane 96
5 Proline derivative Fluorinated proline derivative 79

Data adapted from Macmillan et al. (2019). [4] Table 2: Deoxofluorination of Tertiary Alcohols

Entry Alcohol Substrate Product Yield (%)
1 2-Phenylpropan-2-ol 2-Fluoro-2-phenylpropane 94
2 1-Adamantanol 1-Fluoroadamantane 86
3 2-Methyl-4-phenylbutan-2-ol 2-Fluoro-2-methyl-4-phenylbutane 81
4 N-Boc-4-hydroxypiperidine derivative Fluorinated N-Boc-piperidine 91

Data adapted from Macmillan et al. (2019). [4]

Experimental Protocols

Protocol 1: General Procedure for the Deoxyfluorination of an Alcohol via its Oxalate Ester

This protocol is based on the method described by Macmillan and coworkers and a practical example from TCI. [4] Step A: Formation of the Oxalate Half-Ester

  • To a solution of the alcohol (1.0 eq.) in a suitable solvent (e.g., diethyl ether), add oxalyl chloride (2.0 eq.) dropwise at 0-5 °C. 2. Allow the reaction mixture to warm to room temperature and stir for 6 hours. 3. Cool the reaction mixture to 0-5 °C and carefully quench with water. 4. Separate the organic layer and extract the aqueous layer with diethyl ether. 5. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting oxalate half-ester is often used in the next step without further purification. [4] Step B: Photoredox-Catalyzed Deoxyfluorination

  • In a reaction vessel, combine the crude oxalate half-ester from Step A (1.0 eq.), an iridium photocatalyst such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (e.g., 1 mol%), and an electrophilic fluorine source like Selectfluor® (1.5 eq.).

  • Add a suitable solvent (e.g., acetone/water mixture). 3. Degas the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Stir the mixture vigorously and irradiate with a visible light source (e.g., blue LEDs) at room temperature. 5. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine. [4]7. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo. [4]8. Purify the crude product by flash column chromatography on silica gel to afford the pure alkyl fluoride. [4] Protocol 2: Synthesis of this compound

This protocol is based on the reaction of oxalyl chloride with sodium fluoride. [1][2]

  • In a dry reaction flask under an inert atmosphere, suspend finely divided sodium fluoride (particle size <10 µm is preferable) in an aprotic solvent (e.g., sulfolane or acetonitrile). [2]2. Cool the suspension to a temperature between -10 °C and 50 °C. [2]3. Slowly add oxalyl chloride to the stirred suspension. The reaction can be exothermic, so maintain the temperature with a cooling bath. [2]4. After the addition is complete, allow the reaction to stir for a period of time (can be from a few hours to a day) to ensure complete conversion. [2]5. The product, this compound, can be isolated from the reaction mixture by distillation under reduced pressure, collecting the volatile product in a cold trap. [2]Due to its low boiling point (26.6 °C), care must be taken during isolation.

Disclaimer: These protocols are intended for use by trained chemists. Always perform a thorough risk assessment before starting any new experiment. The toxicity and reactivity of this compound and related reagents require strict adherence to safety procedures.

References

Troubleshooting & Optimization

Oxalyl fluoride handling and storage safety precautions

Author: BenchChem Technical Support Team. Date: November 2025

Oxalyl Fluoride Technical Support Center

This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound, with the chemical formula (COF)₂, is a colorless liquid and a fluorinated derivative of oxalic acid[1]. It is a highly reactive and toxic compound[2]. Key hazards include:

  • Toxicity: It is toxic if inhaled[3].

  • Corrosivity: It can cause severe skin burns and eye damage. It is also corrosive to the respiratory tract.

  • Reactivity: It may react violently with water, liberating toxic gas[4].

  • Pressure Hazard: As a liquefied gas, it is sold in cylinders and can pose a pressure hazard. Containers may explode or rupture if heated[3].

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Comprehensive PPE is mandatory to prevent any contact. This includes:

  • Respiratory Protection: A full-face respirator is recommended if exposure limits are exceeded or if vapors are generated[5]. A self-contained breathing apparatus (SCBA) may be necessary for emergency situations[6].

  • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use[5].

  • Eye Protection: Safety goggles and a face shield are required[6].

  • Skin and Body Protection: Wear fire/flame resistant and impervious protective clothing and boots as needed[5][6]. An emergency shower should be accessible[6].

Q3: What are the proper storage conditions for this compound cylinders?

A3: this compound must be stored in a tightly closed cylinder in a dry, cool, and well-ventilated area[5]. Protect containers from sunlight[3]. The cylinder must be properly secured, and the valve protection cap should be in place until it is connected for use[3]. Store it away from incompatible materials such as water, bases, alcohols, amines, metals, and oxidizing agents[4]. The storage area should be locked or accessible only to authorized personnel.

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with or allowed to contact water, as it can react violently[4]. Other incompatible materials include bases, alcohols, amines, metals, and oxidizing agents[4].

Troubleshooting Guides: Emergency Procedures

Problem: I have been exposed to this compound on my skin.

Solution: This is a medical emergency requiring immediate action. Due to its fluoride component, severe and deeply penetrating burns can occur, which may be delayed in onset with dilute solutions[7][8].

  • Remove Clothing: Immediately take off all contaminated clothing, including footwear[3].

  • Flush with Water: Flush the affected skin and hair with large amounts of running water for at least 15 minutes, using a safety shower if available[3][9].

  • Seek Medical Attention: Call emergency medical services immediately. Inform them that the exposure involves a fluoride compound[8].

  • Specialized Treatment: If available and you are trained to use it, apply a 2.5% calcium gluconate ointment to the area after initial washing, while awaiting medical assistance. This is a common antidote for hydrofluoric acid (HF) burns, which share characteristics with this compound exposure[8]. Do not use mouth-to-mouth resuscitation if the victim has ingested or inhaled the chemical[5].

Problem: I have inhaled this compound.

Solution: Inhalation is a primary exposure route and can be highly toxic[3].

  • Move to Fresh Air: Immediately move the affected person to fresh air[5][9].

  • Call for Help: Summon emergency medical assistance immediately[3].

  • Administer Oxygen/CPR: If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation[5]. If the patient has no pulse, administer CPR[3].

  • Medical Follow-up: The individual must be seen by a physician[5][9].

Problem: There is an this compound leak or spill.

Solution:

  • Evacuate: Clear all unprotected personnel from the area and move upwind[3].

  • Alert Authorities: Notify your institution's emergency authority about the location and nature of the hazard[3].

  • Ventilate: Increase ventilation in the area[3].

  • Stop the Leak (If Safe): Wearing full PPE, including an SCBA, attempt to stop the leak only if it is safe to do so[3].

  • Containment: Prevent the substance from entering drains or watercourses[3][5].

  • Cleanup: For small spills, collect and arrange for disposal in suitable, closed containers. Use spark-proof tools[5]. Do not use water to clean up the spill[4].

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₂F₂O₂[5]
Molecular Weight 94.02 g/mol [5]
CAS Number 359-40-0[5]
Appearance Colorless liquid[1]
Solubility Insoluble in water; soluble in some organic solvents like dichloromethane and chloroform.[2]

Table 2: Hazard Identification and Storage Summary

Hazard ClassGHS StatementPrecautionary Measures & StorageSource
Acute Toxicity, Inhalation H331: Toxic if inhaled.P261: Avoid breathing fumes. P271: Use only outdoors or in a well-ventilated area.[3]
Skin Corrosion H314: Causes severe skin burns and eye damage.P280: Wear protective gloves, clothing, and eye/face protection.
Gas Under Pressure H280: Contains gas under pressure; may explode if heated.P410+P403: Protect from sunlight. Store in a well-ventilated place.[3]
Reactivity with Water H260: In contact with water releases flammable gases which may ignite spontaneously.P223: Do not allow contact with water. P402+P404: Store in a dry place. Store in a closed container.

Experimental Protocols

Protocol: Handling a Small this compound Cylinder Leak

Objective: To safely manage and contain a minor leak from an this compound cylinder or connection. This protocol is for trained personnel only and requires full PPE.

Methodology:

  • Confirm Leak: If a leak is suspected (e.g., by odor or analytical detector), immediately don full PPE, including an SCBA.

  • Evacuate Area: Alert all personnel in the immediate vicinity and evacuate the laboratory. Ensure the area is clearly marked and access is restricted.

  • Ventilation: Work only in a certified chemical fume hood or with local exhaust ventilation. Increase the ventilation rate if possible.

  • Identify Source: Cautiously approach the cylinder and try to identify the source of the leak (e.g., valve packing, connection fitting).

  • Tighten Fittings: If the leak is from a fitting, use appropriate, non-sparking tools to gently tighten the connection. Do not overtighten.

  • Close Valve: If the leak persists or is from the cylinder valve itself, close the main cylinder valve if possible.

  • Move Cylinder: If the leak cannot be stopped, carefully move the leaking cylinder to a safe, isolated, and well-ventilated location (such as a designated emergency gas cabinet or an empty fume hood) away from all personnel and incompatible materials[3].

  • Contact Supplier/Disposal Team: Do not attempt to repair a faulty cylinder. Contact your institution's environmental health and safety office and the gas supplier for instructions on how to manage the leaking cylinder.

  • Decontamination: Decontaminate any affected surfaces as per your institution's specific procedures for fluoride compounds.

  • Reporting: Document the incident and report it to the appropriate safety personnel.

Visualizations

G cluster_workflow Emergency Workflow: this compound Skin Exposure node_exposure Skin Contact Occurs node_remove_clothing Immediately remove all contaminated clothing. node_exposure->node_remove_clothing Step 1 node_flush Flush with copious amounts of water for 15+ minutes. node_remove_clothing->node_flush Step 2 node_antidote Apply 2.5% Calcium Gluconate gel (if trained and available). node_flush->node_antidote Step 3 node_medical Seek IMMEDIATE medical attention. node_antidote->node_medical Step 4

Caption: Emergency workflow for skin exposure to this compound.

G cluster_storage Logical Flow for this compound Storage node_start Cylinder Received node_q1 Is the area cool, dry, and well-ventilated? node_start->node_q1 node_q2 Is it away from water and other incompatible materials? node_q1->node_q2 Yes node_fail Find a new, suitable storage location. node_q1->node_fail No node_q3 Is the area secure and access-controlled? node_q2->node_q3 Yes node_q2->node_fail No node_q3->node_fail No node_success Secure cylinder upright. Keep valve cap on. node_q3->node_success Yes

Caption: Decision tree for the proper storage of this compound cylinders.

References

Common side products in reactions with Oxalyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Oxalyl Fluoride Reactions: Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and answers to frequently asked questions regarding side products encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has a lower than expected yield and I observe gas evolution. What is the likely cause?

A1: The most common cause of yield loss and gas evolution is the presence of moisture in your reaction system. This compound is highly reactive towards water. This reaction consumes your reagent and produces gaseous side products.

  • Side Products: Hydrogen Fluoride (HF), Carbon Monoxide (CO), and Carbon Dioxide (CO₂). This is analogous to the known reaction of oxalyl chloride with water.[1]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Solvent Purity: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or taken from a commercial anhydrous packaging system.

    • Reagent Purity: Ensure starting materials are free from water of hydration.

Q2: I've detected an unexpected amide-like impurity in my final product, particularly when using amine bases or substrates with amine groups. What is this side product?

A2: You are likely forming a carbamoyl fluoride . This compound can react with primary or secondary amine impurities present in your starting materials, solvents (like residual dimethylamine in DMF), or even with certain amine-containing substrates.

  • Side Product: Carbamoyl Fluorides (R₂N-COF). These compounds are a known class of molecules that can be synthesized from secondary amines.[2]

  • Troubleshooting:

    • Purify Reagents: Ensure all starting materials, particularly amines, are of high purity and free from secondary amine contaminants.

    • Solvent Choice: If using a solvent like DMF, consider using a high-purity grade or purifying it to remove dimethylamine impurities.

    • Protecting Groups: If your substrate contains a reactive amine group that is not the intended reaction site, consider using a suitable protecting group.

Q3: My reaction involves an alcohol, and I'm trying to form an acyl fluoride from a carboxylic acid. I'm isolating a high molecular weight byproduct. What could it be?

A3: The likely byproduct is a dialkyl oxalate ester . This compound, similar to oxalyl chloride, readily reacts with two equivalents of an alcohol to form the corresponding oxalate diester.[1]

  • Side Product: Dialkyl Oxalate (RO-CO-CO-OR).

  • Troubleshooting:

    • Solvent Choice: Avoid using alcohol-based solvents (e.g., methanol, ethanol) unless they are the intended reactant.

    • Impurity Removal: Ensure your carboxylic acid starting material is free from any residual alcohol used in its synthesis or purification.

    • Reaction Stoichiometry: If the alcohol is a reactant, carefully control the stoichiometry to favor the desired product.

Q4: I'm performing a Swern-type oxidation using this compound and DMSO, but the reaction is complex and yields are poor. What are the critical parameters and potential side products?

A4: The Swern oxidation and related reactions require strict temperature control to avoid side reactions. The key intermediate, the alkoxysulfonium ion, can undergo side reactions if the temperature rises.

  • Critical Parameter: The reaction must be kept at very low temperatures, typically below -60°C, to prevent side reactions.[1]

  • Common Side Products:

    • Mixed Thioacetals: Formation of these byproducts can occur if the reaction temperature is not kept sufficiently low.[3]

    • Dimethyl Sulfide (DMS): This is an unavoidable but volatile byproduct with a strong, unpleasant odor.

    • CO and CO₂: These are also unavoidable gaseous byproducts from the decomposition of the activated DMSO adduct.[1]

  • Troubleshooting:

    • Temperature Control: Maintain the reaction temperature at or below -78°C (a dry ice/acetone bath) during the addition of this compound and the alcohol.

    • Proper Quenching: Perform the reaction workup in a well-ventilated fume hood and rinse used glassware with a bleach solution to oxidize the malodorous dimethyl sulfide.

Troubleshooting Summary Table

The table below summarizes the common issues, their causes, resulting side products, and recommended solutions for easy reference.

Observed Problem Likely Cause / Impurity Resulting Side Product(s) Preventative Measure / Solution
Low yield, gas evolution, acidic mixtureMoisture (H₂O)HF, CO, CO₂Use rigorously dried glassware and anhydrous solvents under an inert atmosphere.
Formation of an unexpected amide-like byproductSecondary Amine (R₂NH)Carbamoyl Fluoride (R₂NCOF)Purify starting materials and solvents; use protecting groups for amine functionalities.
Formation of a high MW diester byproductAlcohol (ROH)Oxalate Ester (ROCOCOOR)Avoid alcohol solvents; ensure starting materials are free of alcohol impurities.
Complex mixture in Swern-type oxidationsElevated Temperature (> -60°C)Mixed ThioacetalsMaintain strict low-temperature control (≤ -78°C) throughout the reaction.

Key Experimental Protocol: Synthesis of an Acyl Fluoride

This protocol describes a general method for converting a carboxylic acid to an acyl fluoride using this compound.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.5 equiv, typically as a solution in a suitable solvent or condensed gas)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (e.g., 1 drop per mmol of acid)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a positive pressure of inert gas.

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1 drop).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Troubleshooting Tip: Running the reaction at 0°C can help control the rate of gas evolution and prevent potential side reactions with sensitive substrates.

  • Addition of this compound: Slowly add the this compound (1.5 equiv) to the stirred solution via the dropping funnel over 15-30 minutes. Vigorous gas evolution (CO, CO₂) will be observed. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C-F and C=O stretches of the acyl fluoride).

  • Workup: The reaction mixture containing the acyl fluoride is typically used directly in the next step. If isolation is required, carefully remove the solvent and excess this compound in vacuo. Safety Note: The off-gases are toxic (CO, HF from any hydrolysis) and should be handled in a fume hood with appropriate scrubbing.

Visual Guides and Diagrams

Troubleshooting Workflow

This diagram outlines a logical workflow for identifying and resolving issues related to side product formation in reactions involving this compound.

G A Problem Observed (e.g., Low Yield, Impurity) B Characterize Byproduct (NMR, GC-MS, IR) A->B Analyze C Consult Troubleshooting Guide (Compare to Known Side Products) B->C Compare D Identify Root Cause (e.g., Moisture, Amine Impurity) C->D Deduce E Implement Corrective Action (Dry Solvents, Purify Reagents) D->E Rectify F Re-run Experiment E->F Verify G Problem Solved F->G Confirm

Caption: A logical workflow for troubleshooting side reactions.

Common Side Product Formation Pathways

This diagram illustrates how common impurities can divert this compound from the desired reaction pathway to form various side products.

G cluster_reactants Reactants cluster_impurities Common Impurities cluster_side_products Side Products RCOOH Carboxylic Acid (R-COOH) Desired Desired Product: Acyl Fluoride (R-COF) RCOOH->Desired Desired Reaction OxF This compound (COF)₂ OxF->Desired Desired Reaction HF HF + CO + CO₂ OxF->HF Hydrolysis Carbamoyl Carbamoyl Fluoride (R'₂N-COF) OxF->Carbamoyl Amination Oxalate Oxalate Ester (R'O-CO-CO-OR') OxF->Oxalate Esterification H2O Water (H₂O) H2O->HF Hydrolysis Amine Sec. Amine (R'₂NH) Amine->Carbamoyl Amination Alcohol Alcohol (R'OH) Alcohol->Oxalate Esterification

Caption: Reaction pathways showing desired vs. side product formation.

References

How to improve the yield of Oxalyl fluoride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of oxalyl fluoride reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through the reaction of oxalyl chloride with an alkali metal fluoride, such as sodium fluoride (NaF).[1][2] This reaction, a variant of the Swarts fluorination, can achieve yields of over 90% under optimized conditions.[1]

Q2: My this compound yield is consistently low. What are the most likely causes?

A2: Low yields in this compound synthesis are often attributed to several critical factors:

  • High Reaction Temperature: Temperatures exceeding 50°C can lead to the formation of side products, such as carbonyl fluoride, which significantly reduces the yield of the desired product.[1]

  • Large Particle Size of Alkali Metal Fluoride: The surface area of the fluoride salt is crucial for the reaction rate. Larger particles (greater than 10 μm) will react more slowly and less completely.[1]

  • Presence of Water: Moisture in the solvent or on the surface of the alkali metal fluoride can lead to undesirable side reactions. It is crucial to use anhydrous solvents and to dry the fluoride salt before use.[1]

  • Impure Reagents: The purity of the starting materials, particularly oxalyl chloride, will directly impact the purity and yield of the final product.

Q3: How can I increase the conversion rate of oxalyl chloride to this compound?

A3: To enhance the conversion rate, consider the following:

  • Optimize Reaction Temperature: Maintain the reaction temperature between -10°C and 50°C.[1]

  • Use Fine Particles of Alkali Metal Fluoride: Employ alkali metal fluoride with a particle size of 10 μm or less to maximize the reactive surface area.[1]

  • Ensure Anhydrous Conditions: Thoroughly dry your solvent and the alkali metal fluoride. Baking the fluoride salt at high temperatures (200-500°C) is an effective dehydration method.[1]

  • Choose an Appropriate Solvent: Aprotic solvents such as sulfolane, acetonitrile, adiponitrile, triglyme, and tetraglyme are recommended.[1]

Q4: What are the common impurities in this compound synthesis, and how can they be avoided?

A4: The primary impurity of concern is carbonyl fluoride, which forms at reaction temperatures above 60°C.[1] To prevent its formation, strict temperature control is essential. If using hydrogen fluoride as the fluorinating agent, contamination with residual hydrogen fluoride and the by-product hydrogen chloride can occur.[1] Utilizing an alkali metal fluoride like sodium fluoride minimizes these particular impurities.

Q5: What is the recommended method for purifying crude this compound?

A5: Due to its low boiling point (26.6°C) and thermal sensitivity, low-temperature distillation under reduced pressure is the preferred method for purifying this compound.[1] This technique effectively separates the product from the solvent and less volatile impurities without causing decomposition.

Data Presentation

Table 1: Effect of Sodium Fluoride Particle Size on this compound Yield

Particle Size of Sodium Fluoride (μm)Reaction Temperature (°C)Reaction Time (hours)Conversion of Oxalyl Chloride (%)
1 - 2~308Not specified, but yield was 91%
5 - 7~308Not specified
15 - 20~308Significantly reduced activity
90 - 100~308Significantly reduced activity

Data extracted from patent JPH0699358B2.[1]

Table 2: Influence of Reaction Temperature on this compound Synthesis

Reaction Temperature (°C)Conversion of Oxalyl Chloride to this compoundYield of this compoundNotes
-10 to 50High>90% achievableOptimal temperature range.[1]
> 60PoorLowSide reaction forming carbonyl fluoride occurs.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound from Oxalyl Chloride and Sodium Fluoride

This protocol is adapted from a high-yield procedure described in the literature.[1]

Materials:

  • Oxalyl chloride

  • Sodium fluoride (particle size 1-2 μm), dried at 400°C

  • Anhydrous acetonitrile (water content < 100 ppm)

  • Reaction flask equipped with a stirrer, dropping funnel, and thermometer

  • Dry ice/methanol cold trap

Procedure:

  • Preparation: In a thoroughly dried reaction flask, place 100 parts by weight of dried, fine-particle sodium fluoride and 150 parts by weight of anhydrous acetonitrile.

  • Reaction: While stirring the suspension, slowly add 60 parts by weight of oxalyl chloride dropwise over 2 hours. The amount of sodium fluoride should be approximately 2.5 times the molar equivalent of oxalyl chloride.

  • Temperature Control: Maintain the reaction temperature at approximately 30°C throughout the addition of oxalyl chloride.

  • Reaction Monitoring: After the addition is complete, continue stirring and monitor the reaction's progress by gas chromatography. The conversion of oxalyl chloride to this compound is typically complete within a few hours.

  • Isolation: Once the reaction is complete, the this compound is isolated from the reaction mixture by evaporation under reduced pressure.

  • Purification: The evaporated this compound is collected in a cold trap cooled with dry ice/methanol. This low-temperature distillation under reduced pressure yields high-purity this compound.

  • Yield: An isolated yield of 91% has been reported using this method.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvent dry_naf Dry Sodium Fluoride (1-2 µm) at 400°C prep_reagents->dry_naf add_reagents Add NaF and Acetonitrile to Reaction Flask dry_naf->add_reagents add_oxalyl_chloride Slowly Add Oxalyl Chloride (2 hours, ~30°C) add_reagents->add_oxalyl_chloride monitor_reaction Monitor Reaction by GC add_oxalyl_chloride->monitor_reaction evaporation Evaporate Product under Reduced Pressure monitor_reaction->evaporation cold_trap Collect this compound in Cold Trap evaporation->cold_trap purified_product High-Purity This compound cold_trap->purified_product

Caption: High-Yield Synthesis Workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound high_temp High Reaction Temperature (>50°C) low_yield->high_temp large_particles Large NaF Particle Size (>10 µm) low_yield->large_particles water_present Presence of Water low_yield->water_present control_temp Maintain Temperature (-10°C to 50°C) high_temp->control_temp leads to use_fine_particles Use Fine NaF Particles (<10 µm) large_particles->use_fine_particles leads to anhydrous_conditions Ensure Anhydrous Conditions water_present->anhydrous_conditions leads to improved_yield Improved Yield control_temp->improved_yield use_fine_particles->improved_yield anhydrous_conditions->improved_yield

Caption: Troubleshooting Low Yields in this compound Reactions.

References

Technical Support Center: Strategies to Increase Selectivity in Fluorination with Oxalyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance selectivity in fluorination reactions using oxalyl fluoride. The information is presented in a practical question-and-answer format to directly address challenges you may encounter during your experiments.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Fluorination of Polyfunctional Molecules

Question: My fluorination reaction with this compound on a molecule with multiple potential reaction sites (e.g., primary, secondary, and tertiary alcohols) is yielding a mixture of regioisomers. How can I improve the selectivity for a specific site?

Answer: Achieving high regioselectivity with a reactive reagent like this compound requires careful control of reaction conditions and substrate design. Here are several strategies to consider:

  • Steric Hindrance: this compound is a sterically demanding reagent. Less sterically hindered sites are generally more reactive. To favor fluorination at a more hindered position, consider using a directing group strategy.

  • Protecting Groups: The most straightforward approach is to protect the more reactive functional groups that you do not wish to fluorinate. For instance, protecting more accessible primary alcohols as silyl ethers can direct the fluorination to a less accessible secondary or tertiary alcohol.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the activation energy difference between competing reaction pathways becomes more significant, favoring the pathway with the lower activation energy.

  • Solvent Effects: The choice of solvent can influence the conformation of the substrate and the solvation of the transition state, thereby affecting regioselectivity. Experiment with a range of solvents with varying polarities and coordinating abilities. Non-polar, non-coordinating solvents may enhance the intrinsic reactivity differences between sites.

  • Catalysis: While not extensively documented for this compound, the use of Lewis or Brønsted acid catalysts can modulate the reactivity of different functional groups. A mild Lewis acid might selectively activate a specific alcohol.

Issue 2: Competing Elimination Side Reactions Leading to Alkenes

Question: My deoxyfluorination of a secondary or tertiary alcohol with this compound is producing a significant amount of alkene byproduct. How can I suppress this elimination pathway?

Answer: Elimination is a common side reaction in deoxyfluorination, especially with substrates that can form stable carbocations or have acidic protons beta to the hydroxyl group. Here’s how you can minimize it:

  • Base Addition: The elimination reaction is often promoted by the generation of acidic byproducts. The addition of a non-nucleophilic, sterically hindered base can scavenge these acidic species.

  • Temperature: As with regioselectivity, lower temperatures generally disfavor elimination reactions, which often have a higher activation energy than substitution.

  • Solvent Choice: Polar, non-protic solvents can stabilize the desired substitution transition state over the elimination pathway.

  • Reagent Stoichiometry: Using a minimal excess of this compound can sometimes reduce the extent of side reactions.

Issue 3: Lack of Chemoselectivity with Multiple Functional Groups

Question: I am attempting to selectively fluorinate an alcohol in the presence of other sensitive functional groups (e.g., amines, thiols, certain carbonyls), but I am observing side reactions. How can I improve chemoselectivity?

Answer: this compound is a highly reactive reagent that can react with various nucleophilic functional groups. Enhancing chemoselectivity is crucial for complex molecules.

  • Protecting Groups: This is the most reliable strategy. Protect sensitive functional groups that are more reactive than the target alcohol. For example, amines can be protected as amides or carbamates.

  • Reaction Temperature: Running the reaction at very low temperatures can help to exploit the hopefully larger difference in reaction rates between the desired fluorination and undesired side reactions.

  • Order of Addition: Adding the this compound slowly to a cooled solution of the substrate can help to maintain a low concentration of the reagent and favor the most rapid reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the deoxyfluorination of an alcohol with this compound?

A1: The reaction is believed to proceed through the formation of a fluoroformate intermediate. The alcohol attacks a carbonyl group of this compound, leading to the displacement of a fluoride ion. This is followed by the collapse of the intermediate to form the alkyl fluoride, carbon dioxide, and carbonyl fluoride. The exact mechanism can be influenced by the substrate and reaction conditions.

Q2: How does the reactivity of primary, secondary, and tertiary alcohols differ towards this compound?

A2: Generally, the reactivity follows the order of nucleophilicity and steric accessibility: primary > secondary > tertiary. However, the stability of the potential carbocationic intermediate can also play a role, especially if the reaction has some SN1 character. For tertiary alcohols, elimination is a more significant competing reaction.

Q3: Can I use this compound for the fluorination of carbonyl compounds?

A3: While this compound is primarily used for deoxyfluorination of alcohols, it can potentially react with enols or enolates to form α-fluorocarbonyl compounds. However, other fluorinating agents are typically more selective for this transformation.

Q4: What are some common side products to watch out for?

A4: Besides the desired fluorinated product, you may observe:

  • Alkenes from elimination reactions.

  • Products from reaction with other nucleophilic functional groups in your molecule.

  • Rearrangement products if carbocationic intermediates are formed.

  • In some cases, formate esters can be formed.

Q5: Are there any safety precautions I should take when working with this compound?

A5: Yes, this compound is a toxic and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It reacts with moisture, so all glassware should be dry, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following tables provide a qualitative summary of how different experimental parameters can influence the selectivity of fluorination reactions. Specific quantitative data for this compound is limited in the literature, so these tables are based on general principles of fluorination chemistry.

Table 1: Effect of Reaction Parameters on Regioselectivity (Primary vs. Secondary Alcohol)

ParameterConditionExpected Outcome on Selectivity for Primary AlcoholRationale
Temperature Low (-78 °C)IncreasedFavors the kinetically controlled product.
High (Room Temp)DecreasedReduced difference in reaction rates.
Solvent Non-polar (e.g., Hexane)IncreasedMinimizes solvation effects, emphasizing steric differences.
Polar aprotic (e.g., CH₃CN)DecreasedCan stabilize transition states, reducing selectivity.
Steric Hindrance Bulky SubstrateIncreasedExaggerates the steric difference between the two sites.

Table 2: Influence of Reaction Conditions on Substitution vs. Elimination in Deoxyfluorination

ParameterConditionFavored PathwayRationale
Temperature LowSubstitutionElimination often has a higher activation energy.
HighEliminationIncreased thermal energy can overcome the barrier for elimination.
Base Non-nucleophilic base presentSubstitutionScavenges acid byproducts that catalyze elimination.
No baseEliminationAcidic byproducts can promote elimination.
Solvent Non-polarEliminationCan favor E2-type mechanisms.
Polar aproticSubstitutionCan stabilize the polar transition state of substitution.

Experimental Protocols

While a universally optimized protocol for selective fluorination with this compound is substrate-dependent, the following general procedure for the deoxyfluorination of a secondary alcohol can be used as a starting point.

General Protocol for Deoxyfluorination of a Secondary Alcohol:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the secondary alcohol (1.0 equiv) in a dry, aprotic solvent (e.g., CH₂Cl₂) in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of this compound (1.1 - 1.5 equiv) in the same solvent to the cooled alcohol solution via the dropping funnel over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note: For substrates prone to elimination, a non-nucleophilic base (e.g., 2,6-lutidine) can be added to the initial alcohol solution.

Visualizations

The following diagrams illustrate key conceptual workflows and potential mechanistic pathways relevant to fluorination with this compound.

Deoxyfluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Substrate Substrate (with Alcohol) Cooling Cool to -78 °C Substrate->Cooling Solvent Dry Aprotic Solvent Solvent->Cooling Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Cooling Reagent_Addition Slow Addition of This compound Cooling->Reagent_Addition Monitoring Monitor by TLC/GC Reagent_Addition->Monitoring Quench Quench with NaHCO3 (aq) Monitoring->Quench Extraction Extraction & Drying Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Fluorinated Product Purification->Product

Caption: A generalized experimental workflow for deoxyfluorination.

Selectivity_Logic cluster_regio Regioselectivity Control cluster_chemo Chemoselectivity Control cluster_elimination Suppression of Elimination Start Fluorination of Polyfunctional Molecule Protecting_Groups Use Protecting Groups Start->Protecting_Groups Multiple reactive sites? Steric_Control Exploit Steric Hindrance Start->Steric_Control Different steric environments? Temp_Control_Regio Low Temperature Start->Temp_Control_Regio Protect_Sensitive Protect Sensitive Groups Start->Protect_Sensitive Other nucleophilic groups? Temp_Control_Chemo Low Temperature Start->Temp_Control_Chemo Base_Addition Add Non-nucleophilic Base Start->Base_Addition Elimination observed? Temp_Control_Elim Low Temperature Start->Temp_Control_Elim Desired_Product Selective Fluorination Protecting_Groups->Desired_Product Steric_Control->Desired_Product Temp_Control_Regio->Desired_Product Protect_Sensitive->Desired_Product Temp_Control_Chemo->Desired_Product Base_Addition->Desired_Product Temp_Control_Elim->Desired_Product

Caption: Decision tree for improving fluorination selectivity.

Proposed_Mechanism ROH R-OH Alcohol Intermediate R-O-CO-CO-F Fluoroformate Intermediate ROH->Intermediate + (COF)₂ - HF OxalylFluoride (COF)₂ This compound RF R-F Alkyl Fluoride Intermediate->RF Collapse Byproducts CO₂ + COF₂ Intermediate->Byproducts Collapse

Caption: A proposed mechanism for deoxyfluorination with this compound.

Technical Support Center: Safe Disposal of Oxalyl Fluoride Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols and answers to frequently asked questions concerning the safe disposal of oxalyl fluoride waste. It is intended for researchers, scientists, and drug development professionals who may handle this reactive and hazardous compound during their experiments. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a toxic, corrosive, and highly reactive compound.[1] At room temperature, it exists as a gas, posing a significant inhalation hazard.[2] Its primary dangers stem from its reactivity with water and moisture, which can produce toxic and corrosive fumes, including hydrogen fluoride (HF) and potentially carbon monoxide.[2][3] Contact with skin and eyes can cause severe chemical burns.[2] Therefore, all handling and disposal must be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE).

Q2: What is the general principle for neutralizing this compound waste?

A2: The fundamental principle for neutralizing this compound waste is controlled hydrolysis, followed by neutralization of the resulting acidic and fluoride byproducts. This compound reacts with water to form oxalic acid and hydrogen fluoride. To safely manage this reaction, a basic solution is used to neutralize the acidic products as they are formed. Subsequently, the fluoride ions are precipitated as an insoluble salt, typically calcium fluoride, for safe disposal.

Q3: Can I dispose of small amounts of this compound waste down the drain?

A3: No, you should never dispose of untreated this compound waste down the drain.[4][5] Due to its high reactivity with water and the formation of hazardous byproducts like hydrogen fluoride, it must be neutralized according to the recommended protocol before the resulting aqueous waste can be considered for drain disposal, subject to local regulations.[5]

Q4: What should I do in case of an this compound spill?

A4: In the event of a small spill within a chemical fume hood, you can proceed with a cautious neutralization procedure. For larger spills or any spill outside of a fume hood, evacuate the area immediately and alert your institution's emergency response team. For manageable spills, spread an inert absorbent material like sand or sodium bicarbonate over the spill area to contain it.[6] Then, follow the detailed neutralization protocol for spills provided in this guide. Always wear appropriate PPE, including a respirator, during cleanup.[2]

Q5: How do I decontaminate empty containers that held this compound?

A5: Empty containers must be decontaminated before disposal.[4] This can be achieved by carefully and slowly rinsing the container with a dilute solution of sodium bicarbonate or another suitable basic solution under a fume hood.[6] Allow the reaction to complete, then rinse the container multiple times with water. The rinsate should be collected and treated as hazardous waste. The cleaned container can then be disposed of according to your institution's guidelines for hazardous waste containers.[7]

Quantitative Data Summary for Neutralization

The following table summarizes key quantitative parameters for the safe neutralization of this compound waste.

ParameterRecommended Value/RangeNotes
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solution or 5-10% Calcium Hydroxide (Ca(OH)₂) slurrySodium bicarbonate is a good initial neutralizer. Calcium hydroxide serves to precipitate fluoride ions.[8]
Ratio of Neutralizing Agent to Waste >10:1 (v/v)A large excess of the neutralizing solution is crucial to control the reaction rate and absorb heat.
Reaction Temperature Maintained at or below room temperatureThe reaction is exothermic. Use an ice bath to cool the reaction vessel.
Addition Rate Slow, dropwise addition of this compound waste to the neutralizing solutionRapid addition can lead to a violent reaction and release of toxic gases.
Stirring Continuous, gentle stirringEnsures efficient mixing and heat dissipation.
Final pH of Aqueous Waste 6.0 - 8.0Verify with pH paper or a calibrated pH meter before disposal.
Settling Time for CaF₂ Precipitate At least 1 hourAllows for the complete precipitation of calcium fluoride.[9]

Experimental Protocols for Safe Disposal

1. Protocol for Disposal of Residual this compound Waste

This protocol is for the disposal of small quantities of residual this compound from reaction vessels or storage containers.

  • Materials:

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Calcium hydroxide (Ca(OH)₂)

    • Large beaker or flask (at least 10 times the volume of the waste)

    • Stir bar and stir plate

    • Ice bath

    • pH paper or pH meter

    • Appropriate PPE (chemical splash goggles, face shield, acid-resistant gloves, lab coat, and a respirator with an acid gas/HF cartridge)

  • Procedure:

    • Perform all steps in a certified chemical fume hood.

    • Prepare a large volume of saturated sodium bicarbonate solution in the beaker or flask.

    • Place the reaction vessel in an ice bath on a stir plate and begin gentle stirring.

    • Slowly and cautiously add the this compound waste dropwise to the stirred bicarbonate solution. Be prepared for gas evolution.

    • Once the addition is complete, continue stirring for at least 30 minutes to ensure the reaction is complete.

    • Slowly add a slight excess of calcium hydroxide to the solution to precipitate fluoride ions as calcium fluoride (CaF₂).

    • Continue stirring for another 30 minutes.

    • Turn off the stirrer and allow the calcium fluoride precipitate to settle for at least one hour.

    • Check the pH of the supernatant liquid. If necessary, adjust to a neutral pH (6.0-8.0) with a dilute acid or base.

    • Decant the supernatant liquid and dispose of it down the drain with copious amounts of water, in accordance with local regulations.

    • Collect the calcium fluoride precipitate and any remaining solid waste in a designated hazardous waste container for solid chemical waste.

2. Protocol for Neutralization of this compound Spills

This protocol is for small, contained spills within a chemical fume hood.

  • Materials:

    • Inert absorbent material (e.g., sand, sodium bicarbonate powder)

    • Saturated sodium bicarbonate solution

    • Calcium hydroxide

    • Scoop or brush

    • Hazardous waste container

    • Appropriate PPE

  • Procedure:

    • Ensure the fume hood is operating correctly.

    • Cover the spill with an excess of sodium bicarbonate powder or other inert absorbent material.

    • Carefully and slowly add saturated sodium bicarbonate solution to the absorbed spill to form a slurry.

    • Allow the reaction to subside.

    • Add calcium hydroxide to the slurry to precipitate fluorides.

    • Carefully scoop the resulting mixture into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with sodium bicarbonate solution, followed by water.

    • Place all contaminated materials (absorbent, cloths, etc.) into the hazardous waste container.

Visualizations

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_precipitation Fluoride Precipitation cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Fume Hood Neutralizer Prepare Saturated NaHCO3 Solution AddWaste Slowly Add this compound Waste Neutralizer->AddWaste Stir Stir Continuously in Ice Bath AddWaste->Stir CompleteReaction Allow Reaction to Complete (30 min) Stir->CompleteReaction AddLime Add Calcium Hydroxide CompleteReaction->AddLime StirAgain Stir for 30 Minutes AddLime->StirAgain Settle Allow CaF2 to Settle (1 hr) StirAgain->Settle CheckpH Check pH of Supernatant (6-8) Settle->CheckpH Decant Decant Liquid to Aqueous Waste CheckpH->Decant SolidWaste Collect Solid CaF2 as Hazardous Waste Decant->SolidWaste SpillCleanupWorkflow start Small Spill in Fume Hood absorb Cover with Sodium Bicarbonate Powder start->absorb slurry Create Slurry with NaHCO3 Solution absorb->slurry precipitate Add Calcium Hydroxide slurry->precipitate collect Collect Mixture into Hazardous Waste Container precipitate->collect decontaminate Wipe Area with NaHCO3 Solution and Water collect->decontaminate dispose_materials Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose_materials end Cleanup Complete dispose_materials->end

References

Personal protective equipment (PPE) for working with Oxalyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Safe Handling of Oxalyl Fluoride

This guide provides essential information on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals working with this compound. Please consult your institution's safety protocols and the specific Safety Data Sheet (SDS) for the product you are using before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

This compound (C₂F₂O₂) is a highly toxic, corrosive, and reactive compound.[1] Key hazards include:

  • Acute Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.[2] Inhalation and dermal exposure can be fatal.[1]

  • Corrosivity: It causes severe skin burns and eye damage.[2] It is a severe irritant to the skin, eyes, and respiratory system.[1]

  • Reactivity: It reacts violently with water, releasing toxic and flammable gases. It may also decompose explosively when heated or involved in a fire.[3]

  • Respiratory Hazard: Exposure can lead to coughing, shortness of breath, and potentially delayed lung damage (edema) up to 24 hours after exposure.[1][3]

Q2: What is the minimum required PPE for handling this compound?

At a minimum, anyone handling this compound must wear:

  • A flame-resistant lab coat.[4][5]

  • Chemical splash goggles and a face shield.[6][7]

  • Appropriate chemical-resistant gloves (double-gloving is recommended).[4][8]

  • Long pants and fully enclosed shoes made of a non-porous material.[6]

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[9]

Q3: How do I select the correct gloves for working with this compound?

  • Recommended Materials: Butyl rubber and Neoprene are recommended for handling highly corrosive acids and offer good protection.[10] For work with fluorine compounds, neoprene is a suggested material.[5]

  • Double Gloving: It is best practice to wear two pairs of gloves. An inner, lighter-weight nitrile glove can provide dexterity, while a heavier, outer glove (like Butyl or Neoprene) provides the primary chemical barrier.[8]

  • Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[4][8]

  • Disposal: Dispose of contaminated gloves immediately in accordance with hazardous waste regulations.[9][11] Do not reuse disposable gloves.

Q4: When is respiratory protection necessary?

Respiratory protection is required whenever there is a potential for inhaling this compound vapors or aerosols, such as outside of a fume hood, during a spill, or when engineering controls are insufficient.

  • Type of Respirator: Standard cartridge respirators are not protective against this compound and may be dangerous.[3] A full-facepiece respirator with appropriate cartridges for acid gases may be used if exposure limits are exceeded.[4]

  • High-Risk Scenarios: For emergencies, spills, or situations with unknown concentrations, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[3][12]

  • Fit Testing: Use of any tight-fitting respirator requires a formal respiratory protection program, including medical evaluation and annual fit testing.[6]

Troubleshooting Guide

Problem: I have accidentally splashed a small amount of this compound on my gloved hand.

  • Immediate Action: Do not touch your face or any other surface.

  • Glove Removal: Immediately and carefully remove the outer glove using the proper technique to avoid touching the contaminated surface. Dispose of it in the designated hazardous waste container.

  • Second Glove Removal: Remove the inner glove and dispose of it as well.

  • Hand Washing: Thoroughly wash your hands with soap and water.[4]

  • Re-glove: Don new, clean gloves before resuming work.

  • Report: Inform your supervisor or safety officer of the incident.

Problem: I can smell a sharp, pungent odor while working in the fume hood.

  • Cease Work: Immediately stop the experiment and cap all containers.

  • Check Sash Height: Ensure the fume hood sash is at the lowest practical working height.

  • Evacuate: If the odor persists, treat it as a potential exposure. Secure the area, evacuate immediately, and alert others.

  • Emergency Response: Contact your institution's emergency response team or safety officer from a safe location. Do not re-enter the area until it has been cleared by safety professionals.[3]

Problem: A container of this compound has spilled inside the fume hood.

  • Alert Personnel: Immediately alert others in the lab.

  • Containment: If it is safe to do so and you are properly equipped with full PPE (including SCBA if necessary), use a chemical spill kit with an absorbent material that is non-reactive with this compound (e.g., vermiculite or sand). Do not use combustible materials.

  • Ventilation: Keep the fume hood running.

  • Evacuation and Reporting: For major spills, evacuate the area and call emergency personnel.[3] Prevent the spill from entering drains.

Data Presentation

Table 1: General Glove Material Compatibility

This table provides a general guide for glove selection. Users must consult the glove manufacturer's specific chemical resistance data for protection against this compound or its reactants and byproducts.

Glove MaterialProtection Against Strong AcidsProtection Against Organic SolventsGeneral Recommendation Rating
Butyl Rubber Excellent[10]Fair to Good4 - Excellent
Neoprene Good[10]Fair to Good3 - Good
Nitrile Fair[10]Good2 - Fair (for outer protection)
Natural Rubber (Latex) Fair[10]Poor1 - Not Recommended

Rating Key:

  • 4 (Excellent): Breakthrough time generally > 8 hours.[8][13]

  • 3 (Good): Breakthrough time generally > 4 hours.[8][13]

  • 2 (Fair): Breakthrough time generally > 1 hour.[8][13]

  • 1 (Not Recommended): Breakthrough time generally < 1 hour.[8][13]

Experimental Protocols & Workflows

Protocol 1: PPE Donning and Doffing Sequence

Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.[6]

  • Inner Gloves: Don the first pair of gloves (e.g., nitrile).

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield.[6] Goggles should form a seal around the eyes.

  • Outer Gloves: Don the second, outer pair of chemical-resistant gloves (e.g., Butyl or Neoprene). The cuff of the outer glove should go over the sleeve of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer gloves, turning them inside out without touching the exterior with your bare hands.

  • Face Shield/Goggles: Remove the face shield, followed by the goggles, from the back to the front.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from your body.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Respirator: If worn, remove the respirator last.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Visualizations

PPE_Selection_Workflow start Start: Planning experiment with this compound check_hood Will all work be done in a certified fume hood? start->check_hood ppe_resp Minimum PPE + Full-Face Air-Purifying Respirator (with appropriate acid gas cartridges) check_hood->ppe_resp No (Consult EHS) check_splash Is there a significant risk of splash, aerosolization, or pressure? check_hood->check_splash Yes ppe_min Minimum PPE: - Flame-resistant lab coat - Double gloves (e.g., Nitrile + Butyl) - Chemical splash goggles - Face shield end_node Proceed with Experiment ppe_min->end_node ppe_resp->end_node check_splash->ppe_min No check_splash->ppe_resp Yes Donning_Doffing_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Respirator (if needed) don2->don3 don4 4. Goggles & Face Shield don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator (if worn) doff4->doff5 doff6 6. Wash Hands doff5->doff6 Emergency_Exposure_Response start Exposure Event exposure_type What type of exposure? start->exposure_type skin_contact Skin/Clothing Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation action_skin Immediately go to safety shower. Remove all contaminated clothing while flushing. Flush affected area for at least 15 minutes. skin_contact->action_skin action_eye Immediately go to eyewash station. Hold eyelids open and flush for at least 15 minutes. eye_contact->action_eye action_inhalation Move victim to fresh air immediately. If not breathing, give artificial respiration. (Do not use mouth-to-mouth). inhalation->action_inhalation end_step Seek Immediate Medical Attention. Provide SDS to responders. action_skin->end_step action_eye->end_step action_inhalation->end_step

References

Technical Support Center: Quenching Unreacted Oxalyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively quenching unreacted oxalyl fluoride in a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard of unreacted this compound in a reaction mixture?

A1: Unreacted this compound is a significant hazard due to its high reactivity and toxicity. It is corrosive and can react violently with nucleophiles, such as water and alcohols, releasing toxic and corrosive hydrogen fluoride (HF) gas. Inhalation of this compound or its byproducts can cause severe respiratory tract irritation and damage.[1][2]

Q2: What are the most common quenching agents for this compound?

A2: While specific literature on quenching this compound is not abundant, by analogy to the more common oxalyl chloride, the most common quenching agents are alcohols (such as methanol or isopropanol) and water. The choice of quenching agent depends on the reaction solvent and the desired workup procedure.

Q3: Can I use water to quench this compound?

A3: Yes, water can be used to quench this compound, but it must be done with extreme caution. The reaction can be vigorous and produce gaseous byproducts. It is crucial to cool the reaction mixture and add water slowly and in a controlled manner to manage the exotherm and gas evolution.

Q4: What are the advantages of using an alcohol like methanol over water for quenching?

A4: Using an alcohol such as methanol can sometimes offer a more controlled reaction compared to water. The resulting dialkyl oxalate and hydrogen fluoride are often easier to handle and remove during workup than the products of aqueous quenching.

Q5: How do I know if the quenching process is complete?

A5: The completion of the quenching process is typically indicated by the cessation of gas evolution (e.g., bubbling) and the disappearance of the exothermic reaction. For a more definitive confirmation, analytical techniques such as IR spectroscopy (disappearance of the acyl fluoride peak) or GC-MS can be used on a carefully taken aliquot.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Violent, uncontrolled reaction upon adding quenching agent 1. Quenching agent added too quickly.2. Reaction mixture was not sufficiently cooled.3. Concentration of unreacted this compound is too high.1. Immediately stop the addition of the quenching agent.2. Ensure the reaction vessel is securely clamped and the fume hood sash is lowered.3. If possible, recool the reaction mixture using an external cooling bath (e.g., ice-water).4. Resume addition of the quenching agent at a much slower rate, or dilute the quenching agent with an inert solvent before addition.
Incomplete quenching (persistent fuming or reactivity) 1. Insufficient amount of quenching agent added.2. Poor mixing of the reaction mixture.3. Low temperature is slowing the quenching reaction.1. Add an additional excess of the quenching agent slowly.2. Increase the stirring rate to ensure proper mixing.3. Allow the reaction to slowly warm to room temperature while monitoring for any signs of a delayed exothermic reaction.
Formation of a solid precipitate during quenching 1. The product of the quenching reaction (e.g., an oxalate ester) may be insoluble in the reaction solvent.2. Reaction with a component of the reaction mixture to form an insoluble salt.1. Attempt to dissolve the precipitate by adding a suitable co-solvent.2. If the precipitate is the desired product, it can be isolated by filtration.3. If the precipitate is an unwanted byproduct, it may be removed by filtration before proceeding with the workup.
Difficulty in removing quenching byproducts 1. The boiling point of the byproduct is close to the desired product.2. The byproduct is highly soluble in the extraction solvent.1. For volatile byproducts, consider removal under reduced pressure.2. For water-soluble byproducts, perform additional aqueous washes.3. Consider using a different quenching agent that produces more easily separable byproducts in future experiments.

Experimental Protocol: Quenching of this compound with Methanol

This protocol is based on established procedures for quenching oxalyl chloride and should be adapted with caution for this compound, always starting with a small-scale reaction.

Materials:

  • Reaction mixture containing unreacted this compound

  • Anhydrous methanol (MeOH)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Blast shield

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves

Procedure:

  • Preparation:

    • Ensure the reaction is performed in a well-ventilated fume hood.

    • Place a blast shield in front of the experimental setup.

    • Cool the reaction flask containing the unreacted this compound to 0 °C using an ice-water bath.

    • Prepare a solution of methanol in an inert solvent such as DCM (e.g., a 1:1 mixture). This dilution helps to control the rate of reaction.

  • Quenching:

    • With vigorous stirring, slowly add the methanol/DCM solution dropwise to the cooled reaction mixture.

    • Monitor the reaction for any signs of an exotherm or gas evolution. The reaction will produce hydrogen fluoride (HF) gas, which is highly corrosive and toxic.

    • Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

    • After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.

  • Workup:

    • Slowly allow the reaction mixture to warm to room temperature.

    • Continue stirring for an additional 30 minutes to ensure the quenching is complete.

    • The quenched mixture can now be worked up according to the specific requirements of the desired product. This may involve washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the HF, followed by extraction and purification. Extreme caution should be exercised during the initial aqueous wash due to potential gas evolution.

Visualizations

Quenching_Workflow prep Preparation cool Cool Reaction Mixture to 0 °C prep->cool add_quench Slowly Add Methanol/DCM Solution cool->add_quench monitor Monitor Temperature and Gas Evolution add_quench->monitor stir_cold Stir at 0 °C for 30 min add_quench->stir_cold monitor->add_quench Control Addition Rate warm_rt Warm to Room Temperature stir_cold->warm_rt stir_rt Stir at RT for 30 min warm_rt->stir_rt workup Proceed with Workup stir_rt->workup

Caption: Experimental workflow for quenching unreacted this compound.

Troubleshooting_Logic start Quenching Issue Occurs violent_reaction Violent Reaction? start->violent_reaction incomplete_quench Incomplete Quenching? violent_reaction->incomplete_quench No stop_add Stop Addition & Recool violent_reaction->stop_add Yes precipitate Precipitate Formation? incomplete_quench->precipitate No add_more Add More Quenching Agent incomplete_quench->add_more Yes check_solubility Check Solubility & Isolate/Redissolve precipitate->check_solubility Yes end Issue Resolved precipitate->end No stop_add->end add_more->end check_solubility->end

Caption: Troubleshooting decision tree for quenching this compound.

References

Technical Support Center: Oxalyl Fluoride Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Oxalyl Fluoride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the decomposition of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound ((COF)₂) is a highly reactive organofluorine compound, the diacyl fluoride of oxalic acid.[1] Its reactivity makes it a valuable reagent in organic synthesis, particularly for fluorination reactions. However, this high reactivity also makes it susceptible to decomposition, which can compromise experimental results and potentially create hazardous situations due to the formation of toxic byproducts.

Q2: What are the primary causes of this compound decomposition?

The primary causes of this compound decomposition are exposure to:

  • Moisture (Hydrolysis): Reacts vigorously with water.

  • Heat (Thermal Decomposition): Can decompose upon heating.

  • Light (Photolytic Decomposition): Susceptible to degradation when exposed to certain wavelengths of light.

Q3: What are the signs of this compound decomposition?

Signs of decomposition may include:

  • Pressure buildup in the storage container due to the formation of gaseous byproducts like carbon monoxide (CO) and carbon dioxide (CO₂).

  • Discoloration of the liquid.

  • The presence of a sharp, acrid odor, which could indicate the formation of hydrogen fluoride (HF) upon reaction with moisture.

  • Inconsistent or unexpected results in your experiments.

Q4: How should I store this compound to prevent decomposition?

To ensure the stability of this compound, it is crucial to store it in a cool, dry, and dark environment.[2] The storage area should be well-ventilated. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.

Troubleshooting Guides

Issue 1: Suspected Contamination or Decomposition Upon Receipt

Symptoms:

  • The container is unexpectedly pressurized.

  • The liquid appears discolored or contains solid precipitates.

  • An unusual odor is detected upon opening the container in a controlled environment.

Possible Cause:

  • Improper handling during transport or prolonged exposure to adverse conditions.

  • Breach in the container seal allowing moisture ingress.

Solution:

  • Safety First: Handle the container in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Do Not Use: If significant decomposition is suspected, do not use the reagent.

  • Contact Supplier: Contact the chemical supplier immediately to report the issue and request a replacement or further instructions.

  • Analysis (for advanced users): If you have the appropriate analytical capabilities and safety protocols in place, you can analyze a small, carefully extracted sample to confirm decomposition. Refer to the analytical protocols below.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • Lower than expected yields in reactions where this compound is a reagent.

  • Formation of unexpected byproducts.

  • Variability in reaction times or outcomes.

Possible Cause:

  • Partial decomposition of the this compound stock solution.

  • Introduction of moisture or other incompatible substances into the reaction vessel.

Solution:

  • Verify Reagent Quality: Test the purity of your this compound stock using the analytical methods outlined below (e.g., ¹⁹F NMR or GC-MS).

  • Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (nitrogen or argon). Use dry glassware and solvents.

  • Fresh Reagent: If decomposition is confirmed, use a fresh, unopened container of this compound.

  • Review Procedure: Carefully review your experimental procedure to identify any potential sources of moisture or contamination.

Decomposition Pathways and Prevention

The decomposition of this compound can proceed through several mechanisms. Understanding these pathways is key to preventing them.

Hydrolytic Decomposition

This compound reacts readily with water in a highly exothermic reaction. The proposed mechanism, analogous to that of oxalyl chloride, involves the nucleophilic attack of water on one of the carbonyl carbons, followed by the elimination of hydrogen fluoride and subsequent decomposition to gaseous products.[3]

Primary Products:

  • Hydrogen Fluoride (HF)

  • Carbon Dioxide (CO₂)

  • Carbon Monoxide (CO)

Prevention:

  • Strict Moisture Control: Always handle this compound under a dry, inert atmosphere. Use anhydrous solvents and oven-dried glassware.

  • Proper Storage: Store in a tightly sealed container in a desiccator or a dry box.

Hydrolytic Decomposition Pathway

Hydrolysis OF This compound (COF)₂ Intermediate Unstable Intermediate OF->Intermediate + H₂O (Nucleophilic Attack) H2O Water (H₂O) Products Decomposition Products (HF, CO₂, CO) Intermediate->Products Elimination & Decomposition

Caption: Proposed hydrolytic decomposition of this compound.

Thermal Decomposition

Primary Products:

  • Carbon Monoxide (CO)

  • Potentially other fluorinated species

Prevention:

  • Controlled Temperature: Store this compound in a refrigerator or a cool, controlled environment. Avoid exposure to direct heat sources.

  • Monitor Storage Temperature: Regularly check the temperature of the storage location.

Thermal Decomposition Logic

Thermal cluster_conditions Storage Conditions cluster_outcomes Compound Stability Temp_High High Temperature (>40°C) Decomposition Thermal Decomposition Temp_High->Decomposition Temp_Low Low Temperature (<4°C) Stable Stable Temp_Low->Stable

Caption: Influence of temperature on this compound stability.

Photolytic Decomposition

Exposure to ultraviolet (UV) light can initiate the decomposition of this compound, likely through the formation of radical intermediates, similar to the photolysis of oxalyl chloride which produces chlorine atoms and the ClCO radical.[4][5][6][7]

Primary Products:

  • Fluorine radicals (F•)

  • FCO radicals

  • Carbon Monoxide (CO)

Prevention:

  • Light Protection: Store this compound in an amber or opaque container to protect it from light.

  • Avoid Sunlight: Keep the container away from direct sunlight and other sources of UV radiation.

Quantitative Data on Stability

While specific kinetic data for the decomposition of this compound is scarce in the literature, the following table provides a qualitative summary of its stability under different conditions, based on information for analogous acyl halides.

ConditionStabilityPrimary Decomposition ProductsPrevention Measures
Moisture Highly UnstableHF, CO₂, COStore under inert gas; use anhydrous techniques.
Elevated Temperature (>40°C) UnstableCO, other fluorinated compoundsStore in a cool, refrigerated environment.
UV Light Exposure UnstableF•, FCO•, COStore in an amber or opaque container.
Incompatible Materials UnstableVariesAvoid contact with alcohols, amines, strong bases.

Experimental Protocols for Stability and Purity Analysis

To ensure the quality of your this compound, the following analytical techniques can be employed.

¹⁹F NMR Spectroscopy for Purity Assessment and Decomposition Monitoring

¹⁹F NMR is a powerful technique for directly observing fluorine-containing compounds and their degradation products.

Experimental Workflow:

NMR_Workflow Start Sample Preparation (in dry NMR solvent) NMR Acquire ¹⁹F NMR Spectrum Start->NMR Analysis Data Analysis NMR->Analysis Result Purity Assessment Analysis->Result

Caption: Workflow for ¹⁹F NMR analysis of this compound.

Methodology:

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, carefully prepare a solution of this compound in a dry, deuterated solvent (e.g., CDCl₃, acetonitrile-d₃). A typical concentration is 1-5% v/v.

    • Use a high-quality NMR tube.

    • Add an internal standard with a known ¹⁹F chemical shift if quantitative analysis is required (e.g., trifluorotoluene).

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • Nucleus: ¹⁹F

    • Pulse Program: A standard single-pulse experiment (e.g., zg) is usually sufficient.

    • Relaxation Delay (D1): 5 seconds (to ensure quantitative integration).

    • Number of Scans (NS): 16-64, depending on the concentration.

    • Spectral Width: Centered around the expected chemical shift of this compound with a width of at least 200 ppm.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peak corresponding to this compound and any impurity peaks. The presence of new signals, particularly a sharp peak corresponding to the fluoride anion (F⁻), can indicate hydrolysis.[8]

    • The chemical shift of the fluorine atoms in this compound will be distinct. Compare the obtained spectrum to a reference spectrum of a pure sample if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is suitable for identifying volatile impurities and decomposition products. Due to the high reactivity of this compound, derivatization is often necessary. A common method for analyzing reactive acyl halides is to convert them to more stable esters.[9][10]

Methodology:

  • Derivatization:

    • Under inert conditions, react a small, known amount of the this compound sample with a dry alcohol (e.g., ethanol or methanol) in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding diethyl or dimethyl oxalate.

    • This reaction should be performed in a dry, inert solvent like dichloromethane.

  • GC-MS Parameters (Example):

    • Column: A mid-polarity column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 30-400.

  • Data Analysis:

    • Identify the peak for the oxalate ester derivative.

    • Search the chromatogram for peaks corresponding to potential impurities or decomposition products. The mass spectra of these peaks can be compared to library data for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR can be used to monitor the disappearance of the characteristic C=O and C-F stretching bands of this compound and the appearance of new bands from decomposition products.

Methodology:

  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl) in a dry environment.

    • For gas-phase analysis, a gas cell can be used.

  • Data Acquisition:

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • The spectrum of pure this compound will show strong absorption bands corresponding to the C=O and C-F stretching vibrations.

    • Decomposition due to moisture may show the appearance of broad O-H stretching bands. The formation of CO₂ would be indicated by its characteristic absorption bands.

By following these guidelines, you can minimize the decomposition of this compound and ensure the reliability and safety of your experiments. For further assistance, please contact your chemical supplier's technical support team.

References

Troubleshooting low conversion rates in acyl fluoride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for common issues encountered during the synthesis of acyl fluorides, particularly addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My acyl fluoride synthesis from a carboxylic acid is resulting in a low yield. What are the potential causes?

Low yields in acyl fluoride synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to suboptimal reaction conditions, insufficient reaction time, or low reactivity of the starting material.

  • Side reactions: The formation of undesired byproducts, such as anhydrides or products from the decomposition of the fluorinating agent, can consume the starting material and reduce the yield of the desired acyl fluoride.[1]

  • Product loss during workup: Acyl fluorides can be volatile or susceptible to hydrolysis, leading to loss of product during extraction, purification, and solvent removal steps.[2]

  • Degradation of the fluorinating agent: Many fluorinating reagents are sensitive to moisture and can decompose if not handled under anhydrous conditions, reducing their effectiveness.

Q2: I observe the formation of a significant amount of anhydride as a byproduct. How can I minimize this?

Anhydride formation is a common side reaction, especially when using sulfuryl fluoride (SO₂F₂).[1] It is believed that the reaction can proceed through an anhydride intermediate which is then converted to the acyl fluoride.[1]

Troubleshooting Anhydride Formation:

  • Addition of a halide source: The addition of a catalytic amount of a halide source, such as tetrabutylammonium chloride or bromide, can accelerate the conversion of the anhydride intermediate to the acyl fluoride.[1]

  • Choice of fluorinating agent: Some fluorinating agents are less prone to anhydride formation. For example, using elemental sulfur with Selectfluor has been reported to avoid the formation of acid anhydrides.[3]

  • Reaction conditions: Optimizing the reaction temperature and time can also influence the selectivity towards the acyl fluoride over the anhydride.

Q3: My reaction is very sensitive to atmospheric moisture. What precautions should I take?

Many fluorinating reagents react violently with water, and the presence of moisture can significantly reduce the yield of your acyl fluoride synthesis.[3]

Best Practices for Anhydrous Conditions:

  • Dry solvents and reagents: Ensure all solvents and reagents are rigorously dried before use.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Flame-dried glassware: Use flame-dried glassware to remove any adsorbed water.

  • Proper handling of fluorinating agents: Handle moisture-sensitive fluorinating agents in a glovebox or using Schlenk techniques.

Q4: I am working with an amino acid, and I am concerned about epimerization. How can I avoid this?

Epimerization at the α-carbon is a known side reaction in peptide couplings involving acyl fluorides, particularly when using highly reactive fluorinating agents that form acyl fluorosulfate intermediates.[2][4]

Strategies to Minimize Epimerization:

  • Choice of fluorinating agent: Using reagents that form less reactive intermediates, such as acyl fluorosulfites from thionyl fluoride (SOF₂), can reduce the susceptibility to epimerization.[2][4]

  • Mild reaction conditions: Employing mild reaction conditions, including lower temperatures and shorter reaction times, can help to suppress epimerization.[4]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting low conversion rates in acyl fluoride synthesis.

TroubleshootingWorkflow Troubleshooting Acyl Fluoride Synthesis start Low Conversion Rate Observed check_reaction Verify Reaction Completion (TLC, NMR, etc.) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Increase Reagent Stoichiometry incomplete->optimize_conditions Yes check_side_products Analyze for Side Products (NMR, MS) incomplete->check_side_products No success Improved Conversion Rate optimize_conditions->success side_products_present Side Products Detected check_side_products->side_products_present identify_side_product Identify Side Product(s) side_products_present->identify_side_product Yes check_workup Review Workup & Purification Procedure side_products_present->check_workup No anhydride Anhydride Formation identify_side_product->anhydride epimerization Epimerization identify_side_product->epimerization add_halide Add Catalytic Halide Source anhydride->add_halide change_reagent Consider Alternative Fluorinating Agent anhydride->change_reagent add_halide->success change_reagent->success milder_conditions Use Milder Conditions/Reagents epimerization->milder_conditions milder_conditions->success volatile_product Volatile Product? check_workup->volatile_product careful_workup - Use lower temperatures for solvent removal - Minimize extraction volumes volatile_product->careful_workup Yes hydrolysis Hydrolysis? volatile_product->hydrolysis No careful_workup->success anhydrous_workup - Ensure anhydrous workup conditions - Minimize exposure to aqueous phases hydrolysis->anhydrous_workup Yes hydrolysis->success No anhydrous_workup->success

Caption: A logical workflow for diagnosing and resolving low conversion rates in acyl fluoride synthesis.

Data Summary: Fluorinating Agents and Conditions

The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the desired acyl fluoride. The following table summarizes various reagents used for the synthesis of acyl fluorides from carboxylic acids.

Fluorinating AgentTypical ConditionsAdvantagesPotential Issues
Thionyl fluoride (SOF₂) Pyridine, DCM, 30 min, rtHigh yields (55-98%), mild conditions, short reaction times.[4]Requires ex situ generation.[4]
DAST DCM, rtEffective for many substrates.Can lead to byproduct formation.[5]
Deoxo-Fluor rtThermally more stable than DAST.[3]Can also produce byproducts.[5]
XtalFluor-E Catalytic NaF, EtOAc, rtGood yields, simple filtration for purification.[3]Byproduct formation can occur.[5]
Sulfuryl Fluoride (SO₂F₂) Base, MeCNReadily available gas.Can lead to anhydride formation.[1]
BTFFH Base, MeCNReduces byproduct formation compared to DAST/Deoxo-Fluor.[5]
(Me₄N)SCF₃ DCM or MeCN, rtBench-stable solid, base- and additive-free.[6]
TCCA/CsF MeCN, 60 °CHigh yields (up to 99%), tolerates various functional groups.[7]Requires elevated temperature.

Experimental Protocols

General Procedure for Acyl Fluoride Synthesis using Thionyl Fluoride (SOF₂) [4]

  • A solution of the carboxylic acid (0.6 mmol, 1 equiv) in dichloromethane (DCM) is prepared.

  • Pyridine (1 equiv) is added to the solution.

  • A stock solution of thionyl fluoride in DCM (1 equiv) is added to the reaction mixture.

  • The reaction is stirred at room temperature for 30 minutes.

  • The reaction mixture is diluted with DCM and washed with 0.1 M NaHCO₃ solution and brine.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the acyl fluoride.

Note: As acyl fluorides can be volatile, care should be taken during solvent removal.[2]

Logical Relationship of Troubleshooting Steps

The following diagram illustrates the logical connections between identifying a problem and implementing a solution.

LogicalRelationships Problem-Solution Map for Acyl Fluoride Synthesis cluster_problem Identified Problem cluster_cause Potential Cause cluster_solution Proposed Solution P1 Low Yield C1 Incomplete Reaction P1->C1 C2 Side Reaction P1->C2 C3 Reagent Decomposition P1->C3 C4 Product Volatility/Hydrolysis P1->C4 P2 Anhydride Byproduct P2->C2 P3 Epimerization P3->C2 P4 Product Loss P4->C4 S1 Optimize Conditions (Time, Temp, Stoichiometry) C1->S1 S2 Change Fluorinating Agent C2->S2 S3 Use Additives (e.g., Halide Source) C2->S3 S4 Ensure Anhydrous Conditions C3->S4 S5 Modify Workup Procedure C4->S5

References

Technical Support Center: Managing Oxalyl Fluoride Corrosivity in Laboratory Equipment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive effects of oxalyl fluoride on laboratory equipment.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Issue 1: Visible Corrosion or Etching on Stainless Steel (304/316L) Components

  • Question: I have noticed discoloration and pitting on my stainless steel reactor and fittings after using this compound. What should I do?

  • Answer: Immediate action is required to prevent further damage and ensure the integrity of your equipment.

    • Immediate Action: Safely cease the experiment, evacuate the this compound, and purge the system with an inert gas (e.g., Nitrogen or Argon).

    • Inspection: Visually inspect the extent of the corrosion. Pay close attention to welds, seams, and areas of high stress, as these are often more susceptible to attack.

    • Decontamination: Follow the established decontamination protocol for your laboratory to neutralize and remove any residual this compound and its byproducts.

    • Corrective Action: The corroded parts will likely need to be replaced. Before re-introducing this compound, it is critical to passivate the new stainless steel components. Passivation creates a protective oxide layer that enhances corrosion resistance.

Issue 2: Clouding or Etching of Borosilicate Glassware

  • Question: My borosilicate glass reactor has become cloudy and appears etched after exposure to this compound. Is it safe to continue using?

  • Answer: No, it is not recommended to continue using glassware that shows signs of corrosion.

    • Immediate Action: Discontinue use of the affected glassware immediately. The etching indicates a loss of material and a potential compromise of the glassware's structural integrity.

    • Explanation: While borosilicate glass has good general chemical resistance, it is susceptible to attack by fluoride-containing compounds, especially at elevated temperatures or in the presence of moisture which can generate hydrofluoric acid (HF).[1]

    • Alternative Materials: For reactions where this compound is used, especially at higher temperatures, consider using equipment constructed from more resistant materials such as fluoropolymers (PTFE, PFA, FEP) or passivated stainless steel.

Issue 3: Swelling, Discoloration, or Failure of Polymeric Components (Seals, Gaskets, Tubing)

  • Question: The PTFE seals in my setup have started to swell and leak after coming into contact with this compound. Why is this happening and what should I use instead?

  • Answer: Swelling and degradation of polymeric materials can occur due to chemical attack or permeation.

    • Immediate Action: Stop the experiment and replace the compromised seals. Leaks of the highly toxic this compound gas are extremely dangerous.

    • Material Selection:

      • PTFE, PFA, and FEP: These fluoropolymers generally exhibit excellent resistance to a wide range of corrosive chemicals, including fluorine compounds.[2][3][4] However, their performance can be affected by temperature, pressure, and the specific grade of the material.

      • Elastomers: Avoid using standard elastomers like Buna-N, Neoprene, or EPDM, as they are not compatible with highly reactive fluorinating agents. Perfluoroelastomers (FFKM) may offer better resistance but should be tested for compatibility under your specific experimental conditions.

    • Permeation: Be aware that even with compatible materials, permeation of small gas molecules through the polymer matrix can occur over time, especially at elevated temperatures and pressures. Regular inspection and replacement of seals are crucial preventative measures.

Frequently Asked Questions (FAQs)

Material Compatibility

  • Q1: What are the most suitable materials for handling this compound?

    • A1: For robust corrosion resistance, the following materials are recommended:

      • Metals: Passivated high-grade stainless steels (e.g., 316L) are suitable for many applications. The passivation process is critical to form a protective fluoride layer.[5] For extremely corrosive conditions, nickel alloys like Monel or Hastelloy may be necessary.

      • Polymers: Fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxyalkane (PFA), and Fluorinated Ethylene Propylene (FEP) offer excellent chemical resistance.[2][3][4]

      • Glassware: Borosilicate glass can be used with caution at low temperatures and with stringent exclusion of moisture. However, it is susceptible to attack by fluoride ions.[1]

  • Q2: Can I use standard laboratory glassware for reactions with this compound?

    • A2: It is not recommended for prolonged use, especially at elevated temperatures. This compound can react with the silica in the glass, causing etching and compromising its integrity. If glass must be used, ensure it is scrupulously dry and operate at the lowest possible temperature. Regularly inspect for any signs of cloudiness or etching.

Handling and Safety

  • Q3: What are the key safety precautions when working with this compound?

    • A3: this compound is highly toxic and corrosive. Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and full-face protection (face shield and safety goggles). Ensure an emergency eyewash and safety shower are readily accessible.

  • Q4: How should I properly store this compound?

    • A4: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and bases. The storage container should be made of a compatible material, such as a passivated stainless steel cylinder.

Equipment Maintenance

  • Q5: How do I clean and decontaminate equipment after using this compound?

    • A5: Decontamination should be performed in a fume hood. The equipment should be purged with an inert gas to remove all traces of this compound. A subsequent rinse with a suitable, dry, and inert solvent may be necessary. Avoid using water or protic solvents until the equipment is fully purged of this compound, as this can generate hydrofluoric acid. Dispose of all waste according to institutional and local regulations.

  • Q6: What is stainless steel passivation and why is it important?

    • A6: Passivation is a chemical treatment that removes free iron from the surface of stainless steel and promotes the formation of a thin, non-reactive, protective oxide layer. For service with fluorine compounds, this layer is converted to a metal fluoride layer which is highly resistant to further corrosion.[5][6] It is a critical step to ensure the longevity and safety of stainless steel equipment used with this compound.

Data Presentation

Qualitative Material Compatibility Summary

Due to the lack of specific quantitative corrosion rate data for this compound in publicly available literature, the following table provides a qualitative summary based on compatibility with similar corrosive fluorine compounds. It is crucial to conduct material compatibility tests under your specific experimental conditions before use.

MaterialCompatibility RatingNotes
Metals
Stainless Steel 304Fair (with passivation)Susceptible to pitting and crevice corrosion. Passivation is essential.
Stainless Steel 316LGood (with passivation)Molybdenum content provides better resistance to pitting than 304. Passivation is essential.[5]
Monel / HastelloyExcellentHigh nickel alloys offer superior resistance to corrosive fluorine compounds.
AluminumNot RecommendedReacts readily with fluorine compounds.
Glass
Borosilicate GlassLimitedAttacked by fluoride ions, especially in the presence of moisture and at elevated temperatures.[1]
Polymers
PTFE (Teflon®)ExcellentGenerally inert to corrosive fluorine compounds.[2][3][4]
PFAExcellentSimilar to PTFE with better melt-processability.[2][3][4]
FEPExcellentSimilar to PTFE and PFA.[2][3][4]
PVDF (Kynar®)GoodGood resistance, but generally less than fully fluorinated polymers like PTFE.
Polyethylene (PE)Not RecommendedSusceptible to degradation.
Polypropylene (PP)Not RecommendedSusceptible to degradation.
Elastomers
Buna-N (Nitrile)Not RecommendedRapidly attacked.
Viton® (FKM)Fair to PoorLimited resistance, swelling and degradation are common.
Kalrez® (FFKM)GoodPerfluoroelastomer with better resistance, but testing is recommended.

Experimental Protocols

1. Protocol for Passivation of Stainless Steel (316L) Laboratory Equipment

This protocol is a general guideline for the passivation of stainless steel equipment for service with this compound, adapted from procedures for handling fluorine gas.[5]

  • Objective: To create a protective metal fluoride layer on the stainless steel surface to inhibit corrosion.

  • Materials:

    • Stainless steel component to be passivated.

    • Degreasing solvent (e.g., acetone, isopropanol).

    • Nitric acid solution (20-50% v/v) or Citric acid solution (4-10% w/v) for initial cleaning and passivation.[6][7]

    • Dilute fluorine gas mixture (e.g., 5-10% in Nitrogen).

    • Inert gas (Nitrogen or Argon).

  • Procedure:

    • Degreasing: Thoroughly clean the stainless steel component with a suitable degreasing solvent to remove any oils, grease, or organic residues.

    • Acid Cleaning (Pickling): Immerse the component in a nitric acid or citric acid bath to remove any existing scale and surface iron contamination. Follow standard passivation procedures such as those outlined in ASTM A967.[8]

    • Rinsing and Drying: Thoroughly rinse the component with deionized water and dry completely, preferably in an oven at 100-120°C to remove all traces of moisture.

    • Fluorine Passivation: a. Place the dry component in a clean, leak-tight reaction chamber. b. Purge the chamber with inert gas to remove air and moisture. c. Slowly introduce a dilute mixture of fluorine gas at a low pressure. d. Gradually increase the fluorine concentration and/or pressure in stages. For example, for a pressure vessel, you might increase the pressure in increments (e.g., up to 50 bar, then 100 bar, etc.) over several hours.[5] e. Hold at the final concentration/pressure for a set duration (e.g., 24 hours) at ambient or slightly elevated temperature.

    • Purging: Evacuate the fluorine gas mixture and purge the chamber thoroughly with inert gas.

  • Safety: This procedure must be conducted in a dedicated, well-ventilated area by trained personnel with appropriate safety measures in place for handling highly toxic and corrosive gases.

2. Protocol for Material Compatibility Testing (Modified ASTM G31 for Gaseous Corrosion)

This protocol provides a framework for testing the compatibility of materials with this compound. It is adapted from the principles of ASTM G31 for immersion corrosion testing.[9][10][11][12][13]

  • Objective: To determine the qualitative and quantitative effects of this compound on various materials under controlled laboratory conditions.

  • Materials:

    • Test coupons of the materials to be evaluated (e.g., 316L stainless steel, borosilicate glass, PTFE, PFA, FEP).

    • A corrosion-resistant test chamber (e.g., constructed from Hastelloy or lined with PFA).

    • This compound gas.

    • Inert gas (Nitrogen or Argon).

    • Analytical balance (for mass loss measurements).

    • Microscope (for visual inspection).

  • Procedure:

    • Specimen Preparation: a. Cut test coupons to a standard size and record their dimensions. b. Clean the coupons thoroughly with a suitable solvent, dry them, and record their initial mass to at least four decimal places.

    • Test Setup: a. Place the coupons in the test chamber, ensuring they are electrically isolated from each other to prevent galvanic corrosion. b. Seal the chamber and purge with inert gas to remove air and moisture.

    • Exposure: a. Introduce this compound gas to the desired concentration and pressure. b. Maintain the chamber at the desired test temperature for a predetermined duration (e.g., 24, 100, or 500 hours).

    • Post-Exposure Analysis: a. Safely vent the this compound and purge the chamber with inert gas. b. Carefully remove the test coupons. c. Visually inspect and photograph the coupons, noting any changes in appearance (discoloration, pitting, swelling, etc.). d. Clean the coupons according to a standardized procedure to remove any corrosion products without removing the base material. e. Dry the coupons and record their final mass.

    • Data Analysis: a. Mass Loss: Calculate the mass loss for each coupon. b. Corrosion Rate (for metals): Although no specific formula is available for gaseous corrosion in this context, a qualitative assessment of mass loss over time can be made. c. Qualitative Assessment: Report all visual changes for both metals and polymers. For polymers, report any changes in dimensions or hardness.

Visualizations

Experimental_Workflow_Passivation cluster_prep Preparation cluster_passivation Fluorine Passivation cluster_final Finalization Degreasing 1. Degrease (Solvent Clean) Acid_Cleaning 2. Acid Clean (Pickling) Degreasing->Acid_Cleaning Remove organics Rinse_Dry 3. Rinse & Dry (Deionized Water & Oven) Acid_Cleaning->Rinse_Dry Remove scale & iron Inert_Purge1 4a. Inert Gas Purge Rinse_Dry->Inert_Purge1 Remove moisture F2_Intro 4b. Introduce Dilute F2 Inert_Purge1->F2_Intro Remove air F2_Increase 4c. Staged Increase of F2 Concentration/Pressure F2_Intro->F2_Increase Build protective layer Hold 4d. Hold at Final Conditions F2_Increase->Hold Inert_Purge2 5. Final Inert Gas Purge Hold->Inert_Purge2 Remove residual F2 Ready Passivated Equipment Ready for Service Inert_Purge2->Ready

Caption: Workflow for the passivation of stainless steel equipment for fluorine service.

Troubleshooting_Corrosion Start Corrosion Issue Observed Identify_Material Identify Affected Material Start->Identify_Material Stainless_Steel Stainless Steel Identify_Material->Stainless_Steel Metal Glassware Borosilicate Glass Identify_Material->Glassware Glass Polymer Polymer (Seal, Gasket, etc.) Identify_Material->Polymer Plastic/Elastomer Action_SS Stop Experiment Decontaminate Replace & Passivate Stainless_Steel->Action_SS Action_Glass Stop Experiment Discard Glassware Consider Alternative Material Glassware->Action_Glass Action_Polymer Stop Experiment Replace Component Verify Material Compatibility Polymer->Action_Polymer

Caption: Decision tree for troubleshooting corrosion issues with this compound.

References

Validation & Comparative

Deoxofluorination: A Comparative Guide to Oxalyl Fluoride-Derived Methods and DAST

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Deoxofluorination, the conversion of hydroxyl and carbonyl groups to their corresponding fluorinated analogues, is a key strategy in this endeavor. This guide provides an objective comparison between two prominent reagents in this field: Diethylaminosulfur trifluoride (DAST) and a method involving an intermediate derived from oxalyl chloride, a close relative of oxalyl fluoride. While the direct application of this compound for deoxofluorination is not widely documented in readily available literature, the use of oxalyl chloride to form an oxalate intermediate followed by fluorination offers a relevant comparative pathway.

Executive Summary

Diethylaminosulfur trifluoride (DAST) is a well-established, versatile reagent for the direct deoxofluorination of a broad range of alcohols and carbonyl compounds. It is known for its ability to convert primary, secondary, and tertiary alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides. However, DAST is thermally unstable and can be hazardous if not handled with care.

The alternative approach, involving the in-situ formation of an oxalate intermediate from an alcohol using oxalyl chloride, followed by fluorination with a fluorine source such as Selectfluor®, presents a mechanistically distinct, radical-based pathway. This method is particularly effective for secondary and tertiary alcohols and can offer complementary reactivity to traditional nucleophilic fluorinating agents like DAST.

This guide will delve into the performance, experimental protocols, and mechanistic underpinnings of both methodologies, supported by experimental data to aid researchers in selecting the most appropriate method for their synthetic needs.

Data Presentation

Table 1: Performance Comparison of DAST and Oxalyl Chloride/Selectfluor® in Deoxofluorination of Alcohols
Substrate TypeReagent SystemTypical Yield (%)Key AdvantagesKey Disadvantages
Primary Alcohols DAST60-90%Direct, one-step procedurePotential for elimination side products
Oxalyl Chloride / Selectfluor®36-38%[1]Mild, photoredox conditionsLower yields for primary substrates[1]
Secondary Alcohols DAST50-80%Broad substrate scopeStereochemical inversion (Sₙ2) can be variable
Oxalyl Chloride / Selectfluor®67-88%[1]High yields, good for complex moleculesTwo-step, in-situ procedure
Tertiary Alcohols DASTOften low yields or eliminationDirect conversion attemptedProne to elimination and rearrangement
Oxalyl Chloride / Selectfluor®65-93%[1]Excellent for tertiary alcohols, avoids Sₙ2 limitationsRadical mechanism may lead to other side reactions
Table 2: Deoxofluorination of Carbonyl Compounds
Substrate TypeReagentProductTypical Yield (%)Notes
Aldehydes DASTgem-Difluoride60-85%Broadly applicable
Ketones DASTgem-Difluoride50-80%Effective for a range of ketones

Note: Direct deoxofluorination of carbonyls using an this compound or chloride-based system is not a commonly reported method.

Experimental Protocols

Deoxofluorination of a Secondary Alcohol using DAST

General Procedure:

To a solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added DAST (1.2 mmol) dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding alkyl fluoride.

Deoxofluorination of a Tertiary Alcohol via an Oxalate Intermediate

General Procedure (Two-step, in-situ):

Step 1: Formation of the Oxalate Half-Ester To a solution of the tertiary alcohol (1.0 mmol) in a suitable solvent such as acetone/water (4:1) is added oxalyl chloride (1.1 mmol) at 0 °C. The reaction is stirred for 1 hour, allowing it to warm to room temperature. The solvent is then removed under reduced pressure.

Step 2: Deoxyfluorination The crude oxalate half-ester is dissolved in a 4:1 mixture of acetone and water. To this solution are added a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), a base (e.g., Na₂HPO₄, 2.0 equiv), and Selectfluor® (1.5 equiv). The reaction mixture is then irradiated with visible light (e.g., a blue LED lamp) for 1-6 hours. After the reaction is complete, the mixture is diluted with diethyl ether and washed successively with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the tertiary alkyl fluoride.[1]

Mechanism and Visualization

DAST Deoxofluorination Pathway

The deoxofluorination of an alcohol with DAST is generally accepted to proceed through a nucleophilic substitution mechanism. The alcohol's hydroxyl group attacks the sulfur atom of DAST, leading to the displacement of a fluoride ion and the formation of an alkoxyaminosulfur difluoride intermediate. Subsequent intramolecular or intermolecular attack by the fluoride ion on the carbon atom bearing the leaving group results in the formation of the alkyl fluoride. For primary and secondary alcohols, this often proceeds with inversion of stereochemistry, characteristic of an Sₙ2 reaction.

DAST_Mechanism cluster_0 Activation of Alcohol Alcohol R-OH Intermediate1 [R-O-S(F₂)NEt₂]⁺ H⁺ Alcohol->Intermediate1 Nucleophilic Attack DAST Et₂NSF₃ DAST->Intermediate1 HF HF Intermediate1->HF Product R-F Intermediate1->Product Sₙ2 Attack Biproduct Et₂NS(O)F Intermediate1->Biproduct Fluoride F⁻

Caption: Mechanism of alcohol deoxofluorination using DAST.

Oxalyl Chloride/Selectfluor® Deoxofluorination Pathway

This method follows a radical-mediated pathway initiated by photoredox catalysis. The alcohol is first converted to an oxalate half-ester. Under visible light irradiation, the photocatalyst is excited and oxidizes the oxalate, which then undergoes decarboxylation to form a carbon-centered radical. This radical is subsequently trapped by the electrophilic fluorine source, Selectfluor®, to yield the final alkyl fluoride product.

Oxalate_Fluorination_Workflow Alcohol R-OH Oxalate R-OCOCO₂H Alcohol->Oxalate OxalylChloride (COCl)₂ OxalylChloride->Oxalate Radical R• Oxalate->Radical Oxidation & Decarboxylation Oxalate->Radical Photocatalyst [Ir]⁺ ExcitedCatalyst [Ir]⁺* Photocatalyst->ExcitedCatalyst Visible Light OxidizedCatalyst [Ir]²⁺ ExcitedCatalyst->OxidizedCatalyst SET OxidizedCatalyst->Photocatalyst SET Product R-F Radical->Product Selectfluor Selectfluor® Selectfluor->Product

Caption: Workflow for radical deoxofluorination via an oxalate intermediate.

Safety Considerations

DAST: Diethylaminosulfur trifluoride is known to be thermally unstable and can decompose violently, especially at temperatures above 90 °C. It is also sensitive to moisture, releasing corrosive hydrogen fluoride upon contact with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses, must be worn. It is not recommended for large-scale reactions in standard batch reactors.

Oxalyl Chloride/Selectfluor®: Oxalyl chloride is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme care in a fume hood. Selectfluor® is a strong oxidizing agent and should not be heated with organic materials. While the overall photoredox reaction is generally considered milder than using DAST, the individual reagents still pose significant hazards.

Conclusion

Both DAST and the oxalyl chloride/Selectfluor® system are valuable tools for deoxofluorination, each with its own set of advantages and limitations.

  • DAST is a powerful, direct deoxofluorinating agent for a wide range of alcohols and carbonyls. Its primary drawbacks are its thermal instability and potential for side reactions, particularly with tertiary alcohols.

  • The oxalyl chloride/Selectfluor® method provides an excellent alternative, especially for the challenging deoxofluorination of secondary and tertiary alcohols where traditional Sₙ2 reactions may fail. Its radical-based mechanism offers a complementary approach to the nucleophilic pathway of DAST.

The choice of reagent will ultimately depend on the specific substrate, the desired stereochemical outcome, and the scale of the reaction. For complex molecules and tertiary alcohols, the photoredox-mediated radical fluorination of oxalates may offer a more efficient and higher-yielding route. For more routine transformations of primary and secondary alcohols, and for the conversion of carbonyls to gem-difluorides, DAST remains a widely used and effective option, provided appropriate safety precautions are strictly followed. Researchers are encouraged to carefully consider the data and protocols presented in this guide to make an informed decision for their specific synthetic challenges.

References

A Comparative Guide to Oxalyl Fluoride and Cyanuric Fluoride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of coupling reagent is critical to the success of peptide synthesis. An ideal reagent ensures high coupling efficiency, minimizes racemization, and reduces side reactions. This guide provides an objective comparison of two prominent fluorinating agents used to generate acyl fluorides for peptide bond formation: oxalyl fluoride and cyanuric fluoride. The information presented is supported by available experimental data to aid in the selection of the most suitable reagent for your specific application.

Performance Comparison: this compound vs. Cyanuric Fluoride

Table 1: Comparison of Coupling Efficiency and Racemization

Reagent/MethodRepresentative YieldsRacemization LevelsNotes
Oxalyl Chloride / cat. Ph₃PO (Proxy for this compound)67-90% for dipeptides[1]No racemization reported[1]This method generates an acyl chloride in situ. It is a strong indicator of the potential high efficiency and low racemization of the corresponding acyl fluoride.
Cyanuric Fluoride High yields, comparable to BOP-Cl[2]Negligible levels of racemization reported[2]Known for converting N-protected amino acids to stable, often crystalline acyl fluorides, which are powerful acylating agents[3].
Thionyl Fluoride (Acyl Fluoride Benchmark)Dipeptides (liquid-phase): 65-97%[4]; Di- and Pentapeptides (solid-phase): 80-98%[4]Minimal to no epimerization observed[4]Demonstrates the high efficiency and excellent stereochemical integrity achievable with acyl fluoride intermediates.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for peptide synthesis utilizing cyanuric fluoride and a method employing oxalyl chloride that serves as a procedural basis for an this compound approach.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A foundational understanding of the SPPS workflow is essential. The following diagram illustrates the key steps.

spss_workflow Resin Resin Support Swelling Resin Swelling in DMF Resin->Swelling Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final amino acid Repeat->Deprotection Peptide Crude Peptide Cleavage->Peptide

Fig. 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Peptide Coupling using Cyanuric Fluoride

This protocol describes the generation of an N-protected amino acid fluoride using cyanuric fluoride, followed by its use in a coupling reaction.

Materials:

  • N-α-Fmoc-protected amino acid

  • Cyanuric fluoride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Amino acid ester hydrochloride (or resin-bound amine for SPPS)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Formation of the Amino Acid Fluoride:

    • Dissolve the N-α-Fmoc-protected amino acid (1 equiv.) in anhydrous DCM.

    • Add pyridine (1 equiv.).

    • Add a solution of cyanuric fluoride (0.33 equiv.) in DCM dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the reaction mixture containing the amino acid fluoride can be used directly or purified.

  • Peptide Coupling:

    • To a solution of the amino acid ester hydrochloride (1 equiv.) or the deprotected N-terminal of a resin-bound peptide in DMF, add DIPEA (2-3 equiv.) to neutralize the amine salt.

    • Add the freshly prepared solution of the N-α-Fmoc-amino acid fluoride (1.1 equiv.) to the amine component.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Monitor the coupling reaction for completion using a Kaiser test (for SPPS) or TLC/LC-MS (for solution phase).

    • After completion, proceed with the standard washing steps in SPPS or an appropriate aqueous workup for solution-phase synthesis.

Protocol 2: Peptide Coupling via Oxalyl Chloride and Catalytic Triphenylphosphine Oxide

This protocol, adapted from a racemization-free method for dipeptide synthesis, utilizes oxalyl chloride to generate a highly reactive acyl chloride in situ, which serves as a close analogue to the acyl fluoride.[1]

Materials:

  • N-protected amino acid

  • Triphenylphosphine oxide (Ph₃PO) (20 mol%)

  • Oxalyl chloride

  • 1,2-Dichloroethane (DCE), anhydrous

  • Amino acid ester

  • Tertiary base (e.g., N-methylmorpholine or DIPEA)

Procedure:

  • Activation and Coupling:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend the N-protected amino acid (1 equiv.) and triphenylphosphine oxide (0.2 equiv.) in anhydrous DCE.

    • Add oxalyl chloride (1.5 equiv.) to the suspension and stir for 5-10 minutes at room temperature.

    • In a separate flask, dissolve the amino acid ester (1.2 equiv.) and a tertiary base (2 equiv.) in anhydrous DCE.

    • Add the amine solution to the activated amino acid solution.

    • The reaction is typically complete within 10 minutes.[1]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction and proceed with a standard aqueous workup to isolate the dipeptide.

Reaction Mechanisms

Understanding the mechanism of action for each reagent is key to optimizing reaction conditions and troubleshooting potential issues.

Cyanuric Fluoride Mechanism

Cyanuric fluoride acts as a dehydrating and fluorinating agent to convert the carboxylic acid of an N-protected amino acid into a highly reactive acyl fluoride. This intermediate is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide chain.

cyanuric_fluoride_mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH N-Protected Amino Acid (R-COOH) Intermediate Activated Intermediate AA_COOH->Intermediate + Pyridine CyF Cyanuric Fluoride CyF->Intermediate AcylFluoride Acyl Fluoride (R-COF) Intermediate->AcylFluoride CyanuricAcid Cyanuric Acid (byproduct) Intermediate->CyanuricAcid AcylFluoride_c Acyl Fluoride (R-COF) PeptideBond Peptide Bond Formation AcylFluoride_c->PeptideBond Peptide_NH2 Peptide Chain (H₂N-R') Peptide_NH2->PeptideBond Dipeptide N-Protected Dipeptide PeptideBond->Dipeptide HF HF (byproduct) PeptideBond->HF

Fig. 2: Mechanism of peptide bond formation using cyanuric fluoride.
This compound/Chloride Mechanism

This compound (or chloride) activates the carboxylic acid to form a mixed anhydride, which then collapses to the acyl fluoride (or chloride) with the release of CO and CO₂. In the presence of a catalyst like Ph₃PO with oxalyl chloride, a highly reactive phosphonium species is formed, which then generates the acyl chloride.[1] The acyl halide is then attacked by the amine to form the peptide bond.

oxalyl_fluoride_mechanism cluster_activation_oxalyl Activation Step (with Oxalyl Chloride/Ph₃PO) cluster_coupling_oxalyl Coupling Step AA_COOH_ox N-Protected Amino Acid (R-COOH) Reactive_Intermediate Reactive Phosphonium Intermediate AA_COOH_ox->Reactive_Intermediate OxalylChloride Oxalyl Chloride OxalylChloride->Reactive_Intermediate Ph3PO Ph₃PO (catalyst) Ph3PO->Reactive_Intermediate AcylChloride Acyl Chloride (R-COCl) Reactive_Intermediate->AcylChloride AcylChloride_c Acyl Chloride (R-COCl) PeptideBond_ox Peptide Bond Formation AcylChloride_c->PeptideBond_ox Peptide_NH2_ox Peptide Chain (H₂N-R') Peptide_NH2_ox->PeptideBond_ox Dipeptide_ox N-Protected Dipeptide PeptideBond_ox->Dipeptide_ox HCl HCl (byproduct) PeptideBond_ox->HCl

Fig. 3: Proposed mechanism for peptide coupling with oxalyl chloride and Ph₃PO.

Discussion of Side Reactions

The formation of acyl fluorides is generally associated with a low propensity for racemization, which is a significant advantage over many other activation methods.[4] However, like all chemical reactions, side reactions can occur.

  • Racemization: The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate. The high reactivity of acyl fluorides generally leads to rapid peptide bond formation, which outcompetes the rate of oxazolone formation and subsequent racemization.

  • Over-activation: With highly reactive reagents, there is a potential for double incorporation of an amino acid, though this is less common with the controlled stoichiometry used in modern SPPS.

  • Side-chain Reactions: The reaction conditions for forming acyl fluorides are generally mild, minimizing reactions with sensitive amino acid side chains. However, care must be taken with amino acids that have unprotected nucleophilic side chains.

  • Byproducts: The use of cyanuric fluoride generates cyanuric acid, which is a solid and can be filtered off. The this compound/chloride method generates gaseous byproducts (CO, CO₂, HCl/HF), which are easily removed.

The following diagram illustrates the logical relationship between the choice of fluorinating agent and key performance outcomes in peptide synthesis.

logical_relationship Reagent Choice of Fluorinating Agent OxalylF This compound Reagent->OxalylF CyanuricF Cyanuric Fluoride Reagent->CyanuricF Intermediate Acyl Fluoride Intermediate OxalylF->Intermediate CyanuricF->Intermediate Reactivity High Reactivity Intermediate->Reactivity Stability Good Stability Intermediate->Stability HighYield High Coupling Yield Reactivity->HighYield LowRacemization Low Racemization Reactivity->LowRacemization (fast coupling) Stability->LowRacemization FewerSideReactions Fewer Side Reactions Stability->FewerSideReactions Outcome Peptide Synthesis Outcome HighYield->Outcome LowRacemization->Outcome FewerSideReactions->Outcome

References

Thionyl Chloride vs. Oxalyl Chloride: A Comparative Guide for Acyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing highly reactive intermediates for the formation of esters, amides, and other acyl derivatives. For decades, thionyl chloride (SOCl₂) has been the reagent of choice for this conversion due to its efficacy and the convenient removal of its byproducts. However, oxalyl chloride ((COCl)₂), often used with a catalytic amount of N,N-dimethylformamide (DMF), has emerged as a valuable alternative, offering milder reaction conditions and higher selectivity for sensitive substrates.

This guide provides an objective comparison of thionyl chloride and oxalyl chloride for the synthesis of acyl chlorides, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Thionyl Chloride vs. Oxalyl Chloride

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂, HCl (both gaseous)CO, CO₂, HCl (all gaseous)
Reaction Conditions Typically neat or in a high-boiling solvent, reflux temperatureOften in a solvent (e.g., DCM, THF), room temperature
Catalyst Not always necessary, but can be usedCatalytic DMF is commonly used for rate acceleration
Reactivity Highly reactive, can lead to side reactions with sensitive functional groupsGenerally milder and more selective
Work-up Removal of excess reagent by distillationRemoval of excess reagent and solvent by evaporation
Cost Less expensiveMore expensive
Scale Suitable for both small and large-scale synthesisMore commonly used for small to medium-scale synthesis

Reaction Mechanisms

The mechanisms for both reagents involve the conversion of the carboxylic acid's hydroxyl group into a better leaving group, followed by nucleophilic attack by a chloride ion.

Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a chlorosulfite intermediate. The subsequent collapse of this intermediate is driven by the formation of the stable gaseous byproducts, sulfur dioxide and hydrogen chloride.[1][2]

ThionylChloride_Mechanism cluster_0 RCOOH R-COOH AcylChloride R-COCl Intermediate2 [R-CO(OH)SOCl]⁺Cl⁻ RCOOH->Intermediate2 + SOCl₂ SOCl2 SOCl₂ SO2 SO₂ HCl HCl Intermediate1 R-COO-SOCl Intermediate1->AcylChloride - SO₂ Intermediate2->Intermediate1 - HCl OxalylChloride_Mechanism cluster_0 DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + (COCl)₂ OxalylChloride (COCl)₂ RCOOH R-COOH Intermediate1 [R-COO-C(O)-C(O)-Cl] RCOOH->Intermediate1 + Vilsmeier Reagent AcylChloride R-COCl AcylChloride->DMF regenerates CO CO CO2 CO₂ HCl HCl Intermediate1->AcylChloride - CO - CO₂ - HCl Experimental_Workflow Start Carboxylic Acid Reagent Add Thionyl Chloride or Oxalyl Chloride (+ cat. DMF) Start->Reagent Reaction Stir at appropriate temperature (rt to reflux) Reagent->Reaction Workup Remove excess reagent and solvent (distillation or evaporation) Reaction->Workup Product Acyl Chloride Product Workup->Product

References

A Comparative Guide to the Characterization of Acyl Fluorides by ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This has led to a surge in the development of fluorinated compounds, particularly in the pharmaceutical and agrochemical industries. Acyl fluorides, a key class of reactive intermediates and building blocks, require precise characterization to ensure the quality and efficacy of final products. While various analytical techniques can be employed, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for the unambiguous identification and quantification of these compounds.

This guide provides a comprehensive comparison of ¹⁹F NMR spectroscopy with other common analytical methods for the characterization of acyl fluorides, supported by experimental data. Detailed protocols and data interpretation guidelines are also included to assist researchers in leveraging the full potential of this technique.

Superiority of ¹⁹F NMR for Acyl Fluoride Analysis

¹⁹F NMR spectroscopy offers several distinct advantages over other analytical techniques for the characterization of acyl fluorides:

  • Exceptional Sensitivity and 100% Natural Abundance : The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, making it a highly sensitive NMR nucleus, approaching the sensitivity of ¹H.[1][2] This allows for the analysis of small sample quantities and the detection of low-level impurities.

  • Wide Chemical Shift Range : The chemical shift range in ¹⁹F NMR is significantly larger than in ¹H NMR, spanning over 800 ppm.[3] This wide dispersion minimizes signal overlap, even in complex mixtures, allowing for clear and unambiguous identification of different fluorine environments.

  • Lack of Background Signals : Since fluorine is not naturally abundant in most organic molecules and biological systems, ¹⁹F NMR spectra are typically free from background interference, resulting in clean baselines and straightforward interpretation.

  • Rich Structural Information from Coupling Constants : ¹⁹F nuclei couple with other nuclei, such as ¹H and ¹³C, providing valuable information about the connectivity and structure of the molecule. These coupling constants (J-values) are often large and can be observed over several bonds.

Performance Comparison: ¹⁹F NMR vs. Other Techniques

To objectively assess the performance of ¹⁹F NMR, a comparison with ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy for the characterization of acyl fluorides is presented below.

Data Presentation: Quantitative Comparison

The following tables summarize key performance indicators for the analysis of a representative acyl fluoride, Benzoyl Fluoride.

Table 1: Comparison of NMR Techniques for Benzoyl Fluoride Analysis

Parameter¹⁹F NMR¹H NMR¹³C NMR
Chemical Shift (δ) ~22.5 ppm7.5-8.2 ppm128-160 ppm
Signal-to-Noise Ratio HighModerateLow
Spectral Simplicity Very High (single peak for -COF)Moderate (multiple peaks for aromatic protons)Moderate (multiple peaks for carbons)
Quantitative Accuracy HighHighModerate
Experiment Time ShortShortLong

Table 2: Comparison of Spectroscopic Techniques for Benzoyl Fluoride Functional Group Identification

TechniqueKey Diagnostic Feature for Acyl FluorideAdvantagesLimitations
¹⁹F NMR Single, well-resolved peak in a clean spectral region.High specificity, quantitative, provides structural information through coupling.Requires access to an NMR spectrometer with a fluorine probe.
¹³C NMR Carbonyl carbon signal split by the fluorine atom (¹JCF).Provides direct evidence of the C-F bond.Lower sensitivity, longer acquisition times.
IR Spectroscopy Strong C=O stretching absorption band at a high frequency (~1850-1800 cm⁻¹).Fast, simple, widely available.Less specific, can be difficult to distinguish from other carbonyl compounds, not inherently quantitative without calibration.

Experimental Protocols

Sample Preparation for ¹⁹F NMR Analysis

A general procedure for preparing an acyl fluoride sample for ¹⁹F NMR analysis is as follows:

  • Dissolve the Sample : Dissolve approximately 5-10 mg of the acyl fluoride sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Acyl fluorides can be sensitive to moisture, so ensure the solvent is anhydrous.

  • Add an Internal Standard (Optional, for Quantitative Analysis) : For quantitative analysis (qNMR), add a known amount of a fluorine-containing internal standard that has a resonance well-separated from the analyte signals. A common standard is trifluorotoluene.

  • Homogenize : Gently shake the NMR tube to ensure the solution is homogeneous.

¹⁹F NMR Data Acquisition

The following is a typical set of acquisition parameters for a ¹⁹F NMR experiment on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

  • Pulse Program : A standard single-pulse experiment (e.g., zgfhig on Bruker instruments with inverse-gated proton decoupling for quantitative measurements).

  • Transmitter Frequency Offset (O1P) : Centered on the expected chemical shift range of the acyl fluoride.

  • Spectral Width (SW) : Sufficient to cover the entire range of expected fluorine signals (e.g., 200 ppm).

  • Number of Scans (NS) : Typically 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1) : For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate integration. A typical starting point is 2-5 seconds.

  • Acquisition Time (AQ) : Typically 1-2 seconds.

Mandatory Visualizations

Experimental Workflow for Acyl Fluoride Characterization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_characterization Characterization start Start: Acyl Fluoride Sample dissolve Dissolve in Deuterated Solvent start->dissolve add_std Add Internal Standard (for qNMR) dissolve->add_std homogenize Homogenize Solution add_std->homogenize acquire Acquire 19F NMR Spectrum homogenize->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Chemical Shift, Integration, Coupling) process->analyze identify Identify Acyl Fluoride analyze->identify quantify Quantify Purity/Yield identify->quantify structure Elucidate Structure identify->structure

Caption: Experimental workflow for the characterization of acyl fluorides using 19F NMR spectroscopy.

Signaling Pathways of Information in NMR Spectroscopy

nmr_information_pathway cluster_parameters NMR Observable Parameters cluster_information Derived Structural Information nucleus 19F Nucleus in Magnetic Field chem_shift Chemical Shift (δ) nucleus->chem_shift coupling J-Coupling (J) nucleus->coupling integration Signal Integration nucleus->integration environment Electronic Environment chem_shift->environment connectivity Bonding Connectivity coupling->connectivity stoichiometry Relative Number of Nuclei integration->stoichiometry

Caption: Flow of information from the 19F nucleus to key structural insights in an NMR experiment.

Data Tables for Common Acyl Fluorides

The following tables provide ¹⁹F NMR data for a selection of aromatic and aliphatic acyl fluorides. Chemical shifts are referenced to CFCl₃ (0 ppm).

Table 3: ¹⁹F NMR Data for Aromatic Acyl Fluorides

CompoundStructure¹⁹F Chemical Shift (δ, ppm)J-Coupling Constants (Hz)
Benzoyl fluorideC₆H₅COF+22.5-
4-Fluorobenzoyl fluoride4-FC₆H₄COFAcyl F: +21.8, Aryl F: -106.5⁴JFF = 10.5
4-Nitrobenzoyl fluoride4-NO₂C₆H₄COF+17.3-
4-Methylbenzoyl fluoride4-CH₃C₆H₄COF+23.1-
4-(Trifluoromethyl)benzoyl fluoride4-CF₃C₆H₄COFAcyl F: +18.9, CF₃: -63.2⁵JFF = 7.0

Table 4: ¹⁹F NMR Data for Aliphatic Acyl Fluorides

CompoundStructure¹⁹F Chemical Shift (δ, ppm)J-Coupling Constants (Hz)
Acetyl fluorideCH₃COF+45.3²JFH = 6.5
Propionyl fluorideCH₃CH₂COF+45.8²JFH = 1.5, ³JFH = 4.0
Isobutyryl fluoride(CH₃)₂CHCOF+43.2³JFH = 2.5
Pivaloyl fluoride(CH₃)₃CCOF+34.5-
Cyclopropanecarbonyl fluoridec-C₃H₅COF+38.7-

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and temperature.

Conclusion

For researchers, scientists, and drug development professionals working with fluorinated molecules, ¹⁹F NMR spectroscopy is an indispensable analytical technique for the characterization of acyl fluorides. Its high sensitivity, wide chemical shift range, and the wealth of structural information it provides make it superior to other methods for unambiguous identification, quantification, and structural elucidation. By following the experimental protocols and utilizing the comparative data presented in this guide, researchers can confidently and efficiently characterize their acyl fluoride compounds, ensuring the integrity and quality of their research and development efforts.

References

Purity in Peptide Synthesis: A Comparative Guide to Oxalyl Fluoride and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving high peptide purity is paramount for reliable and reproducible experimental outcomes. The choice of coupling reagent in solid-phase peptide synthesis (SPPS) plays a critical role in determining the final purity of the synthesized peptide. This guide provides an objective comparison of peptide synthesis using oxalyl fluoride and its alternatives, supported by experimental data and detailed protocols.

Executive Summary

This guide delves into the purity assessment of peptides synthesized using this compound as a coupling agent, comparing its performance with an alternative fluorinating agent, thionyl fluoride, and a standard phosphonium-based coupling reagent, HBTU. While this compound is a potent activating agent for generating amino acid fluorides, leading to efficient peptide bond formation, the availability of detailed protocols and direct comparative purity data in publicly accessible literature is limited. In contrast, thionyl fluoride offers a well-documented, rapid, and column-free method for peptide synthesis with reported high yields and purity. Standard reagents like HBTU remain a reliable choice for routine peptide synthesis. The selection of the optimal coupling reagent ultimately depends on the specific peptide sequence, desired purity, and the resources available.

Data Presentation: A Comparative Overview

Coupling ReagentModel DipeptideReported Crude Purity (%)Isolated Yield (%)Reference
This compound N/AData not availableData not availableN/A
Thionyl Fluoride Boc-Gly-Ala-OtBu>99:1 dr (diastereomeric ratio)87[1]
Boc-Ala-Ala-OtBu>99:1 dr (diastereomeric ratio)92[1]
HBTU Boc-Ala-Ala-OtBu>99:1 dr (diastereomeric ratio)76[1]

N/A: Not available in the reviewed scientific literature. dr: diastereomeric ratio, an indicator of enantiomeric purity.

Experimental Protocols

Protocol 1: Dipeptide Synthesis using Thionyl Fluoride (Liquid-Phase)[1]

This protocol describes a one-pot, column-free method for dipeptide synthesis.

Materials:

  • Boc-protected amino acid (e.g., Boc-Gly-OH)

  • Thionyl fluoride (SOF₂) solution in DCM or ACN

  • Pyridine

  • Amino acid ester (e.g., L-Ala-OtBu)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • To a solution of the Boc-protected amino acid (0.6 mmol) in DCM or ACN, add thionyl fluoride (1 equivalent) and pyridine (1 equivalent).

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Sparge the reaction mixture with nitrogen to remove excess SOF₂.

  • Add the amino acid ester (1 equivalent) and pyridine (1 equivalent) to the reaction mixture.

  • Stir for 1-2 hours at room temperature.

  • Perform an aqueous work-up to isolate the dipeptide. The side products are readily removed by extraction, and typically no column chromatography is required for purification of the dipeptide.

Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) using HBTU[2][3]

This protocol outlines a general procedure for coupling an amino acid during Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid (1.5 equivalents)

  • HBTU (1.5 equivalents)

  • HOBt (1.5 equivalents)

  • DIPEA (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Dissolve the Fmoc-protected amino acid, HBTU, and HOBt in DMF.

  • Add DIPEA to the solution to activate the amino acid.

  • Add the activated amino acid solution to the resin-bound peptide.

  • Agitate the reaction mixture for a specified time (typically 1-2 hours) at room temperature. Microwave irradiation can be used to accelerate the coupling.

  • Wash the resin with DMF to remove excess reagents and byproducts.

  • Perform a ninhydrin test to confirm the completion of the coupling reaction.

Protocol 3: Peptide Purity Assessment by HPLC-MS[3][4][5]

This is a generalized protocol for the analysis of peptide purity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

Reagents:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Peptide sample dissolved in an appropriate solvent (e.g., water/acetonitrile mixture).

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Inject the peptide sample onto the column.

  • Run a linear gradient of increasing Solvent B concentration to elute the peptide and any impurities. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.

  • Monitor the elution profile using the UV detector at a wavelength of 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic residues).

  • The eluent is directed to the mass spectrometer to determine the molecular weight of the main peptide peak and any impurity peaks.

  • Calculate the peptide purity by integrating the peak area of the main peptide and dividing it by the total area of all peaks in the chromatogram.

Mandatory Visualizations

To better illustrate the experimental workflows and logical relationships in peptide purity assessment, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment Resin Resin Preparation Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Cleavage Cleavage & Deprotection Washing->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Sample_Prep Sample Preparation Crude_Peptide->Sample_Prep Purification/ Dissolution HPLC HPLC Separation Sample_Prep->HPLC MS Mass Spectrometry HPLC->MS Data_Analysis Data Analysis MS->Data_Analysis

Caption: Experimental workflow for peptide synthesis and purity assessment.

Purity_Assessment_Logic Start Synthesized Peptide Sample HPLC_Analysis HPLC Analysis (Separation by Polarity) Start->HPLC_Analysis Chromatogram Chromatogram Generation HPLC_Analysis->Chromatogram MS_Analysis Mass Spectrometry (Molecular Weight ID) HPLC_Analysis->MS_Analysis Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Purity_Calculation Purity Calculation (% Main Peak Area) Peak_Integration->Purity_Calculation Final_Purity Final Purity Value Purity_Calculation->Final_Purity Identity_Confirmation Identity Confirmation of Main Peak MS_Analysis->Identity_Confirmation Impurity_ID Impurity Identification MS_Analysis->Impurity_ID Identity_Confirmation->Purity_Calculation Confirms Main Peak Impurity_ID->Purity_Calculation Characterizes Other Peaks

References

A Head-to-Head Comparison of Modern Fluorinating Agents for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The choice of fluorinating agent is critical, dictating reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective, data-driven comparison of the most prevalent modern fluorinating agents, categorized by their mode of action, to aid researchers in selecting the optimal reagent for their synthetic challenges.

Electrophilic Fluorinating Agents ("F⁺" Donors)

Electrophilic fluorinating agents are indispensable for creating C-F bonds at nucleophilic centers, such as enolates, silyl enol ethers, and electron-rich aromatic rings.[3][4] The most widely used reagents in this class are those containing a nitrogen-fluorine (N-F) bond, prized for their stability, safety, and ease of handling compared to hazardous alternatives like elemental fluorine.[3][5]

Performance Comparison

The reactivity of electrophilic fluorinating agents is not uniform; selecting the right reagent can be the difference between a successful reaction and decomposition. A quantitative kinetic study established a reactivity scale for ten common N-F reagents, providing a crucial tool for rational reagent selection.[1][6] The scale, spanning eight orders of magnitude, uses Selectfluor™ as a reference point.[1]

ReagentChemical NameRelative Reactivity (krel vs. Selectfluor™)[1]Key Characteristics
Selectfluor™ 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)1.0Bench-stable, high reactivity, compatible with aqueous media, versatile for electrophilic and radical pathways.[1][7][8]
NFSI N-Fluorobenzenesulfonimide~10-5Stable, non-hygroscopic crystalline solid; less reactive than Selectfluor™, often requiring stronger bases or higher temperatures.[1][5]
Synfluor™ N-Fluoro-2,6-dichloropyridinium tetrafluoroborate~0.1Similar reactivity to Selectfluor™ but highly moisture-sensitive.[1]
Pentachloro-NFPy-OTf 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate~10³The most reactive agent on the scale, suitable for challenging fluorinations.[1]
NFP-OTf N-Fluoropyridinium triflate~10-5Less reactive, suitable for sensitive substrates where milder conditions are required.[1]
Experimental Protocol: α-Fluorination of a β-Ketoester with Selectfluor™

This procedure details the monofluorination of a β-ketoester, a common transformation in pharmaceutical synthesis.

Materials:

  • β-ketoester (1.0 mmol, 1.0 equiv)

  • Selectfluor™ (1.1 mmol, 1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (1.2 mmol, 1.2 equiv)

  • Acetonitrile (MeCN), 10 mL

Procedure:

  • To a round-bottom flask, add the β-ketoester (1.0 mmol) and acetonitrile (10 mL).

  • Add sodium carbonate (1.2 mmol) to the solution.

  • Add Selectfluor™ (1.1 mmol) portion-wise over 5 minutes while stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-fluorinated β-ketoester.[8]

Nucleophilic Deoxyfluorinating Agents

Nucleophilic fluorination, particularly the conversion of alcohols to alkyl fluorides (deoxyfluorination), is a fundamental transformation.[2] These reagents are essential for introducing fluorine into aliphatic scaffolds.

Performance Comparison

The primary challenge in deoxyfluorination is managing side reactions, especially elimination. Modern reagents have been developed to improve selectivity and safety compared to classical reagents like DAST.

ReagentChemical NameTypical Yield RangeSelectivity & Safety Profile
DAST Diethylaminosulfur trifluoride40-90%Highly versatile but prone to elimination side-products; thermally unstable and can detonate at elevated temperatures.[2][9]
Deoxo-Fluor® Bis(2-methoxyethyl)aminosulfur trifluoride50-95%Thermally more stable and less prone to violent decomposition than DAST, but still requires careful handling.[9][10]
PyFluor 2-Pyridinesulfonyl fluoride70-98%Excellent thermal and chemical stability; significantly reduces elimination byproducts compared to DAST; requires a strong base (e.g., DBU).[11][12][13]
PhenoFluorMix™ N,N'-1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride and CsF60-90% (for phenols)Specifically developed for the deoxyfluorination of phenols; operates under mild conditions.
Experimental Protocol: Deoxyfluorination of a Secondary Alcohol with PyFluor

This protocol illustrates the use of PyFluor for a clean and selective deoxyfluorination, minimizing elimination byproducts.[12]

Materials:

  • Secondary alcohol (1.0 mmol, 1.0 equiv)

  • PyFluor (1.1 mmol, 1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 2.0 equiv)

  • Toluene, 10 mL

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 mmol) in toluene (10 mL).

  • Add PyFluor (1.1 mmol) to the solution.

  • Add DBU (2.0 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS. Reactions may take from 12 to 24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to obtain the desired alkyl fluoride.

Electrophilic Trifluoromethylating Agents

The trifluoromethyl (CF₃) group is a privileged moiety in drug design, known for enhancing metabolic stability and lipophilicity.[14][15] Electrophilic "CF₃⁺" reagents are used to install this group onto a wide range of nucleophiles.

Performance Comparison

The choice between the leading electrophilic CF₃ reagents often depends on the nucleophile's nature and the desired reaction pathway (polar vs. radical).

ReagentTypeTypical Yield RangeKey Characteristics & Applications
Togni Reagent I/II Hypervalent Iodine50-95%Highly versatile for trifluoromethylating alcohols, thiols, phosphines, and C-nucleophiles (β-ketoesters, enamines). Can participate in radical pathways.[16][17][18]
Umemoto Reagents S-(trifluoromethyl)dibenzothiophenium salts50-90%Powerful electrophilic reagents, effective for trifluoromethylating silyl enol ethers, electron-rich arenes, and alkynes.[19][20]
Shibata Reagents Trifluoromethylsulfoximine salts60-95%Stable, crystalline solids with broad applicability, similar in scope to Togni and Umemoto reagents.

Logical Workflow for Choosing a CF₃ Reagent

start Substrate Type? c_nuc C-Nucleophile (e.g., β-Ketoester, Enol Ether) start->c_nuc hetero_nuc Heteroatom Nucleophile (e.g., Phenol, Thiol, Amine) start->hetero_nuc radical Radical Pathway Desired? (e.g., Alkene Functionalization) start->radical togni Togni Reagent c_nuc->togni Broad scope umemoto Umemoto Reagent c_nuc->umemoto Highly reactive hetero_nuc->togni Excellent for O, S, N-CF₃ radical->togni With initiator langlois Langlois Reagent (CF₃SO₂Na) radical->langlois Classic choice

Caption: Decision tree for selecting a trifluoromethylating agent.

Difluoromethylating Agents

The difluoromethyl (CF₂H) group serves as a unique bioisostere for hydroxyl or thiol groups, acting as a lipophilic hydrogen bond donor.[21][22] The development of reagents for direct difluoromethylation has surged in recent years.

Performance Comparison

Difluoromethylation can proceed through nucleophilic, electrophilic, or radical pathways, with radical methods being particularly effective for late-stage C-H functionalization of heteroarenes.

ReagentType / PathwayTypical Yield RangeKey Characteristics & Applications
TMSCF₂H Nucleophilic (CF₂H⁻ source)50-85%Ruppert-Prakash analogue; used for nucleophilic addition to carbonyls and cross-coupling reactions.[23]
DFMS (Zn(SO₂CF₂H)₂) Radical (CF₂H• source)40-90%Mild, operationally simple reagent for direct C-H difluoromethylation of a wide range of N-heteroarenes.[21][23]
ClCF₂SO₂Na Radical (CF₂Cl• source)60-95%A surrogate approach where a CF₂Cl radical is introduced, followed by hydrodechlorination to give the CF₂H group.[24]
Experimental Protocol: Radical C-H Difluoromethylation of a Heteroarene with DFMS

This protocol describes a state-of-the-art method for the late-stage functionalization of a nitrogen-containing heterocycle.[21]

Materials:

  • Heteroarene substrate (e.g., Caffeine) (1.0 mmol, 1.0 equiv)

  • DFMS (Zn(SO₂CF₂H)₂) (2.0 mmol, 2.0 equiv)

  • tert-Butyl hydroperoxide (tBuOOH, 70% in H₂O) (3.0 mmol, 3.0 equiv)

  • Dichloromethane (CH₂Cl₂) / Water (H₂O) solvent mixture (e.g., 1:1, 10 mL total)

Procedure:

  • To a flask open to the air, add the heteroarene substrate (1.0 mmol) and DFMS (2.0 mmol).

  • Add the CH₂Cl₂/H₂O solvent mixture and stir to create a suspension.

  • Add tBuOOH (3.0 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction vigorously for 12-24 hours. For less reactive substrates, a second addition of DFMS and tBuOOH may be required to drive the reaction to completion.

  • Monitor the reaction by LCMS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the difluoromethylated heteroarene.

Conclusion

The modern fluorination toolkit is diverse and powerful, offering tailored solutions for nearly any synthetic challenge. Electrophilic reagents like Selectfluor™ provide a reliable method for fluorinating nucleophiles, with a well-defined reactivity scale to guide selection. In deoxyfluorination, reagents such as PyFluor offer superior safety and selectivity over traditional agents. For installing the critical CF₃ and CF₂H motifs, reagents from Togni, Umemoto, and Baran have enabled direct and late-stage functionalization with broad applicability. By understanding the comparative performance and experimental nuances detailed in this guide, researchers can more effectively leverage the power of fluorine to accelerate drug discovery and development programs.

References

Oxalyl Fluoride: A Superior Alternative to Traditional Fluorination Methods in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient, safe, and selective fluorination methods is paramount. The introduction of fluorine atoms into bioactive molecules can dramatically enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. While traditional fluorinating agents have been instrumental, they often come with significant drawbacks. This guide provides an objective comparison of oxalyl fluoride with traditional methods, supported by experimental data, to highlight its advantages in modern drug discovery.

This compound has emerged as a powerful and versatile reagent, offering milder reaction conditions, improved safety, and broader substrate applicability compared to conventional agents like sulfur tetrafluoride (SF₄), diethylaminosulfur trifluoride (DAST), and electrophilic fluorinating reagents such as Selectfluor.

Performance Comparison: this compound vs. Traditional Methods

The choice of a fluorinating agent is critical and depends on the specific transformation required. The following table summarizes the key performance indicators for this compound and its traditional counterparts.

FeatureThis compoundSulfur Tetrafluoride (SF₄)Diethylaminosulfur Trifluoride (DAST)Selectfluor
Primary Applications Synthesis of acyl fluorides, Deoxofluorinationgem-Difluorination of carbonylsDeoxofluorination of alcoholsElectrophilic fluorination of enolates, C-H fluorination
Typical Reaction Conditions Mild (often room temperature)Harsh (high temperature and pressure)Low temperature (-78 °C to rt)Mild (room temperature)
Reported Yields Generally high (e.g., >90% for acyl fluorides)Variable, often moderate to highGood to excellent, but side reactions can occurGood to high
Safety and Handling Corrosive gas/liquid, requires careful handling but generates volatile byproductsExtremely toxic and corrosive gas, requires specialized equipmentThermally unstable, can decompose explosively at elevated temperaturesStable solid, easy to handle
Substrate Scope Broad, effective for carboxylic acids, alcoholsPrimarily for aldehydes and ketonesBroad for alcohols, but sensitive functional groups can be problematicBroad, particularly for electron-rich substrates
Byproducts Gaseous CO and COF₂HF and thionyl fluorideHF and diethylamino disulfideN-containing organic byproducts

Experimental Protocols

Synthesis of Acyl Fluoride using this compound

This protocol describes the synthesis of this compound from oxalyl chloride and its subsequent use to convert a carboxylic acid to an acyl fluoride.

Part 1: Synthesis of this compound

  • Materials: Oxalyl chloride, sodium fluoride (finely powdered, dried), aprotic solvent (e.g., sulfolane or acetonitrile).

  • Procedure:

    • In a flask equipped with a stirrer and a reflux condenser, suspend finely powdered and dried sodium fluoride in an aprotic solvent.

    • Slowly add oxalyl chloride to the suspension with vigorous stirring. The reaction is typically carried out at a temperature between -10°C and 50°C.

    • After the addition is complete, continue stirring for several hours to ensure complete conversion.

    • The this compound product can be isolated by distillation. A patent for this method reports an isolated yield of 91% when using sulfolane as the solvent and reacting for 3 hours after the addition of oxalyl chloride[1].

Part 2: Synthesis of an Acyl Fluoride

  • Materials: Carboxylic acid, this compound, inert solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the carboxylic acid in an inert solvent under an inert atmosphere.

    • Slowly add a solution of this compound in the same solvent to the carboxylic acid solution at room temperature.

    • The reaction is typically complete within a few hours.

    • The resulting acyl fluoride can be isolated by removing the solvent and volatile byproducts (CO and COF₂) under reduced pressure.

Deoxofluorination of an Alcohol using DAST (for comparison)
  • Materials: Alcohol, DAST, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add DAST to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography[2].

Visualizing the Fluorination Landscape

The following diagrams illustrate the general workflows and mechanistic pathways involved in fluorination reactions using this compound and traditional reagents.

G General Experimental Workflow for Acyl Fluoride Synthesis cluster_prep Reagent Preparation cluster_reaction Fluorination Reaction cluster_workup Work-up and Isolation reagent_prep Prepare this compound Solution dissolve_acid Dissolve Carboxylic Acid in Inert Solvent add_of Add this compound Solution dissolve_acid->add_of react Stir at Room Temperature add_of->react remove_volatiles Remove Solvent and Volatiles react->remove_volatiles isolate_product Isolate Pure Acyl Fluoride remove_volatiles->isolate_product

Caption: Workflow for Acyl Fluoride Synthesis with this compound.

G Comparative Reaction Pathways cluster_of This compound (Deoxofluorination) cluster_dast DAST (Deoxofluorination) start_of Alcohol intermediate_of Oxalate Ester Intermediate start_of->intermediate_of + (COF)₂ product_of Alkyl Fluoride intermediate_of->product_of Thermolysis or Photolysis start_dast Alcohol intermediate_dast Alkoxysulfurane Intermediate start_dast->intermediate_dast + DAST, -HF product_dast Alkyl Fluoride intermediate_dast->product_dast SN2 displacement

Caption: Deoxofluorination Pathways: this compound vs. DAST.

G Advantages of this compound oxalyl_fluoride This compound advantage1 Mild Reaction Conditions oxalyl_fluoride->advantage1 advantage2 High Yields oxalyl_fluoride->advantage2 advantage3 Gaseous Byproducts oxalyl_fluoride->advantage3 advantage4 Broad Substrate Scope oxalyl_fluoride->advantage4 outcome1 Reduced Decomposition of Sensitive Substrates advantage1->outcome1 outcome2 Improved Process Efficiency advantage2->outcome2 outcome3 Simplified Purification advantage3->outcome3 outcome4 Wider Applicability in Drug Discovery advantage4->outcome4

Caption: Key Advantages of Utilizing this compound.

Mechanistic Insights

The reaction of this compound with a carboxylic acid is believed to proceed through a mixed anhydride intermediate, which then decomposes to the acyl fluoride with the release of carbon monoxide and carbon dioxide. This pathway avoids the harsh conditions and strong acids or bases often required by traditional methods.

In contrast, deoxofluorination with DAST involves the formation of an intermediate alkoxysulfur trifluoride, which then undergoes nucleophilic substitution by fluoride. This process can be prone to side reactions such as elimination, especially with sterically hindered alcohols.

Electrophilic fluorinating agents like Selectfluor operate via a different mechanism, typically involving the transfer of a fluorine cation to a nucleophilic carbon center. While effective for many substrates, these reagents can be expensive and generate stoichiometric amounts of organic byproducts.

Conclusion

This compound presents a compelling case as a superior fluorinating agent for many applications in drug discovery and development. Its ability to effect fluorination under mild conditions, coupled with high yields and the formation of easily removable gaseous byproducts, addresses many of the shortcomings of traditional methods. While careful handling is still required, the overall safety profile and broader substrate compatibility make this compound an invaluable tool for the modern medicinal chemist. As the demand for complex fluorinated molecules continues to grow, the adoption of more efficient and safer reagents like this compound will be crucial for accelerating the drug discovery process.

References

A Comparative Guide to the Reactivity of Oxalyl Fluoride and Other Acyl Halide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of an acylating agent is critical to the success of a synthetic route. This guide provides an objective comparison of the reactivity of oxalyl fluoride against other common acyl halide precursors—oxalyl chloride, thionyl chloride, and phosphorus trichloride—supported by available data and experimental considerations.

The conversion of carboxylic acids to more reactive acyl halides is a fundamental transformation in organic synthesis, enabling the formation of esters, amides, and other carbonyl derivatives. The reactivity of the chosen acyl halide precursor significantly impacts reaction efficiency, selectivity, and the integrity of sensitive functional groups. While oxalyl chloride and thionyl chloride are workhorses in this field, this compound presents unique properties that can be advantageous in specific contexts, particularly in the synthesis of fluorinated compounds and when milder reaction conditions are paramount.

Relative Reactivity and Selectivity: A Qualitative Overview

Acyl fluorides are generally recognized as being more stable and less reactive than their corresponding acyl chlorides. This reduced reactivity can be beneficial, offering greater control and selectivity in subsequent reactions, such as in peptide synthesis where minimizing racemization is crucial.

In contrast, the chlorine-based reagents exhibit a spectrum of reactivity. Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[1][2] This is particularly advantageous when dealing with sensitive substrates where harsh conditions or strong acids generated in situ could lead to side reactions or degradation.[3] The reaction with oxalyl chloride, often catalyzed by dimethylformamide (DMF), proceeds under mild conditions, and the byproducts (CO and CO₂) are gaseous, simplifying purification.[2][4]

Thionyl chloride is a widely used and cost-effective reagent that efficiently converts carboxylic acids to acyl chlorides.[4][5] However, it can be less selective than oxalyl chloride and the reaction often requires heating.[4][6] Phosphorus trichloride (PCl₃) and pentachloride (PCl₅) are also powerful chlorinating agents, but they are generally more reactive and less selective, which can lead to undesired side reactions with other functional groups present in the substrate.[7][8]

Quantitative Comparison of Reactivity

Direct, quantitative kinetic comparisons of these four reagents under identical conditions are scarce in the literature. However, by compiling data from various sources on the conversion of carboxylic acids to acyl halides, a general picture of their relative efficiencies can be formed. The following tables summarize key reactivity parameters. Due to the variability in experimental conditions across different studies, this data should be interpreted as a general guide rather than a direct comparison of reaction rates.

Table 1: Reactivity and Typical Reaction Conditions for Acyl Halide Precursors

ReagentTypical SubstrateSolventTemperature (°C)CatalystTypical Reaction TimeYield (%)Reference(s)
This compound Carboxylic AcidsDCMRoom TempPyridine30 min55-98 (NMR Yield)[9]
Oxalyl Chloride Carboxylic AcidsDCMRoom Tempcat. DMF30 min - 1.5 hHigh[1][4]
Thionyl Chloride Carboxylic AcidsNeat or SolventRefluxcat. DMF (optional)Several hoursGood to High[4][10]
Phosphorus Trichloride Benzoic AcidsMeCN60None6 hGood[11]

Table 2: Byproducts and Work-up Considerations

ReagentPrimary ByproductsWork-up Considerations
This compound HF, CO, CO₂Gaseous byproducts simplify removal. HF is corrosive and requires careful handling.
Oxalyl Chloride HCl, CO, CO₂Gaseous byproducts simplify removal.[2]
Thionyl Chloride SO₂, HClGaseous byproducts simplify removal. SO₂ is toxic.[5]
Phosphorus Trichloride H₃PO₃, HClPhosphorous acid is a solid and can be removed by filtration.[11]

Experimental Protocols for Benchmarking Reactivity

To conduct a direct comparative study of these reagents, a standardized experimental protocol is essential. The following outlines a general approach for monitoring the conversion of a carboxylic acid to its corresponding acyl halide.

Objective: To determine the relative rate of acyl halide formation using this compound, oxalyl chloride, thionyl chloride, and phosphorus trichloride.

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Acyl halide precursor (this compound, oxalyl chloride, thionyl chloride, or phosphorus trichloride)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

  • Quenching agent (e.g., anhydrous methanol)

  • NMR tubes, syringes, and other standard laboratory glassware

General Procedure:

  • Reaction Setup: In a flame-dried, inert-atmosphere flask, dissolve the carboxylic acid and the internal standard in the anhydrous solvent.

  • Initiation: At a controlled temperature, add the acyl halide precursor via syringe. Start a timer immediately.

  • Monitoring: At specific time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a solution of the quenching agent (e.g., anhydrous methanol in an NMR tube). The quenching agent will react with the formed acyl halide to produce a stable ester, which can be quantified by NMR.

  • Analysis: Analyze the quenched samples by ¹H NMR spectroscopy. The extent of the reaction can be determined by comparing the integration of the starting material peak with the product (ester) peak, relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate for each acyl halide precursor.

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. These reagents are corrosive, toxic, and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Logical Workflow for Reagent Selection

The choice of acyl halide precursor is a multi-faceted decision that depends on the specific requirements of the synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate reagent.

Reagent_Selection_Workflow start Define Synthetic Requirements fluorinated_product Fluorinated Acyl Halide Needed? start->fluorinated_product substrate_sensitivity Substrate Sensitivity? cost_consideration Cost a Major Factor? substrate_sensitivity->cost_consideration No (Robust) selectivity_needed High Selectivity Required? substrate_sensitivity->selectivity_needed Yes (Sensitive) thionyl_chloride Use Thionyl Chloride cost_consideration->thionyl_chloride Yes phosphorus_trichloride Use Phosphorus Trichloride (with caution) cost_consideration->phosphorus_trichloride No selectivity_needed->cost_consideration No oxalyl_chloride Use Oxalyl Chloride selectivity_needed->oxalyl_chloride Yes fluorinated_product->substrate_sensitivity No oxalyl_fluoride Use this compound fluorinated_product->oxalyl_fluoride Yes

Figure 1. Decision workflow for selecting an appropriate acyl halide precursor.

Reaction Mechanism: Formation of Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride generally proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates the generalized pathway for the reaction with oxalyl chloride, which is often catalyzed by DMF.

Acyl_Chloride_Formation cluster_activation Catalyst Activation cluster_acylation Acyl Chloride Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Active Chlorinating Agent) DMF->Vilsmeier_Reagent Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->Vilsmeier_Reagent Intermediate Tetrahedral Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate Nucleophilic Attack on Vilsmeier Reagent AcylChloride Acyl Chloride Intermediate->AcylChloride Collapse & Elimination Byproducts CO, CO₂, HCl Intermediate->Byproducts

Figure 2. Generalized mechanism for acyl chloride formation using oxalyl chloride and DMF.

Conclusion

The selection of an acyl halide precursor is a critical decision in synthetic chemistry that hinges on a balance of reactivity, selectivity, cost, and the specific requirements of the substrate and desired product. While thionyl chloride and oxalyl chloride remain the most common choices for preparing acyl chlorides, with oxalyl chloride offering milder conditions and higher selectivity, this compound provides a valuable alternative, especially for the synthesis of acyl fluorides and for reactions requiring a more controlled, less reactive acylating agent. Phosphorus trichloride, while effective, is generally reserved for situations where its high reactivity is necessary and potential lack of selectivity is not a concern. For researchers and drug development professionals, a thorough understanding of the relative merits of each reagent, as guided by the principles and data presented here, is essential for the successful and efficient execution of their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Oxalyl Fluoride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Oxalyl fluoride is a highly reactive, toxic, and corrosive compound requiring meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with this compound and to be equipped with the necessary personal protective equipment (PPE).

Hazard Summary:

  • Toxicity: Highly toxic if inhaled, ingested, or in contact with skin.[1][2] Can be fatal upon inhalation or dermal exposure.[1]

  • Corrosivity: Causes severe irritation and burns to the skin, eyes, and respiratory system.[1]

  • Reactivity: Reacts violently with water, liberating toxic gases.[3][4] It is incompatible with bases, alcohols, amines, metals, and oxidizing agents.[3]

Personal Protective Equipment (PPE):

Handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5] The following PPE is mandatory:

PPE CategorySpecification
Hand Protection Chemical-impermeable gloves (e.g., Butyl rubber, Viton®). Gloves must be inspected prior to use.[5]
Eye/Face Protection Tightly fitting chemical safety goggles or a full-face shield.[3][4]
Body Protection Fire/flame-resistant and impervious clothing, such as a lab coat, to prevent skin exposure.[3][5]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. For spills or emergencies, a self-contained breathing apparatus (SCBA) may be required.[3][5][6]

Operational Plan: Spill Response

In the event of an accidental release of this compound, immediate and decisive action is required to mitigate the risks.

Emergency Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area and move upwind.[5][6]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[6]

  • Isolate: Remove all sources of ignition from the area.[5]

  • Contain: If it is safe to do so, prevent further leakage or spillage. Do not allow the chemical to enter drains or watercourses.[5][6]

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials or water.

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[5]

  • Decontaminate: Decontaminate the spill area with a suitable solution, followed by a thorough cleaning.

Disposal Plan: Step-by-Step Neutralization

The primary method for the safe disposal of small quantities of this compound in a laboratory setting is through controlled chemical neutralization. This process converts the highly reactive this compound into less hazardous inorganic salts.

Experimental Protocol: Chemical Neutralization

Objective: To safely neutralize this compound by slow addition to a basic solution.

Materials:

  • This compound (waste)

  • Stirred, ice-cooled solution of a base (e.g., 10% sodium hydroxide or calcium hydroxide)

  • Dropping funnel

  • Three-necked flask

  • Stirrer

  • Nitrogen or Argon supply for inert atmosphere

  • pH paper or meter

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all required PPE is worn correctly.

  • Setup: Assemble the three-necked flask with a dropping funnel, a mechanical stirrer, and a gas inlet for an inert atmosphere. Place the flask in an ice bath to manage the exothermic reaction.

  • Base Solution: Prepare a 10% aqueous solution of sodium hydroxide or calcium hydroxide and place it in the flask. Begin stirring.

  • Controlled Addition: Slowly and carefully add the this compound waste to the stirred basic solution via the dropping funnel. The rate of addition should be controlled to prevent excessive heat generation and gas evolution.

  • Reaction: The this compound will react with the base to form sodium or calcium fluoride and oxalate. The reaction is complete when the addition is finished and the solution temperature returns to ambient.

  • Verification: Check the pH of the resulting solution to ensure it is neutral or slightly basic (pH 7-9). Adjust with additional base or a dilute acid if necessary.

  • Final Disposal: The neutralized aqueous solution can now be disposed of in accordance with local and institutional regulations for aqueous chemical waste.

First Aid Procedures

Immediate medical attention is crucial in case of exposure to this compound.

Exposure RouteFirst Aid Measure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5]
Eye Contact Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_neutralization Neutralization Procedure cluster_verification Verification & Final Disposal cluster_spill Spill / Emergency A Assess Risks & Quantities B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B S1 Evacuate Area A->S1 If Spill Occurs C Work in Chemical Fume Hood B->C D Prepare Ice-Cooled Basic Solution (e.g., 10% NaOH) C->D E Slowly Add this compound to Stirred Base D->E F Monitor Temperature & Control Addition Rate E->F G Allow Reaction to Complete F->G H Check pH of Solution (Target: 7-9) G->H I Neutralize if Necessary H->I pH out of range J Dispose of Aqueous Waste per Institutional Guidelines H->J pH is neutral S2 Ventilate & Isolate S1->S2 S3 Contain with Inert Absorbent S2->S3 S4 Collect in Sealed Container for Hazardous Waste Disposal S3->S4

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended for guidance and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and adherence to all applicable local, state, and federal regulations.

References

Safe Handling of Oxalyl Fluoride: A Guide to Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: November 2025

Oxalyl fluoride is a highly toxic, corrosive, and reactive chemical that demands stringent safety protocols. This guide provides essential information on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals. Due to the severe hazards associated with this compound and the limited availability of specific quantitative PPE performance data, a highly conservative approach to safety is mandatory.

Immediate Safety and Hazard Information

This compound is a colorless liquid or gas with a boiling point of approximately 26.6°C. It is classified as a highly toxic and corrosive compound, capable of causing severe irritation and burns to the skin, eyes, and respiratory tract.[1][2] Inhalation or dermal exposure can be fatal.[1] Furthermore, it reacts violently with water, releasing toxic gases. As a liquefied gas, it poses an explosion risk if heated under confinement.[3]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed. The following sections provide guidance on the minimum recommended PPE for handling this compound.

Due to the lack of specific glove breakthrough data for this compound, glove selection must be based on its high reactivity and corrosivity, similar to other acid fluorides and highly toxic gases. Butyl and Neoprene gloves are recommended for their excellent resistance to a wide range of corrosive chemicals.[4][5][6][7] Always inspect gloves for any signs of degradation or perforation before use.[8] It is recommended to wear two pairs of gloves (double-gloving).

Glove Material General Chemical Resistance Rating Notes
Butyl Rubber Excellent Recommended for handling highly corrosive acids, ketones, and esters.[4][5][7] Offers superior resistance to gases and vapors.[5]
Neoprene Good to Excellent Provides good resistance to acids, bases, alcohols, and petroleum products.[4][9][10]
Nitrile Fair to Poor While offering good dexterity, nitrile gloves are generally not recommended for use with strong oxidizing agents and certain corrosive chemicals.[4][9] May be suitable as an outer glove for splash protection in low-risk scenarios, but should not be relied upon for primary protection.
Natural Rubber (Latex) Poor Not recommended for use with corrosive acids and organic solvents.[4]

Note: The information in this table is based on general chemical resistance guides. The absence of specific testing for this compound necessitates a conservative approach. It is crucial to consult the glove manufacturer's specific chemical resistance data.

No Occupational Exposure Limits (OELs) have been established for this compound.[3][8][11] In the absence of OELs, a highly conservative approach to respiratory protection is required. The choice of respirator depends on the nature of the work and the potential for exposure.

Task/Risk Level Recommended Respiratory Protection Assigned Protection Factor (APF)
High-Risk Operations (e.g., responding to a leak or spill, working in a poorly ventilated area, system maintenance)Self-Contained Breathing Apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.10,000
Moderate-Risk Operations (e.g., synthesis in a well-ventilated fume hood where breaches are possible)Supplied-Air Respirator (SAR) with a full facepiece operated in a pressure-demand or other positive-pressure mode.1,000
Low-Risk, Well-Controlled Operations (e.g., handling small quantities in a certified and properly functioning chemical fume hood)Full-Facepiece Air-Purifying Respirator (APR) with a combination multi-gas/vapor cartridge that includes protection against acid gases (e.g., hydrogen fluoride).50

A comprehensive respiratory protection program that includes medical evaluation, fit testing, and training is mandatory for all personnel required to wear respirators.[3]

OSHA Assigned Protection Factors (APFs) for Respirators [8][12]

Type of Respirator Half Facepiece Full Facepiece Helmet/Hood Loose-Fitting Facepiece
Air-Purifying Respirator (APR) 1050--
Powered Air-Purifying Respirator (PAPR) 501,00025/1,00025
Supplied-Air Respirator (SAR) - Continuous Flow 501,00025/1,00025
Supplied-Air Respirator (SAR) - Pressure Demand -1,000--
Self-Contained Breathing Apparatus (SCBA) - Pressure Demand -10,000--

Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[13] A face shield should be worn over the goggles to provide additional protection for the face.

A flame-resistant lab coat, long pants, and closed-toe shoes are required.[13] For tasks with a higher risk of splashes or exposure, a chemical-resistant apron or a full chemical-protective suit should be worn.

Operational and Disposal Plans

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Select and Inspect PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem Begin Experiment cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon Complete Experiment cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_dispose Dispose of Contaminated Waste cleanup_doff->cleanup_dispose start Task Involving This compound risk_assessment Assess Risk of Exposure (Quantity, Ventilation, Procedure) start->risk_assessment low_risk Low Risk (Small quantity, well-ventilated hood) risk_assessment->low_risk Low high_risk High Risk (Large quantity, poor ventilation, spill/leak) risk_assessment->high_risk High ppe_low Minimum PPE: - Double Gloves (Butyl/Neoprene) - Splash Goggles & Face Shield - Flame-Resistant Lab Coat - Full-Face APR (Acid Gas Cartridge) low_risk->ppe_low ppe_high Maximum PPE: - Encapsulated Chemical Suit - SCBA or SAR - Chemical Resistant Boots high_risk->ppe_high

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.